4-IPP
描述
acts on macrophage migration inhibitory factor; structure in first source
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-iodo-6-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCJXHNJVLUUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41270-96-6 | |
| Record name | 41270-96-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of 4-IPP: A Technical Guide for Researchers
An In-depth Analysis of 4-Iodo-6-phenylpyrimidine (4-IPP) as a Potent and Irreversible Inhibitor of Macrophage Migration Inhibitory Factor (MIF)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 4-Iodo-6-phenylpyrimidine (this compound), a small molecule inhibitor of Macrophage Migration Inhibitory Factor (MIF). This compound acts as a suicide substrate, forming a covalent bond with the N-terminal proline of MIF, thereby irreversibly inactivating its catalytic and biological functions. This inactivation has significant downstream effects, most notably the inhibition of the NF-κB signaling pathway, leading to a range of cellular responses including reduced inflammation, decreased osteoclastogenesis, and inhibition of cancer cell proliferation and migration. This document details the molecular interactions, signaling pathways, and provides a compilation of quantitative data and experimental protocols from key studies to serve as a resource for researchers in the fields of pharmacology, oncology, and immunology.
Introduction
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in the regulation of inflammatory and immune responses. It is implicated in the pathogenesis of numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions. 4-Iodo-6-phenylpyrimidine (this compound) has emerged as a potent and specific irreversible inhibitor of MIF.[1][2] Its unique mechanism of action as a suicide substrate makes it a valuable tool for studying the biological functions of MIF and a potential therapeutic agent.[1][3] This guide will delve into the core mechanism of this compound, its effects on cellular signaling, and provide practical information for its use in research settings.
Mechanism of Action: Irreversible Inhibition of MIF
The primary mechanism of action of this compound is its function as a suicide substrate for MIF.[1][3] This involves a covalent and irreversible binding to the catalytically active N-terminal proline residue (Pro-1) of MIF.[3] This covalent modification sterically hinders the substrate binding pocket and ultimately inactivates the protein. The inactivation of MIF by this compound disrupts its interaction with its primary receptor, CD74, and co-receptors such as CXCR2 and CXCR4, thereby blocking downstream signaling cascades.[4]
Signaling Pathways Modulated by this compound
The inactivation of MIF by this compound leads to the modulation of several key signaling pathways, with the most prominent being the NF-κB pathway.
Inhibition of the NF-κB Signaling Pathway
MIF is a known activator of the NF-κB pathway, a central regulator of inflammation, cell survival, and proliferation. This compound-mediated inhibition of MIF prevents the activation of this pathway.[2][4] Mechanistically, this compound has been shown to inhibit the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[2] This is achieved by preventing the interaction of MIF with the thioredoxin-interacting protein-p65 complex.[2] The inhibition of NF-κB signaling is a key contributor to the anti-inflammatory, anti-osteoclastogenic, and anti-cancer effects of this compound.
Quantitative Data
The following tables summarize the quantitative data for this compound from various studies, including its inhibitory concentrations in different cell lines and assays.
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 | ~30 µM | SCCVII (Squamous Carcinoma Cells) Proliferation | [5] |
| IC50 | 26.79 µM (24h), 20.17 µM (48h), 16.34 µM (96h) | HOS (Human Osteosarcoma) Cells | [6] |
| IC50 | 37.64 µM (24h), 20.86 µM (48h), 11.74 µM (96h) | 143B (Human Osteosarcoma) Cells | [6] |
| IC50 | 104.3 µM (72h) | Bone Marrow Macrophages (BMMs) | [7] |
| IC50 | ~5-10x lower than ISO-1 | Recombinant Human MIF Catalytic Activity | [8] |
Key Biological Effects and Experimental Protocols
Inhibition of Osteoclastogenesis
This compound has been demonstrated to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. This effect is mediated through the suppression of the NF-κB signaling pathway.[2]
-
Cell Culture: Bone marrow macrophages (BMMs) are isolated from mice and cultured in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL M-CSF.
-
Induction of Osteoclastogenesis: To induce osteoclast differentiation, BMMs are seeded at a density of 1.5 x 10^5 cells/well in a 48-well plate and cultured for 4-5 days with 30 ng/mL M-CSF and 50 ng/mL RANKL.
-
This compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) at the time of RANKL addition.
-
TRAP Staining: After the incubation period, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.
-
Data Analysis: The number and size of osteoclasts are quantified using microscopy and image analysis software.
Inhibition of Cancer Cell Proliferation and Migration
This compound exhibits anti-cancer properties by inhibiting the proliferation and migration of various cancer cell lines.[3][5]
-
Cell Culture: Cancer cell lines (e.g., A549 lung adenocarcinoma, SCCVII squamous carcinoma) are cultured in appropriate media.
-
Assay Setup: A Boyden chamber assay is used with an 8 µm pore size polycarbonate membrane. The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).
-
Cell Seeding: Cells are pre-treated with this compound (e.g., 10-100 µM) for a specified time (e.g., 16 hours), then seeded into the upper chamber in serum-free media.
-
Incubation: The chamber is incubated for a period that allows for cell migration (e.g., 20 hours).
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, the stain can be eluted and the absorbance measured.
Conclusion
4-Iodo-6-phenylpyrimidine is a powerful research tool for investigating the multifaceted roles of MIF in health and disease. Its well-defined mechanism of action as an irreversible inhibitor provides a specific means to probe MIF function. The downstream effects of this compound, particularly its inhibition of the NF-κB signaling pathway, underscore its therapeutic potential for a variety of conditions, including cancer and inflammatory bone diseases. This technical guide provides a foundational understanding of this compound's core mechanisms and offers practical information to aid researchers in designing and interpreting experiments involving this potent MIF inhibitor. Further research into the in vivo efficacy and safety of this compound and its analogs is warranted to explore its full therapeutic potential.
References
- 1. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 2. Macrophage migration inhibitory factor (MIF) inhibitor this compound suppresses osteoclast formation and promotes osteoblast differentiation through the inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Destabilization of macrophage migration inhibitory factor by this compound reduces NF-κB/P-TEFb complex-mediated c-Myb transcription to suppress osteosarcoma tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
4-IPP: An In-depth Technical Guide to its Irreversible Inhibition of Macrophage Migration Inhibitory Factor (MIF)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in a wide range of inflammatory diseases and cancers. Its unique tautomerase activity, while not fully understood in its physiological context, presents a viable target for therapeutic intervention. This technical guide provides a comprehensive overview of 4-Iodo-6-phenylpyrimidine (4-IPP), a potent and irreversible inhibitor of MIF. We delve into its mechanism of action, detail key experimental protocols for its characterization, and present its effects on MIF-mediated signaling pathways. This document serves as a core resource for researchers and drug development professionals working on the modulation of MIF activity.
Introduction to Macrophage Migration Inhibitory Factor (MIF)
Macrophage Migration Inhibitory Factor (MIF) is a highly conserved protein that plays a critical role in the innate and adaptive immune systems.[1][2] It is a key regulator of inflammation and is involved in cell-mediated immunity and immunoregulation.[1] MIF is released by various cell types in response to inflammatory stimuli and stress, and it counter-regulates the anti-inflammatory effects of glucocorticoids.[1]
MIF exerts its biological functions through binding to the cell surface receptor CD74, which then recruits co-receptors such as CD44, CXCR2, and CXCR4 to initiate downstream signaling.[1][2][3] This signaling cascade activates several pathways, including the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT), and nuclear factor-κB (NF-κB) pathways, ultimately promoting cell survival, proliferation, and inflammation.[1][2][4]
A unique feature of MIF is its intrinsic, albeit non-physiological, tautomerase enzymatic activity.[5] The active site for this tautomerase activity is located at the N-terminal proline (Pro-1). Small molecules that target this active site have been shown to inhibit the biological activities of MIF, suggesting that this region is crucial for its function.[5][6]
This compound: An Irreversible Inhibitor of MIF
4-Iodo-6-phenylpyrimidine (this compound) is a specific and irreversible inhibitor of MIF that acts as a suicide substrate.[6][7] It covalently modifies the catalytically active N-terminal proline of MIF, leading to the inactivation of both its enzymatic and biological functions.[6][8] This irreversible binding makes this compound a powerful tool for studying MIF function and a promising lead compound for therapeutic development.
Mechanism of Irreversible Inhibition
This compound covalently binds to the N-terminal proline (Pro-1) of MIF.[6] This covalent modification has been confirmed by mass spectrometry, which revealed a mass increase of 154 units in MIF upon incubation with this compound.[6] The reaction is specific, as a catalytically inactive mutant of MIF (Pro-1 to Gly-1) does not show this covalent modification.[6] The irreversible nature of this binding renders the MIF protein inactive.[6]
Quantitative Data on this compound Inhibition
The following table summarizes the quantitative data regarding the inhibitory activity of this compound on MIF and its effects on cellular processes.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (Cell Proliferation) | ~30 µM | SCCVII | [9] |
| Inhibition of Migration | Significant at 40 µM | A549 | [6] |
| Inhibition of Anchorage-Independent Growth | More potent than ISO-1 | A549 | [5][6] |
| Inhibition of Osteoclastogenesis | Dose-dependent (0.5-200 µM) | Bone marrow macrophages | [7][10] |
| Inhibition of AMPK Phosphorylation | Dose-dependent (10-100 µM) | TPC-1 | [11] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with MIF.
MIF Tautomerase Activity Assay
This assay measures the enzymatic activity of MIF by monitoring the tautomerization of a non-physiological substrate, such as L-dopachrome methyl ester or 4-hydroxyphenylpyruvic acid (4-HPP).
Principle: MIF catalyzes the conversion of the keto form of the substrate to its enol form. The rate of this reaction can be followed spectrophotometrically.
Protocol using L-dopachrome methyl ester:
-
Reagents:
-
Recombinant human or murine MIF
-
L-dopa methyl ester
-
Sodium periodate
-
Reaction Buffer (e.g., 50 mM Bis-Tris, pH 6.2)
-
96-well microtiter plate
-
-
Procedure:
-
Prepare a solution of recombinant MIF (e.g., 100 nM final concentration) in the reaction buffer.
-
To test for inhibition, pre-incubate the MIF solution with various concentrations of this compound for a defined period (e.g., 15 minutes) at room temperature.
-
Prepare the substrate solution by mixing L-dopa methyl ester (e.g., 12 mM) with sodium periodate (e.g., 24 mM) in the reaction buffer. This generates L-dopachrome methyl ester.
-
Initiate the reaction by adding the substrate solution to the wells containing the MIF (or MIF + this compound) solution.
-
Immediately monitor the decrease in absorbance at 475 nm, which corresponds to the tautomerization of L-dopachrome methyl ester.[12]
-
Calculate the rate of reaction from the linear portion of the absorbance curve. The percentage of inhibition can be determined by comparing the rates in the presence and absence of this compound.
-
Mass Spectrometry Analysis of the MIF-4-IPP Adduct
This method is used to confirm the covalent binding of this compound to MIF.
Principle: The covalent addition of this compound to MIF results in a predictable increase in the molecular weight of the protein, which can be detected by mass spectrometry.
Protocol:
-
Sample Preparation:
-
Incubate purified recombinant MIF (e.g., 5 µg) with a molar excess of this compound (e.g., 100 µM) in a suitable buffer (e.g., PBS) for a specified time (e.g., 2 hours) at room temperature.[6]
-
As a negative control, incubate MIF with the vehicle (e.g., DMSO) alone.
-
To demonstrate specificity, a catalytically inactive MIF mutant (e.g., P1G) can be treated with this compound under the same conditions.[6]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Separate the protein samples using a reverse-phase C18 column with a suitable gradient of acetonitrile.[6]
-
Couple the LC system to a triple quadrupole mass spectrometer equipped with an electrospray ion source.[6]
-
Set the mass spectrometer to scan in the positive-ion mode over a mass-to-charge (m/z) range appropriate for detecting the native and modified MIF protein.[6]
-
-
Data Analysis:
-
Analyze the resulting mass spectra to identify the molecular weight of the protein in each sample.
-
A mass increase of approximately 154 Da in the this compound-treated wild-type MIF sample compared to the control confirms the formation of the covalent adduct.[6]
-
MIF Signaling Pathways and the Impact of this compound
MIF signaling is initiated by its binding to the CD74 receptor, leading to the activation of multiple downstream pathways that regulate inflammation, cell proliferation, and survival. This compound, by irreversibly inhibiting MIF, effectively blocks these signaling cascades.
MIF-CD74 Signaling Pathway
References
- 1. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]
- 2. An integrated signal transduction network of macrophage migration inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of macrophage migration inhibitory factor (MIF)-dependent tumor microenvironmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Macrophage migration inhibitory factor (MIF) inhibitor this compound suppresses osteoclast formation and promotes osteoblast differentiation through the inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. erc.bioscientifica.com [erc.bioscientifica.com]
- 12. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-IPP in Macrophage Migration Inhibitory Factor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in a wide range of inflammatory diseases and cancers. Its biological functions are mediated through both enzymatic activity and receptor-driven signaling pathways. The small molecule inhibitor, 4-iodo-6-phenylpyrimidine (4-IPP), has emerged as a critical tool for elucidating the complex signaling networks governed by MIF. This technical guide provides an in-depth overview of the role of this compound in MIF signaling, detailing its mechanism of action, its effects on downstream cellular processes, and comprehensive protocols for its experimental application. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of MIF biology and the therapeutic potential of its inhibition.
Introduction to Macrophage Migration Inhibitory Factor (MIF)
MIF is a uniquely regulated inflammatory cytokine and a pivotal upstream mediator of the innate immune response.[1] It is expressed by a variety of cell types and exerts its biological effects through multiple mechanisms. MIF possesses a conserved N-terminal proline which acts as a catalytic site for D-dopachrome tautomerase and phenylpyruvic acid tautomerase activities, although the physiological relevance of this enzymatic function is still under investigation.[2] More critically, MIF functions as a cytokine, binding to the cell surface receptor CD74 and co-receptors such as CD44, CXCR2, and CXCR4 to initiate downstream signaling cascades.[1][3][4] These signaling events regulate a host of cellular processes including cell proliferation, survival, migration, and inflammation.[4][5][6] Dysregulation of MIF signaling has been linked to the pathogenesis of numerous diseases, including rheumatoid arthritis, sepsis, and various cancers, making it an attractive therapeutic target.[1][3]
4-Iodo-6-phenylpyrimidine (this compound): A Covalent Inhibitor of MIF
This compound is a small molecule inhibitor that acts as a specific suicide substrate for MIF.[2][7][8] It covalently binds to the N-terminal proline (Pro-1) of MIF, which is essential for its tautomerase activity.[2] This irreversible modification inactivates both the catalytic and biological functions of MIF.[2][7] By forming a covalent adduct with MIF, this compound effectively blocks its interaction with the CD74 receptor, thereby inhibiting downstream signaling.[9][10] Notably, this compound has been shown to be significantly more potent in blocking MIF-dependent catalysis and cellular functions compared to other MIF inhibitors like ISO-1.[2][8]
Mechanism of Action: How this compound Modulates MIF Signaling
The primary mechanism of action of this compound is the irreversible inactivation of MIF through covalent modification. This has profound effects on MIF-mediated signaling pathways.
Inhibition of MIF Tautomerase Activity
This compound directly targets the catalytic site of MIF, leading to a complete loss of its tautomerase activity.[2] While the endogenous substrate for MIF's tautomerase activity remains elusive, this enzymatic function is linked to its biological activities.
Disruption of MIF-Receptor Interactions
By binding to the N-terminal proline, this compound sterically hinders the interaction of MIF with its primary receptor, CD74.[9][10] This prevents the recruitment of co-receptors like CD44 and the subsequent activation of intracellular signaling cascades.[4] In some cellular contexts, this compound has been observed to block MIF/CD74 internalization.[5][10]
Downregulation of Key Signaling Pathways
The inhibition of MIF by this compound leads to the suppression of several critical downstream signaling pathways that are aberrantly activated in disease states:
-
NF-κB Pathway: this compound has been shown to significantly reduce the phosphorylation of IκBα, IKKα/β, and p65, key components of the NF-κB pathway.[1][9][11] This leads to a decrease in the transcription of NF-κB target genes involved in inflammation and cell survival.[9][11]
-
PI3K/Akt Pathway: MIF is known to activate the PI3K/Akt pathway, promoting cell survival and proliferation. This compound treatment leads to a reduction in the phosphorylation of Akt, thereby inhibiting this pro-survival signaling axis.[10][12][13]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial downstream target of MIF signaling. This compound has been demonstrated to inhibit the phosphorylation of ERK1/2, JNK, and p38 in various cell types, leading to reduced cell proliferation and migration.[10][14]
Quantitative Data on this compound Inhibition of MIF Signaling
The following tables summarize key quantitative data from studies investigating the effects of this compound on MIF signaling.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Assay | Reference |
| HOS | Osteosarcoma | 26.79 | 24 | CCK-8 | [1] |
| HOS | Osteosarcoma | 20.17 | 48 | CCK-8 | [1] |
| HOS | Osteosarcoma | 16.34 | 96 | CCK-8 | [1] |
| 143B | Osteosarcoma | 37.64 | 24 | CCK-8 | [1] |
| 143B | Osteosarcoma | 20.86 | 48 | CCK-8 | [1] |
| 143B | Osteosarcoma | 11.74 | 96 | CCK-8 | [1] |
| HTB-9 | Bladder Cancer | 30-50 | 48-72 | Hexosaminidase | [15] |
| HTB-5 | Bladder Cancer | 30-50 | 48-72 | Hexosaminidase | [15] |
| A549 | Lung Adenocarcinoma | ~5-10x more potent than ISO-1 | Not Specified | Catalysis & Migration | [6][8] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Assay | Cell Line/Model | This compound Concentration (µM) | Observed Effect | Reference |
| Western Blot (p-IκBα, p-IKKα/β, p-AKT, p-p65) | HOS, 143B | 10, 20, 40 | Dose-dependent decrease in phosphorylation | [1] |
| Western Blot (p-JNK, p-ERK) | HOS, 143B | 40 | Inhibition of phosphorylation | [1] |
| Cell Migration Assay | A549 | 100 | >70% reduction in motility | [6] |
| Colony Formation Assay | HOS, 143B | 10, 20, 40 | Significant hindrance of colony-forming ability | [1] |
| Western Blot (p-AKT, p-ERK) | Glioblastoma Stem Cells | Dose-dependent | Decrease in phosphorylation | [13] |
| Western Blot (HIF-1α) | TMT, 3I-F4 Melanoma | 100 | Significant decrease in expression under hypoxia | [16] |
| Osteoclastogenesis Inhibition | Bone Marrow Macrophages | 0.5 - 200 | Dose-dependent inhibition | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound and MIF signaling are provided below.
MIF Tautomerase Activity Assay
This assay spectrophotometrically measures the MIF-catalyzed conversion of a substrate, such as L-dopachrome methyl ester or 4-hydroxyphenylpyruvic acid (4-HPP).
Materials:
-
Recombinant human MIF protein
-
This compound
-
Substrate (e.g., L-dopachrome methyl ester or 4-HPP)
-
Assay buffer (e.g., 50 mM Bis-Tris buffer, pH 6.2)
-
96-well microtiter plate
-
Spectrophotometer
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant MIF (e.g., 100 nM) to each well.
-
Add the different concentrations of this compound to the wells containing MIF and incubate for a specific period (e.g., 15 minutes) at room temperature to allow for covalent modification.
-
Initiate the reaction by adding the substrate (e.g., L-dopachrome methyl ester to a final concentration of 0.72 mM) to each well.
-
Immediately measure the decrease in absorbance at 475 nm (for L-dopachrome) or the formation of the enol-borate complex at 306 nm (for 4-HPP) over time using a spectrophotometer.[17]
-
Calculate the rate of reaction for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.
Materials:
-
Cells of interest
-
96-well plate
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Cell Migration Assay
This assay evaluates the effect of this compound on the migratory capacity of cells towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cells of interest
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS or recombinant MIF)
-
This compound stock solution
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Protocol:
-
Pre-treat cells with the desired concentrations of this compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in serum-free medium at a specific density (e.g., 1 x 10^5 cells/mL).
-
Add the chemoattractant-containing medium to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells and add the cell suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 16-24 hours).
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with the fixation solution for 15 minutes.
-
Stain the migrated cells with crystal violet solution for 20-30 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope.
Western Blotting for Signaling Proteins
This technique is used to detect and quantify the levels of total and phosphorylated signaling proteins (e.g., Akt, ERK, p65) in response to this compound treatment.
Materials:
-
Cells of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Co-Immunoprecipitation (Co-IP) for MIF-CD74 Interaction
This method is used to investigate the effect of this compound on the interaction between MIF and its receptor CD74.
Materials:
-
Cells expressing MIF and CD74
-
This compound stock solution
-
Co-IP lysis buffer
-
Antibody against MIF or CD74 for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Protocol:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-CD74) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both MIF and CD74 to determine if their interaction is disrupted by this compound.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key MIF signaling pathways and experimental workflows.
Caption: MIF signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for Western blot analysis.
Caption: Workflow for a Transwell cell migration assay.
Conclusion
This compound is an invaluable pharmacological tool for probing the intricate signaling pathways regulated by MIF. Its specific and irreversible mechanism of action allows for the clear dissection of MIF's contribution to various cellular processes and disease pathologies. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate MIF signaling and evaluate the therapeutic potential of its inhibition. As our understanding of MIF's multifaceted role in health and disease continues to grow, this compound will undoubtedly remain a cornerstone of research in this field, paving the way for the development of novel therapeutics targeting the MIF signaling axis.
References
- 1. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 6. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pleiotropic role of macrophage migration inhibitory factor in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Iodo-6-phenylpyrimidine (this compound) suppresses fibroblast-like synoviocyte- mediated inflammation and joint destruction associated with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of MIF1/MIF2/CD74 Interactions in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MIF inhibition as a strategy for overcoming resistance to immune checkpoint blockade therapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]
4-IPP as a Suicide Substrate for Macrophage Migration Inhibitory Factor (MIF): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in the pathogenesis of numerous inflammatory diseases and cancers. Its unique tautomerase enzymatic activity, while not fully understood in its physiological context, presents a viable target for therapeutic intervention. This technical guide provides an in-depth overview of 4-iodo-6-phenylpyrimidine (4-IPP), a potent and specific suicide substrate of MIF. We will delve into its mechanism of action, the downstream signaling pathways it modulates, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on the development of novel MIF inhibitors.
Introduction to this compound and its Mechanism of Action
4-iodo-6-phenylpyrimidine (this compound) is a small molecule inhibitor that acts as a specific and irreversible suicide substrate for Macrophage Migration Inhibitory Factor (MIF). Unlike competitive inhibitors, suicide substrates are converted into a reactive intermediate by the target enzyme, which then covalently modifies and permanently inactivates the enzyme.
The mechanism of this compound involves the covalent modification of the catalytically crucial N-terminal proline residue (Pro-1) of MIF.[1][2] The iodine atom at the 4-position of the pyrimidine ring serves as a leaving group, facilitating a nucleophilic attack by the secondary amine of Pro-1. This results in the formation of a stable covalent adduct between the 6-phenylpyrimidine moiety of this compound and MIF. This irreversible binding sterically hinders the active site and abrogates the tautomerase activity of MIF. The covalent modification has been confirmed by liquid chromatography-mass spectrometry (LC-MS), which shows a mass increase of 154 Da in MIF upon incubation with this compound, corresponding to the addition of the 6-phenylpyrimidine group.[1][3] Studies have shown that a catalytically inactive mutant of MIF (Pro-1 to Gly-1) does not undergo this covalent modification, confirming the specificity of the reaction for the N-terminal proline.[1]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been evaluated in various assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and its analogs against MIF tautomerase activity and in different cancer cell lines.
Table 1: Inhibition of MIF Tautomerase Activity by this compound and its Analogs
| Compound | IC50 (nM) | Reference |
| This compound | ~5,000 | [1] |
| Analog A1 | ~200 | [1] |
| Analog A2 | ~275 | [1] |
| Analog A3 | ~400 | [1] |
| Analog A4 | ~475 | [1] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HOS | Osteosarcoma | 26.79 | 24 | [4] |
| HOS | Osteosarcoma | 20.17 | 48 | [4] |
| HOS | Osteosarcoma | 16.34 | 96 | [4] |
| 143B | Osteosarcoma | 37.64 | 24 | [4] |
| 143B | Osteosarcoma | 20.86 | 48 | [4] |
| 143B | Osteosarcoma | 11.74 | 96 | [4] |
| SCCVII | Squamous Cell Carcinoma | ~30 | Not Specified | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and MIF.
MIF Tautomerase Activity Assay (Dopachrome Method)
This assay measures the ability of MIF to catalyze the tautomerization of L-dopachrome methyl ester.
Materials:
-
Recombinant human or murine MIF
-
L-DOPA methyl ester
-
Sodium periodate (NaIO4)
-
Assay buffer: 50 mM Potassium Phosphate, pH 6.0
-
96-well microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Preparation of L-dopachrome methyl ester substrate:
-
Prepare a fresh solution of 2 mM L-DOPA methyl ester in assay buffer.
-
Prepare a fresh solution of 4 mM NaIO4 in assay buffer.
-
Mix equal volumes of the L-DOPA methyl ester and NaIO4 solutions immediately before use. This will generate the L-dopachrome methyl ester substrate, which has a characteristic absorbance at 475 nm.
-
-
Enzyme and inhibitor pre-incubation:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of various concentrations of this compound (or vehicle control) to the wells.
-
Add 20 µL of recombinant MIF (final concentration of 50 nM) to the wells.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiation of the reaction:
-
Add 20 µL of the freshly prepared L-dopachrome methyl ester substrate to each well to initiate the reaction.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 475 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of decrease in absorbance is proportional to the MIF tautomerase activity.
-
-
Data analysis:
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Plot the percentage of MIF activity versus the logarithm of the this compound concentration to determine the IC50 value.
-
Determination of Suicide Inhibition Kinetic Constants (k_inact and K_I)
Procedure:
-
Incubate a fixed concentration of MIF with various concentrations of this compound for different time intervals.
-
At each time point, take an aliquot of the reaction mixture and dilute it into a solution containing a saturating concentration of the substrate (L-dopachrome methyl ester) to measure the remaining enzyme activity.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each this compound concentration. The slope of each line will give the apparent inactivation rate constant (k_obs).
-
Plot the k_obs values against the corresponding this compound concentrations.
-
Fit the data to the following Michaelis-Menten-like equation for suicide inhibition to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at which the inactivation rate is half-maximal (K_I):
-
k_obs = k_inact * [I] / (K_I + [I])
-
LC-MS Analysis of MIF-4-IPP Adduct Formation
This method is used to confirm the covalent modification of MIF by this compound.
Materials:
-
Recombinant human MIF
-
This compound
-
Phosphate-buffered saline (PBS)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubation:
-
Incubate recombinant MIF (e.g., 1 mg/mL) with a molar excess of this compound (e.g., 100 µM) in PBS at room temperature for 2-4 hours.
-
As a control, incubate MIF with the vehicle (e.g., DMSO) under the same conditions.
-
-
Sample Preparation:
-
Remove excess, unbound this compound by buffer exchange using a desalting column or by dialysis against PBS.
-
-
LC-MS Analysis:
-
Inject the prepared samples into an LC-MS system equipped with a C18 reverse-phase column.
-
Elute the protein using a gradient of acetonitrile in water with 0.1% formic acid.
-
Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge state distribution of MIF.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the intact mass of the protein in both the control and this compound-treated samples.
-
A mass increase of approximately 154 Da in the this compound-treated sample compared to the control confirms the covalent adduction of the 6-phenylpyrimidine moiety.
-
Cell-Based Assays
Procedure:
-
Seed cancer cells (e.g., A549) in the upper chamber of a Boyden chamber insert (with a porous membrane) in serum-free media.
-
Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Add various concentrations of this compound to the upper chamber.
-
Incubate for a sufficient time to allow for cell migration (e.g., 16-24 hours).
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
Procedure:
-
Prepare a base layer of 0.6% agar in complete media in a 6-well plate.
-
Mix cancer cells with 0.3% agar in complete media and overlay it on the base layer.
-
Add various concentrations of this compound to the top layer.
-
Incubate for 2-3 weeks to allow for colony formation.
-
Stain the colonies with crystal violet and count the number of colonies larger than a certain diameter.
Signaling Pathways Modulated by this compound
MIF exerts its biological functions by binding to its cell surface receptor, CD74, which then recruits co-receptors such as CD44 to initiate intracellular signaling cascades. This compound, by inactivating MIF, effectively blocks these downstream pathways. The two major pathways affected are the NF-κB and MAPK/ERK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
MIF promotes the activation of the NF-κB pathway, which is crucial for inflammation, cell survival, and proliferation. This compound has been shown to inhibit this pathway.[4]
Caption: this compound inhibits the MIF-mediated NF-κB signaling pathway.
Inhibition of the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade activated by MIF, promoting cell proliferation and survival. This compound also effectively blocks this pathway.
Caption: this compound blocks the MIF-induced MAPK/ERK signaling cascade.
Experimental and Logical Workflows
Workflow for Characterizing a Novel MIF Inhibitor
The following diagram illustrates a typical workflow for the initial characterization of a potential MIF inhibitor like this compound.
References
- 1. criver.com [criver.com]
- 2. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. | Semantic Scholar [semanticscholar.org]
Covalent Modification of Macrophage Migration Inhibitory Factor (MIF) by 4-Iodo-6-phenylpyrimidine (4-IPP): A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the covalent modification of Macrophage Migration Inhibitory Factor (MIF) by the small molecule inhibitor 4-iodo-6-phenylpyrimidine (4-IPP). MIF is a pleiotropic cytokine implicated in a range of inflammatory diseases and cancer, making it a compelling therapeutic target. This compound acts as a suicide substrate, forming an irreversible covalent bond with the N-terminal proline (Pro-1) of MIF, a critical residue for its catalytic tautomerase activity and biological functions. This guide details the mechanism of this covalent modification, summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and visualizes the affected signaling pathways. This document is intended for researchers, scientists, and drug development professionals working on MIF-targeted therapeutics.
Introduction to MIF and the Inhibitor this compound
Macrophage Migration Inhibitory Factor (MIF) is a highly conserved protein with a unique trimeric structure. It functions as a cytokine, playing a pivotal role in the innate and adaptive immune systems, and is overexpressed in various pathological conditions, including autoimmune diseases and numerous cancers. MIF possesses a unique, albeit non-physiological, tautomerase enzymatic activity, the active site of which is located at the interface between adjacent subunits of the trimer. The N-terminal proline residue (Pro-1) is a key catalytic residue in this active site[1][2][3][4].
4-Iodo-6-phenylpyrimidine (this compound) is a small molecule inhibitor of MIF. It acts as a specific suicide substrate, forming a covalent and irreversible bond with MIF, thereby inhibiting its biological activities[5][6]. This covalent modification targets the catalytically active N-terminal proline (Pro-1), rendering the MIF protein inactive in both its enzymatic and biological functions[1][7]. Studies have shown that this compound is significantly more potent in blocking MIF-dependent catalysis and cellular processes like migration and anchorage-independent growth compared to other MIF inhibitors like ISO-1[1][7].
Mechanism of Covalent Modification
This compound functions as an irreversible inhibitor by forming a covalent adduct with MIF. The mechanism involves the nucleophilic attack by the secondary amine of the N-terminal Pro-1 of MIF on the carbon atom of the pyrimidine ring of this compound, leading to the displacement of the iodine atom as a leaving group.
This covalent modification has been confirmed through mass spectrometry analysis, which revealed a mass increase of 154 units in MIF upon incubation with this compound, corresponding to the addition of the 6-phenylpyrimidine moiety[1][7]. Co-crystallization studies of MIF with this compound have further elucidated the structure of the covalent adduct, showing the 6-phenylpyrimidine group covalently attached to Pro-1[3][7]. This modification is specific to the active form of MIF, as a catalytically inactive mutant of MIF (Pro-1 to Gly-1) does not undergo this covalent modification[1].
Quantitative Data on MIF Inhibition by this compound
The following tables summarize the available quantitative data on the inhibition of MIF by this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Tautomerase Activity) | ~5-10 fold lower than ISO-1 | Recombinant human MIF, L-dopachrome methyl ester substrate | [1][7] |
| IC50 (A549 cell growth) | ~5-10 fold lower than ISO-1 | A549 lung adenocarcinoma cells, soft agar growth | [7] |
| IC50 (SCCVII cell growth) | ~30 µM | SCCVII squamous carcinoma cells | [8] |
| IC50 (Osteosarcoma cell viability - 48h) | HOS: 20.17 µM, 143B: 20.86 µM | HOS and 143B osteosarcoma cell lines, CCK-8 assay | [9] |
| Half-life of unmodified hMIF | 34 min | Incubation of 50 nM hMIF with 100 nM this compound | [10] |
Note: IC50 values for irreversible inhibitors can be time-dependent and should be interpreted with caution. The high IC50 value sometimes observed for this compound in tautomerase assays is likely related to the slow rate of covalent bond formation[11].
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the covalent modification of MIF by this compound.
MIF Tautomerase Activity Assay (L-dopachrome methyl ester)
This assay spectrophotometrically measures the MIF-catalyzed tautomerization of L-dopachrome methyl ester.
Materials:
-
Recombinant human or murine MIF
-
This compound (and other inhibitors as required)
-
L-3,4-dihydroxyphenylalanine methyl ester (L-DOPA methyl ester)
-
Sodium periodate (NaIO4)
-
Reaction Buffer: 50 mM Bis-Tris, 1 mM EDTA, pH 6.2
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 475 nm
Procedure:
-
Preparation of L-dopachrome methyl ester substrate: Prepare fresh before use. Mix 500 µL of 12 mM L-DOPA methyl ester and 500 µL of 24 mM sodium periodate in 19 mL of reaction buffer. Incubate at 25°C in the dark for 5 minutes[2].
-
Inhibitor and Enzyme Preparation:
-
Initiation of the reaction: Add the freshly prepared L-dopachrome methyl ester substrate to each well to a final concentration of 0.72 mM[1].
-
Measurement: Immediately measure the decrease in absorbance at 475 nm over time (e.g., for the first 5 minutes) using a spectrophotometer[2]. The rate of decrease corresponds to the tautomerase activity.
-
Data Analysis: Correct the enzymatic rate for the non-enzymatic rate (control wells without MIF). Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Analysis of Covalent Adduct Formation by Mass Spectrometry
This protocol outlines the general steps for analyzing the covalent modification of MIF by this compound using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Recombinant MIF
-
This compound
-
Phosphate-buffered saline (PBS)
-
LC-MS system with a C18 column and electrospray ionization (ESI) source
Procedure:
-
Incubation: Incubate recombinant MIF (e.g., 5 µg) with a molar excess of this compound (e.g., 100 µM) in PBS for a defined period (e.g., 2 hours) at room temperature[3]. A control sample with MIF and DMSO (vehicle for this compound) should be prepared in parallel.
-
LC-MS Analysis:
-
Inject the samples onto a C18 reverse-phase column.
-
Elute the protein using a suitable gradient of acetonitrile in water.
-
Analyze the eluate using an ESI mass spectrometer in positive ion mode.
-
Acquire mass spectra over a relevant m/z range to detect the intact protein.
-
-
Data Analysis: Deconvolute the multiply charged ion series to determine the molecular weight of the protein. Compare the molecular weight of MIF incubated with this compound to the control MIF. An increase of 154 Da indicates the formation of the covalent adduct with the 6-phenylpyrimidine moiety of this compound[1][7].
Cell Migration Assay (Transwell Assay)
This assay assesses the effect of this compound on the migratory capacity of cells.
Materials:
-
Cancer cell line of interest (e.g., A549 lung adenocarcinoma)
-
24-well transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium with and without serum
-
This compound
-
Crystal violet or other suitable cell stain
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 16 hours)[1].
-
Assay Setup:
-
Place the transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Resuspend the pre-treated cells in serum-free medium and add a defined number of cells (e.g., 2 x 10^5) to the upper chamber of the transwell insert[1].
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 16 hours)[1].
-
Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane (e.g., with methanol).
-
Stain the cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group to determine the inhibitory effect of this compound on cell migration.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay evaluates the effect of this compound on the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.
Materials:
-
Cancer cell line of interest
-
Agarose
-
Cell culture medium
-
This compound
-
6-well or 60 mm plates
Procedure:
-
Bottom Agar Layer: Prepare a solution of 0.6% agarose in cell culture medium and pour it into the plates to form the bottom layer. Allow it to solidify.
-
Cell Layer:
-
Harvest and resuspend the cells in a solution of 0.3-0.4% agarose in cell culture medium containing various concentrations of this compound or vehicle control.
-
Carefully layer this cell suspension on top of the solidified bottom agar layer.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 weeks, or until colonies are visible. Add fresh medium containing the respective concentrations of this compound periodically to prevent the agar from drying out.
-
Colony Quantification:
-
Stain the colonies with a suitable stain (e.g., crystal violet).
-
Count the number of colonies and/or measure their size using a microscope or imaging system.
-
-
Data Analysis: Compare the number and size of colonies in the this compound-treated groups to the control group to assess the inhibition of anchorage-independent growth.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the effect of this compound on key signaling proteins downstream of MIF.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., ERK1/2, Akt, p65 NF-κB)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells and treat them with different concentrations of this compound for a specified duration.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on the activation of the signaling pathways.
Signaling Pathways and Experimental Workflows
The covalent modification of MIF by this compound disrupts its interaction with its primary receptor, CD74, leading to the inhibition of downstream signaling pathways that are crucial for cell proliferation, survival, and inflammation.
MIF-CD74 Signaling Pathway
MIF initiates its biological effects by binding to the cell surface receptor CD74. This interaction often leads to the recruitment of co-receptors such as CD44, CXCR2, and CXCR4, which are necessary for signal transduction[7]. The activation of the MIF/CD74 receptor complex triggers several downstream signaling cascades, most notably the MAPK/ERK and PI3K/AKT pathways. These pathways, in turn, regulate the activity of transcription factors like NF-κB, leading to the expression of genes involved in cell survival, proliferation, and inflammation[5][9].
Experimental Workflow for Studying Covalent Modification
The study of the covalent modification of MIF by this compound follows a logical progression from in vitro enzymatic assays to cell-based functional assays and finally to in vivo models.
Conclusion
This compound represents a potent and specific covalent inhibitor of MIF. Its mechanism of action, involving the irreversible modification of the catalytic Pro-1 residue, leads to the effective blockade of MIF's pro-inflammatory and pro-cancer activities. The detailed experimental protocols and an understanding of the affected signaling pathways provided in this guide are intended to facilitate further research into this compound and the development of next-generation MIF inhibitors for therapeutic intervention in a range of human diseases. The use of a multi-faceted experimental approach, from biochemical assays to cellular and in vivo models, is crucial for the comprehensive characterization of such covalent inhibitors.
References
- 1. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MIF and CD74 as Emerging Biomarkers for Immune Checkpoint Blockade Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Partial MHC class II constructs inhibit MIF/CD74 binding and downstream effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Blockade of MIF–CD74 Signalling on Macrophages and Dendritic Cells Restores the Antitumour Immune Response Against Metastatic Melanoma [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. Targeting distinct tautomerase sites of D-DT and MIF with a single molecule for inhibition of neutrophil lung recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Functions of 4-Iodo-6-Phenylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodo-6-phenylpyrimidine (4-IPP) is a potent and specific small molecule inhibitor of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in a wide range of inflammatory diseases and cancers. This technical guide provides an in-depth overview of the biological functions of this compound, its mechanism of action, and its effects on key signaling pathways. Quantitative data on its biological activity are summarized, and methodologies for key experimental procedures are detailed. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this compound's role as a valuable research tool and potential therapeutic agent.
Introduction
4-Iodo-6-phenylpyrimidine, commonly referred to as this compound, has emerged as a critical tool for investigating the multifaceted roles of Macrophage Migration Inhibitory Factor (MIF). MIF is a key regulator of the inflammatory response and is involved in the pathogenesis of numerous diseases, including rheumatoid arthritis, sepsis, and various cancers. This compound's unique mechanism as an irreversible inhibitor allows for the precise dissection of MIF's biological functions. This guide will explore the core biological activities of this compound, providing researchers and drug development professionals with a foundational understanding of its utility.
Mechanism of Action
This compound acts as a specific suicide substrate for MIF.[1] Its mechanism involves the covalent and irreversible binding to the N-terminal proline residue (Pro1) of MIF.[2] This binding event is critical as Pro1 is located within the enzyme's tautomerase active site. The covalent modification of this residue effectively inactivates MIF's biological functions.[3] This irreversible inhibition distinguishes this compound from other MIF inhibitors and provides a durable and potent tool for studying MIF signaling.
Core Biological Functions and Signaling Pathways
The inhibition of MIF by this compound leads to the modulation of several downstream signaling pathways, resulting in a range of biological effects. The primary target of this compound is MIF, which, upon binding to its receptor CD74, initiates a cascade of intracellular events.
Anti-inflammatory and Immunomodulatory Effects
MIF is a pro-inflammatory cytokine, and its inhibition by this compound has significant anti-inflammatory consequences. This compound has been shown to suppress the expression of pro-inflammatory mediators. In the context of rheumatoid arthritis, this compound inhibits the proliferation, migration, and invasion of fibroblast-like synoviocytes and reduces the expression of pro-inflammatory cytokines.[4] This is achieved, in part, through the inhibition of the MAPK signaling pathway, specifically the phosphorylation of ERK, JNK, and p38.[4]
Caption: Workflow for assessing this compound's anti-cancer effects.
Regulation of Bone Metabolism
This compound plays a dual role in bone metabolism by inhibiting osteoclastogenesis and promoting osteoblast differentiation. [5]It has been shown to inhibit the differentiation of bone-resorbing osteoclasts induced by the receptor activator of nuclear factor-κB ligand (RANKL). [5]Mechanistically, this compound suppresses the RANKL-induced phosphorylation and nuclear translocation of p65 by preventing the interaction of MIF with thioredoxin-interacting protein-p65 complexes. [5]Conversely, this compound enhances osteoblast-mediated mineralization and bone formation. [5]
Quantitative Data
The potency of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data for this compound's biological activity.
Table 1: In Vitro Efficacy of 4-Iodo-6-phenylpyrimidine (this compound)
| Assay | Cell Line / System | IC50 Value | Reference |
| MIF Tautomerase Activity | Recombinant Human MIF | ~5 µM | |
| Cell Proliferation | SCCVII (Squamous Carcinoma) | ~30 µM | [3] |
| Osteoclastogenesis | Bone Marrow Macrophages (BMMs) | 104.3 µM (Cytotoxicity at 72h) | [6] |
| Anchorage-Independent Growth | A549 (Lung Adenocarcinoma) | 5-10 fold more potent than ISO-1 | [1] |
Table 2: In Vivo Administration of 4-Iodo-6-phenylpyrimidine (this compound)
| Animal Model | Dosage | Administration Route | Outcome | Reference |
| Mice | 1 mg/kg, 5 mg/kg | Intraperitoneal injection (every 2 days for 8 weeks) | Ameliorated ovariectomy-induced osteoporosis | [5] |
| Mice | ~50 mg/kg/day | Intraperitoneal injection | Decreased liver MIF tautomerase activity by 50% |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the biological functions of this compound.
MIF Tautomerase Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of MIF.
-
Principle: MIF catalyzes the tautomerization of a non-physiological substrate, L-dopachrome methyl ester, which can be monitored spectrophotometrically by the loss of absorbance at 475 nm. [1]* Methodology:
-
Recombinant MIF is pre-incubated with varying concentrations of this compound or a vehicle control in a suitable buffer (e.g., PBS). [1] 2. The reaction is initiated by the addition of freshly prepared L-dopachrome methyl ester. [1] 3. The change in absorbance at 475 nm is measured over time using a spectrophotometer.
-
The relative MIF tautomerase activity is calculated, and the IC50 value for this compound is determined.
-
Cell Proliferation and Viability Assays
These assays are used to determine the effect of this compound on cancer cell growth.
-
Principle: The crystal violet assay is a simple method to assess cell viability based on the staining of adherent cells.
-
Methodology:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-72 hours).
-
After treatment, the medium is removed, and the cells are fixed with a solution such as 4% paraformaldehyde.
-
The fixed cells are stained with a crystal violet solution.
-
After washing and drying, the stained dye is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.
-
Cell Migration and Invasion Assays (Boyden Chamber Assay)
This assay assesses the effect of this compound on the migratory and invasive potential of cells.
-
Principle: The Boyden chamber assay utilizes a two-chamber system separated by a microporous membrane. Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. Migratory cells move through the pores to the lower surface of the membrane. For invasion assays, the membrane is coated with an extracellular matrix component like Matrigel.
-
Methodology:
-
The lower chamber of the Transwell plate is filled with medium containing a chemoattractant (e.g., 10% FBS).
-
A cell suspension in serum-free medium, pre-treated with this compound or a vehicle control, is added to the upper chamber (the insert).
-
The plate is incubated for a period that allows for cell migration or invasion (e.g., 4-24 hours).
-
Non-migratory cells on the upper surface of the membrane are removed with a cotton swab.
-
The cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with DAPI or crystal violet).
-
The number of migrated cells is quantified by counting under a microscope or by measuring the absorbance of the extracted stain.
-
Western Blot Analysis for NF-κB Signaling
This technique is used to measure the effect of this compound on the activation of the NF-κB pathway.
-
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. To assess NF-κB activation, antibodies specific for the phosphorylated (active) form of the p65 subunit are used.
-
Methodology:
-
Cells are treated with a stimulus (e.g., TNF-α) in the presence or absence of this compound.
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phospho-p65. An antibody against total p65 or a housekeeping protein (e.g., β-actin) is used as a loading control.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative levels of protein phosphorylation.
-
Osteoclastogenesis Assay
This assay evaluates the effect of this compound on the differentiation of osteoclasts.
-
Principle: Osteoclast differentiation from precursor cells (e.g., bone marrow macrophages) can be induced in vitro by stimulation with M-CSF and RANKL. Mature osteoclasts are large, multinucleated cells that are positive for tartrate-resistant acid phosphatase (TRAP) staining.
-
Methodology:
-
Bone marrow cells are harvested from mice and cultured in the presence of M-CSF to generate bone marrow-derived macrophages (BMMs).
-
BMMs are then cultured with M-CSF and RANKL in the presence of varying concentrations of this compound for several days (e.g., 5 days).
-
After the culture period, the cells are fixed and stained for TRAP activity.
-
TRAP-positive multinucleated cells (containing three or more nuclei) are identified and counted as osteoclasts. The size and number of osteoclasts are quantified to assess the effect of this compound on osteoclastogenesis.
-
Conclusion
4-Iodo-6-phenylpyrimidine is a powerful and specific tool for the study of Macrophage Migration Inhibitory Factor. Its irreversible mechanism of action provides a robust method for inhibiting MIF's biological functions, thereby allowing for a detailed investigation of its role in inflammation, cancer, and bone metabolism. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working to further elucidate the therapeutic potential of targeting MIF signaling. As research continues, this compound will undoubtedly remain a cornerstone for advancing our understanding of MIF in health and disease.
References
- 1. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. 4-Iodo-6-phenylpyrimidine (this compound) suppresses fibroblast-like synoviocyte- mediated inflammation and joint destruction associated with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
4-IPP's effect on the MIF tautomerase active site
An In-depth Technical Guide to the Inhibition of the MIF Tautomerase Active Site by 4-IPP
Abstract
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in a wide range of inflammatory diseases and cancers. A unique feature of MIF is its evolutionarily conserved, yet non-physiological, tautomerase enzymatic activity. The active site for this tautomerase function has become a key target for therapeutic intervention. This technical guide provides a detailed examination of 4-iodo-6-phenylpyrimidine (this compound), a potent, irreversible inhibitor of MIF. We will explore its mechanism of action, inhibitory kinetics, and its effects on MIF-mediated signaling pathways. This document consolidates quantitative data, detailed experimental protocols, and visual diagrams to serve as a comprehensive resource for researchers and drug development professionals.
Introduction to Macrophage Migration Inhibitory Factor (MIF)
MIF is a critical regulator of the innate and adaptive immune systems. Initially identified as a T-cell-derived factor that inhibits the random migration of macrophages, it is now known to be expressed by a variety of cell types and to exert a broad range of pro-inflammatory, pro-tumorigenic, and hormone-like functions. Structurally, MIF is a homotrimer, with each monomer possessing a catalytic active site. This active site, centered around the N-terminal proline (Pro-1), confers tautomerase activity, specifically for the isomerization of non-physiological substrates like D-dopachrome and p-hydroxyphenylpyruvate (4-HPP).[1][2][3] Although the precise biological role of this enzymatic activity is debated, the integrity of the tautomerase active site is crucial for many of MIF's biological functions, including its interaction with its primary receptor, CD74.[4][5] This makes the active site a prime target for small molecule inhibitors.
Mechanism of Action: this compound as a Suicide Substrate
4-Iodo-6-phenylpyrimidine (this compound) is a small molecule inhibitor identified through computational screening that acts as a specific suicide substrate for MIF.[6][7] Unlike competitive inhibitors that bind reversibly, this compound forms a permanent, covalent bond within the MIF active site, leading to irreversible inactivation.
The mechanism involves the nucleophilic attack by the secondary amine of the N-terminal Pro-1 residue of MIF on the carbon atom of the pyrimidine ring bearing the iodo group.[6][8] This results in the displacement of the iodine and the formation of a stable covalent adduct between the inhibitor and the enzyme.[3][6] This covalent modification renders the MIF protein catalytically inactive and biologically inert.[6] Liquid chromatography-mass spectrometry (LC-MS) analysis confirms this mechanism, showing a mass increase of 154 Da in MIF when co-incubated with this compound, corresponding to the addition of the 6-phenylpyrimidine moiety.[6] This modification is specific, as a catalytically inactive P1G mutant of MIF does not undergo this covalent modification.[6]
Figure 1. Mechanism of this compound irreversible inhibition of MIF.
Quantitative Analysis of MIF Inhibition
This compound demonstrates significantly greater potency than first-generation MIF inhibitors, such as ISO-1. Furthermore, computational optimization has led to the synthesis of this compound analogs with even greater inhibitory activity.[6] The quantitative data for this compound and its derivatives are summarized below.
| Compound | IC₅₀ (MIF Tautomerase Activity) | Notes | Citation |
| ISO-1 | ~50 µM | A prototypical reversible MIF inhibitor used for comparison. | [9] |
| This compound | ~5 µM | Approximately 10-fold more potent than ISO-1. | [6][9] |
| This compound Analog A1 | ~200 nM | Optimized analog with ~25x higher potency than this compound. | [6] |
| This compound Analog A2 | ~275 nM | Optimized analog. | [6] |
| This compound Analog A3 | ~400 nM | Optimized analog. | [6] |
| This compound Analog A4 | ~475 nM | Optimized analog. | [6] |
Table 1. Inhibitory potency of this compound and its analogs against MIF tautomerase activity.
The enhanced potency of this compound is also evident in cell-based assays. In studies using A549 lung adenocarcinoma cells, this compound effectively inhibits cell migration and anchorage-independent growth at concentrations where ISO-1 has little to no effect.[6]
| Assay | Inhibitor | Concentration | % Inhibition | Citation |
| A549 Cell Migration | ISO-1 | 10 µM | 0% | [6] |
| This compound | 10 µM | >50% | [6] | |
| A549 Anchorage-Independent Growth | ISO-1 | 10 µM | 0% | [9] |
| This compound | 10 µM | ~57% | [9] |
Table 2. Comparative efficacy of this compound and ISO-1 in cellular assays.
Biological Consequences and Signaling Pathways
Inhibition of the MIF tautomerase active site by this compound blocks its downstream biological functions. MIF signaling is initiated by its binding to the cell surface receptor CD74, which can lead to the activation of several pathways, including the NF-κB and PI3K/AKT signaling cascades, promoting cell survival, proliferation, and inflammation.[10][11][12]
By covalently modifying Pro-1, this compound not only ablates enzymatic activity but also hinders the MIF-CD74 interaction.[13] This disruption prevents the recruitment of signaling intermediates and subsequent pathway activation. Studies have shown that this compound treatment suppresses the NF-κB pathway by preventing the phosphorylation and nuclear translocation of the p65 subunit.[7][13] Furthermore, this compound has been shown to induce the proteasomal degradation of MIF via the STUB1 E3 ligase, providing a secondary mechanism for reducing MIF's biological impact.[10][13]
Figure 2. Inhibition of MIF-mediated signaling pathways by this compound.
Experimental Protocols
MIF Dopachrome Tautomerase Activity Assay
This assay measures the enzymatic activity of MIF by monitoring the tautomerization of a substrate, L-dopachrome methyl ester.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human MIF (e.g., 1 mg/mL) in PBS (pH 7.2).
-
Prepare stock solutions of inhibitors (this compound, ISO-1) in DMSO.
-
Prepare L-dopachrome methyl ester substrate in situ: To a 4 mM solution of L-dopa methyl ester in water, add NaIO₄ to a final concentration of 6 mM and place on ice. The reaction is ready when the absorbance at 475 nm (OD₄₇₅) reaches its maximum.[14]
-
-
Inhibitor Pre-incubation:
-
Tautomerase Reaction:
-
Initiate the reaction by adding the L-dopachrome methyl ester substrate to a final concentration of 0.72 mM.[6]
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at OD₄₇₅ using a spectrophotometer. The rate of decrease is proportional to MIF tautomerase activity.[6]
-
Calculate relative MIF activity compared to the vehicle control and plot against inhibitor concentration to determine the IC₅₀ value.
-
Figure 3. Experimental workflow for the MIF tautomerase assay.
LC-MS Analysis for MIF-4-IPP Adduct Confirmation
This protocol is used to verify the covalent modification of MIF by this compound.
Methodology:
-
Sample Preparation:
-
Co-incubate recombinant MIF (e.g., 10 µg) with a molar excess of this compound in PBS for 1-2 hours at room temperature.
-
Prepare a control sample of MIF with vehicle (DMSO) only.
-
-
Chromatography:
-
Mass Spectrometry:
-
Couple the HPLC eluent to a triple quadrupole mass spectrometer using an electrospray ionization (ESI) source.[6]
-
Acquire mass spectra over a relevant m/z range to detect the molecular weight of the intact protein.
-
-
Data Analysis:
-
Deconvolute the resulting spectra to determine the molecular weight of the protein in both the control and this compound-treated samples.
-
A mass shift of +154 Da in the this compound treated sample confirms the formation of the covalent adduct.[6]
-
Transwell Cell Migration Assay
This assay quantifies the effect of this compound on the migratory capacity of cancer cells.
Methodology:
-
Cell Culture and Preparation:
-
Culture A549 lung adenocarcinoma cells in appropriate media.
-
Pre-incubate the cells with desired concentrations of this compound or vehicle control for 16 hours.[6]
-
-
Assay Setup:
-
Use transwell inserts (e.g., 8 µm pore size) coated with a collagen substrate.
-
Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend the pre-treated cells in serum-free media and add them (e.g., 2 x 10⁵ cells) to the upper chamber of the transwell insert.[6]
-
-
Incubation:
-
Incubate the plate for 16 hours to allow for cell migration through the porous membrane.[6]
-
-
Quantification:
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with crystal violet).
-
Elute the stain and measure its absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage of migration inhibition relative to the vehicle control.
-
Conclusion
4-iodo-6-phenylpyrimidine (this compound) is a highly potent, specific, and irreversible inhibitor of the MIF tautomerase active site. It functions as a suicide substrate, forming a covalent adduct with the catalytic Pro-1 residue. This action leads to the complete ablation of MIF's enzymatic and biological functions. With an IC₅₀ in the low micromolar range and significantly greater efficacy than older inhibitors in cellular models, this compound and its next-generation analogs represent a powerful class of compounds for studying MIF biology and for the potential development of therapeutics against a host of inflammatory diseases and cancers. The detailed protocols and data presented herein provide a solid foundation for researchers aiming to investigate and leverage the inhibition of MIF.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Identification and Characterization of Novel Classes of Macrophage Migration Inhibitory Factor (MIF) Inhibitors with Distinct Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIF Antagonist III, this compound | 41270-96-6 [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Destabilization of macrophage migration inhibitory factor by this compound reduces NF-κB/P-TEFb complex-mediated c-Myb transcription to suppress osteosarcoma tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of 4-IPP: A Covalent Inhibitor of Macrophage Migration Inhibitory Factor (MIF)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in the regulation of inflammatory responses and immune cell proliferation. Overexpression of MIF is implicated in the pathogenesis of numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions. Its unique tautomerase enzymatic activity, though not fully understood in its physiological context, presents a viable target for therapeutic intervention. The search for potent and specific MIF inhibitors led to the discovery of 4-iodo-6-phenylpyrimidine (4-IPP), a novel small molecule that has become a critical tool for studying MIF biology and a promising lead for drug development. This guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound as a MIF inhibitor.
Discovery Through Computational Screening
This compound was identified through a computational virtual screening strategy aimed at discovering novel small molecule antagonists of MIF's enzymatic active site.[1] This approach allowed for the screening of large chemical libraries to identify compounds with a high predicted binding affinity for the tautomerase catalytic site of MIF. Unlike previous inhibitors, which often exhibited high IC50 values, this compound emerged as a highly potent candidate.[1]
Mechanism of Action: Irreversible Covalent Inhibition
This compound is distinguished from many other MIF inhibitors by its unique mechanism of action as a "suicide substrate."[1][2] It acts as an irreversible inhibitor by forming a covalent bond with the catalytically essential N-terminal proline residue (Pro-1) of MIF.[1][2][3]
Key Mechanistic Features:
-
Covalent Modification: Liquid chromatography-mass spectrometry (LC-MS) analysis confirmed that incubating MIF with this compound results in a mass increase of the protein, corresponding to the addition of the 4-phenylpyrimidine moiety following a dehalogenation reaction.[1][4] This modification is absent when this compound is co-incubated with a catalytically inactive MIF mutant where Pro-1 is replaced by glycine, confirming the specificity of the interaction.[1]
-
Irreversible Inactivation: The covalent bond renders MIF permanently inactive, inhibiting both its tautomerase enzymatic function and its broader biological activities, such as promoting cell migration and anchorage-independent growth.[1][2]
-
Dual Inhibition: this compound is also capable of targeting D-dopachrome tautomerase (DDT), a MIF homolog, by forming a similar covalent bond with the Pro-1 of that protein.[5][6][7] This dual inhibition is significant, as DDT can sometimes compensate for the loss of MIF function.[5]
-
Induced Protein Degradation: Recent studies have revealed a secondary mechanism whereby this compound binding induces the proteasomal degradation of the MIF protein via the STUB1 E3 ligase pathway.[7][8] This dual action of functional inactivation and protein degradation makes this compound a particularly effective inhibitor.[8]
Affected Signaling Pathways
By inhibiting MIF, this compound modulates several downstream signaling cascades crucial for cell proliferation, survival, and inflammation.
-
NF-κB Pathway: this compound effectively suppresses the NF-κB signaling pathway. It has been shown to inhibit RANKL-induced phosphorylation and nuclear translocation of the p65 subunit by preventing the interaction of MIF with thioredoxin-interacting protein-p65 complexes.[9][10] This mechanism is central to its ability to suppress osteoclast formation and reduce inflammation.[9][10] In osteosarcoma, this compound interrupts the formation of the NF-κB/P-TEFb complex, leading to the downregulation of c-Myb transcription.[8][11]
-
PI3K/AKT Pathway: In glioblastoma stem cells, this compound treatment leads to a decrease in the expression of phosphorylated AKT (pAKT), indicating an inhibition of the pro-survival PI3K/AKT signaling pathway.[12]
-
AMPK/mTOR Pathway: In certain thyroid carcinoma cell lines, MIF inhibition by this compound was found to decrease the phosphorylation of AMP-activated protein kinase (AMPK) and reduce the expression of ribosomal protein S6, a downstream target of mTOR.[4]
-
JNK Pathway: The same studies in thyroid cancer cells showed that this compound treatment activated the JNK stress-response pathway, contributing to apoptosis and mitotic cell death.[4]
Quantitative Data on the Efficacy of this compound
The inhibitory effects of this compound have been quantified in numerous in vitro and in vivo studies, demonstrating its potency across various disease models.
Table 1: Summary of In Vitro Efficacy of this compound
| Cell Line / Model | Application | Concentration Range | Incubation Time | Observed Effect |
| Bone Marrow Macrophages (BMMs) | Osteoclastogenesis | 0.5 - 200 µM | 24 - 72 hours | Dose-dependent inhibition of osteoclast formation.[9] |
| Bone Marrow Macrophages (BMMs) | Osteoclast Differentiation | 5 - 20 µM | 5 days | Inhibition of RANKL-induced differentiation and bone resorption.[9] |
| A549 Lung Adenocarcinoma | Cell Migration & Growth | 10 - 100 µM | 16 hours | ~5-10 fold more potent than ISO-1 in inhibiting migration and anchorage-independent growth.[1] |
| SCCVII Squamous Carcinoma | Cell Proliferation | 10 - 40 µM | > 24 hours | Dose-dependent decrease in cell growth with an IC50 of ~30 µM.[13] |
| TPC-1, HTC-C3 Thyroid Carcinoma | Cell Proliferation | 10 - 100 µM | 24 hours | Dose-dependent inhibition of proliferation, induction of apoptosis and mitotic death.[4] |
| Glioma Stem Cells (GSCs) | Cell Growth | Not specified | Time/Dose-dependent | Effective inhibition of GSC growth.[5][12] |
Table 2: Summary of In Vivo Efficacy of this compound
| Animal Model | Disease | Dosage & Administration | Treatment Duration | Observed Effect |
| Ovariectomy-induced Osteoporosis (Mice) | Osteoporosis | 1 mg/kg, 5 mg/kg (IP injection) | Every 2 days for 8 weeks | Ameliorated bone loss by reducing osteoclast activity and enhancing osteoblast formation.[9] |
| Titanium Particle-induced Osteolysis (Mice) | Pathologic Bone Loss | Not specified | Not specified | Protected against calvarial bone destruction.[10] |
| Naive Mice | MIF Activity | ~50 mg/kg (IP injection) | Single dose or daily | >50% inhibition of liver MIF tautomerase activity at 6 hours and after 3-7 days.[1] |
| B16 Melanoma Xenograft (Mice) | Melanoma | 80 mg/kg (IP injection) | Daily for 14 days | Significantly impaired tumor outgrowth and progression.[14] |
| HOS-derived Xenograft (Mice) | Osteosarcoma | Not specified | Not specified | Strongly reduced tumorigenesis and metastasis.[8] |
Key Experimental Protocols
The development and characterization of this compound relied on a set of robust biochemical and cell-based assays.
MIF Tautomerase Activity Assay
This spectrophotometric assay is used to measure the enzymatic activity of MIF and its inhibition by compounds like this compound.
-
Reagents: Recombinant MIF protein, this compound or other inhibitors, L-dopachrome methyl ester as the substrate.
-
Procedure: a. Pre-incubate a known concentration of MIF (e.g., 50 nM) with various concentrations of this compound in a suitable buffer (e.g., PBS).[1] b. Initiate the reaction by adding the L-dopachrome methyl ester substrate (e.g., 0.72 mM).[1] c. Monitor the tautomerization reaction by measuring the decrease in absorbance at 475 nm over time using a spectrophotometer. d. Calculate the relative MIF activity and determine the IC50 value for the inhibitor.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Covalent Modification
This method provides direct evidence of the covalent binding of this compound to MIF.
-
Sample Preparation: Incubate recombinant MIF protein (e.g., 5 µg) with a molar excess of this compound (e.g., 100 µM) or a vehicle control (DMSO) in PBS for several hours at room temperature.[3][4]
-
Analysis: a. Separate the protein sample using a reverse-phase C18 column on an LC system. b. Analyze the eluate using an electrospray ionization mass spectrometer to determine the precise molecular weight of the protein. c. A mass shift corresponding to the molecular mass of the bound inhibitor fragment confirms covalent modification.[4]
Cell Migration (Boyden Chamber) Assay
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
-
Setup: Use transwell chambers with a porous membrane (e.g., collagen-coated).
-
Procedure: a. Pre-treat cells (e.g., A549 lung cancer cells) with various concentrations of this compound or a vehicle control for a specified period (e.g., 16 hours).[1] b. Seed the pre-treated cells into the upper chamber of the transwell insert in a serum-free medium. c. Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber. d. Incubate for a sufficient time to allow cell migration (e.g., 16 hours). e. Remove non-migrated cells from the top of the membrane. Fix and stain the cells that have migrated to the underside of the membrane. f. Quantify the migrated cells by counting under a microscope.
Western Blot Analysis for Signaling Proteins
This technique is used to measure changes in the expression and phosphorylation status of key proteins in signaling pathways.
-
Cell Treatment & Lysis: Treat cells (e.g., BMMs, cancer cell lines) with this compound at desired concentrations and time points.[9] Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
Electrophoresis & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with a primary antibody specific to the target protein (e.g., phospho-p65, total p65, cleaved caspase-3). c. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
4-iodo-6-phenylpyrimidine (this compound) represents a landmark in the development of MIF-targeted therapeutics. Its discovery via computational screening and subsequent characterization have revealed a potent, irreversible inhibitor that functions as a suicide substrate for both MIF and its homolog DDT.[1][6] The dual mechanism of covalent inactivation and induced proteasomal degradation makes it a highly effective agent.[8] Extensive in vitro and in vivo studies have demonstrated its efficacy in diverse disease contexts, from cancer to inflammatory bone disorders, by modulating critical signaling pathways like NF-κB and PI3K/AKT.[9][10][12] this compound continues to be an invaluable pharmacological tool for dissecting MIF's complex biology and serves as a foundational lead compound for the ongoing development of next-generation MIF inhibitors for clinical use.
References
- 1. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme | PLOS One [journals.plos.org]
- 6. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Destabilization of macrophage migration inhibitory factor by this compound reduces NF-κB/P-TEFb complex-mediated c-Myb transcription to suppress osteosarcoma tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Macrophage migration inhibitory factor (MIF) inhibitor this compound suppresses osteoclast formation and promotes osteoblast differentiation through the inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Control of tumor-associated macrophage alternative activation by MIF - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-IPP in Disrupting the MIF/CD74 Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in a range of inflammatory diseases and cancers. Its biological activities are primarily mediated through its interaction with the cell surface receptor CD74, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and inflammation. The small molecule inhibitor, 4-iodo-6-phenylpyrimidine (4-IPP), has emerged as a potent and irreversible antagonist of MIF. This technical guide provides an in-depth overview of the mechanism of this compound, its role in inhibiting the MIF/CD74 interaction, and detailed protocols for key experiments to study its effects.
Introduction: The MIF/CD74 Signaling Axis
Macrophage Migration Inhibitory Factor (MIF) is a critical regulator of the immune system, playing a central role in both innate and adaptive immunity.[1][2] Upon release, MIF binds to the type II transmembrane protein CD74, its primary cell surface receptor.[1] This binding event is crucial for initiating downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) 1/2, phosphoinositide 3-kinase (PI3K)/Akt, and nuclear factor-kappa B (NF-κB) pathways.[3][4][5] The activation of these pathways leads to various cellular responses, such as sustained inflammation, cell proliferation, and inhibition of apoptosis, which are hallmarks of several pathological conditions, including rheumatoid arthritis, sepsis, and various cancers.[4][6][7]
The MIF protein exists as a homotrimer, and its interaction with the extracellular domain of CD74 is a high-affinity binding event.[1] The MIF trimer also possesses a tautomerase enzymatic activity, the biological significance of which is still under investigation, but the active site is crucial for its interaction with CD74 and subsequent signal transduction.[5][8][9]
This compound: A Covalent Inhibitor of MIF
4-iodo-6-phenylpyrimidine (this compound) is a small molecule that acts as a suicide substrate and an irreversible inhibitor of MIF.[1][8][10] Unlike first-generation reversible inhibitors such as ISO-1, this compound forms a covalent bond with the N-terminal proline residue (Pro-1) of MIF, which is the catalytic site for its tautomerase activity.[1][8] This covalent modification sterically hinders the interaction between MIF and its receptor CD74, thereby blocking the initiation of downstream signaling cascades.[1][8][11] Furthermore, this compound has been shown to be approximately 5 to 10 times more potent than ISO-1 in blocking MIF-dependent catalysis and cellular functions.[1][2] this compound also exhibits inhibitory activity against D-dopachrome tautomerase (D-DT or MIF-2), a homolog of MIF that can also bind to CD74, making it a dual inhibitor.[12][13]
Quantitative Data on this compound Inhibition
The efficacy of this compound has been quantified in various in vitro and cell-based assays. The following tables summarize key quantitative data.
| Assay | Inhibitor | IC50 Value | Reference |
| MIF Tautomerase Activity | This compound | ~5 µM | [14] |
| MIF Tautomerase Activity | ISO-1 | ~50 µM | [14] |
| Table 1: Inhibition of MIF Tautomerase Activity. |
| Cell Line | Assay | Inhibitor | IC50 Value | Incubation Time | Reference |
| A549 (Lung Adenocarcinoma) | Anchorage-Independent Growth | This compound | More potent than ISO-1 (5-10 fold) | Not specified | [1] |
| HOS (Osteosarcoma) | Cell Growth (CCK-8) | This compound | 26.79 µM | 24 hours | [15] |
| 143B (Osteosarcoma) | Cell Growth (CCK-8) | This compound | 37.64 µM | 24 hours | [15] |
| HOS (Osteosarcoma) | Cell Growth (CCK-8) | This compound | 20.17 µM | 48 hours | [15] |
| 143B (Osteosarcoma) | Cell Growth (CCK-8) | This compound | 20.86 µM | 48 hours | [15] |
| HOS (Osteosarcoma) | Cell Growth (CCK-8) | This compound | 16.34 µM | 96 hours | [15] |
| 143B (Osteosarcoma) | Cell Growth (CCK-8) | This compound | 11.74 µM | 96 hours | [15] |
| SCCVII (Squamous Carcinoma) | Cell Proliferation | This compound | ~30 µM | Not specified | [16] |
| HTB-9 (Bladder Cancer) | Cell Proliferation | This compound | 30-50 µM | 48-72 hours | [7] |
| HTB-5 (Bladder Cancer) | Cell Proliferation | This compound | 30-50 µM | 48-72 hours | [7] |
| TPC-1 (Thyroid Carcinoma) | Cell Proliferation | This compound | <25 µM | 72 hours | [8] |
| Table 2: IC50 Values of this compound on Cancer Cell Lines. |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the inhibitory effects of this compound on the MIF/CD74 interaction and downstream signaling.
MIF Tautomerase Activity Assay
This assay measures the enzymatic activity of MIF, which is inhibited by this compound. The protocol is adapted from established methods.[3]
Materials:
-
Recombinant human MIF protein
-
This compound and other test compounds
-
L-dopachrome methyl ester (substrate)
-
L-3,4-dihydroxyphenylalanine methyl ester (L-DOPA methyl ester)
-
Sodium periodate (NaIO4)
-
Reaction Buffer: 50 mM Bis-Tris, 1 mM EDTA, pH 6.2
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare L-dopachrome methyl ester fresh before use. Add 500 µL of 12 mM L-DOPA methyl ester and 500 µL of 24 mM sodium periodate to 19 mL of Reaction Buffer. Incubate in the dark at 25°C for 5 minutes.
-
Inhibitor Preparation: Prepare stock solutions of this compound and other inhibitors in DMSO. Make serial dilutions in the Reaction Buffer to achieve the desired final concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 50 nM of recombinant human MIF to each well. Add the desired concentrations of this compound or control (DMSO vehicle). Incubate for 15 minutes at 25°C.
-
Reaction Initiation: To start the reaction, add the freshly prepared L-dopachrome methyl ester substrate to each well to a final concentration of 0.72 mM.
-
Measurement: Immediately measure the decrease in absorbance at 475 nm over time using a spectrophotometer. The rate of decrease is proportional to the MIF tautomerase activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Inhibition of MIF-Induced ERK Phosphorylation
This protocol details the procedure to assess the effect of this compound on the MIF-induced phosphorylation of ERK1/2.[7]
Materials:
-
Cell line expressing CD74 (e.g., A549, HOS)
-
Recombinant human MIF
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
PVDF membrane
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours. Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) or vehicle (DMSO) for 1-2 hours. Stimulate the cells with recombinant human MIF (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and heat at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total-ERK.
-
Data Analysis: Perform densitometric analysis of the bands to quantify the p-ERK/t-ERK ratio.
Co-Immunoprecipitation (Co-IP) to Assess MIF/p65 Interaction
This protocol is designed to investigate whether this compound can disrupt the interaction between MIF and the NF-κB subunit p65.[4]
Materials:
-
Cell line endogenously expressing MIF and p65
-
This compound
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-MIF or anti-p65)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Antibodies for western blotting (anti-MIF and anti-p65)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle (DMSO) for the desired time. Lyse the cells with Co-IP lysis buffer.
-
Pre-clearing the Lysate: Add control IgG and protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads by centrifugation or using a magnetic rack and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody (anti-MIF or anti-p65) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold Co-IP lysis buffer to remove non-specific proteins.
-
Elution: Elute the protein complexes from the beads by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Western Blot Analysis: Analyze the eluted samples by western blotting as described in section 4.2, probing for both MIF and p65.
Visualizations of Pathways and Workflows
MIF/CD74 Signaling Pathway and Inhibition by this compound
Caption: MIF/CD74 signaling pathway and its inhibition by this compound.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western Blot analysis of ERK phosphorylation.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation.
Conclusion
This compound represents a powerful tool for studying the biological functions of MIF and for the development of novel therapeutics targeting the MIF/CD74 signaling axis. Its covalent and irreversible mechanism of action provides a distinct advantage over reversible inhibitors. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the effects of this compound and other potential inhibitors on this critical inflammatory and oncogenic pathway. A thorough understanding of the molecular interactions and the ability to quantify the inhibitory effects are essential for advancing the development of targeted therapies for a multitude of diseases.
References
- 1. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 3. Item - Western blot analysis of p-ERK/ERK ratio in C2C12 myoblasts. - figshare - Figshare [figshare.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. assaygenie.com [assaygenie.com]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Destabilization of macrophage migration inhibitory factor by this compound reduces NF-κB/P-TEFb complex-mediated c-Myb transcription to suppress osteosarcoma tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
The Downstream Effects of 4-IPP on the NF-κB Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the downstream effects of 4-iodo-6-phenylpyrimidine (4-IPP) on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound is a potent and irreversible inhibitor of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in a range of inflammatory diseases and cancers. A primary mechanism of this compound's therapeutic potential lies in its modulation of the NF-κB pathway, a critical regulator of inflammation, cell survival, and immune responses. This document details the molecular mechanisms of this compound's action, presents available quantitative data on its effects, outlines relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows involved.
Introduction to this compound and the NF-κB Pathway
4-Iodo-6-phenylpyrimidine (this compound) is a small molecule that acts as a suicide substrate for Macrophage Migration Inhibitory Factor (MIF), binding covalently to its N-terminal proline residue and thereby irreversibly inhibiting its tautomerase activity and biological functions.[1] MIF is a key upstream regulator of inflammatory responses, and its inhibition has been shown to have therapeutic effects in various disease models, including rheumatoid arthritis, osteoporosis, and several types of cancer.[1][2][3][4]
The NF-κB family of transcription factors plays a pivotal role in orchestrating the cellular response to a wide array of stimuli, including inflammatory cytokines, pathogens, and cellular stress. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, a cascade of signaling events leads to the phosphorylation and subsequent proteasomal degradation of IκB, allowing the NF-κB heterodimer (most commonly p65/p50) to translocate to the nucleus and initiate the transcription of target genes. These target genes are involved in inflammation, cell proliferation, and survival. Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and malignancies.
Mechanism of this compound-Mediated Inhibition of the NF-κB Pathway
The inhibitory effect of this compound on the NF-κB pathway is primarily a downstream consequence of its direct inhibition of MIF. MIF, upon binding to its cell surface receptor CD74, initiates a signaling cascade that leads to the activation of the NF-κB pathway. This compound disrupts this process at several key junctures:
-
Inhibition of MIF-CD74 Interaction: By binding to MIF, this compound can hinder the interaction between MIF and its receptor CD74, which is the initial step in MIF-mediated NF-κB activation.[3][5]
-
Prevention of p65 Phosphorylation and Nuclear Translocation: A crucial step in NF-κB activation is the phosphorylation of the p65 subunit, which is required for its transcriptional activity and nuclear import. This compound has been shown to inhibit the phosphorylation of p65.[2][3] Mechanistically, this is achieved by preventing the interaction of MIF with thioredoxin-interacting protein-p65 complexes.[2] Consequently, the nuclear translocation of p65 is significantly reduced in the presence of this compound.[2]
-
Inhibition of IκBα Phosphorylation and Degradation: The phosphorylation of IκBα by the IκB kinase (IKK) complex targets it for ubiquitination and proteasomal degradation, releasing NF-κB. This compound treatment leads to a significant reduction in the phosphorylation of both IKKα/β and IκBα.[3] This results in the stabilization and accumulation of IκBα in the cytoplasm, thereby sequestering NF-κB and preventing its activation.[3]
-
Suppression of Downstream Target Gene Expression: By preventing the nuclear translocation and transcriptional activity of NF-κB, this compound effectively downregulates the expression of its target genes. Notable examples include c-Myb, a proto-oncogene involved in cell proliferation and differentiation, and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), a master regulator of osteoclastogenesis.[2][3][5] The inhibition of c-Myb transcription is mediated by the disruption of the NF-κB/P-TEFb complex formation.[3][5]
The following diagram illustrates the points of intervention of this compound in the MIF-mediated NF-κB signaling pathway.
Caption: Mechanism of this compound inhibition of the NF-κB pathway.
Quantitative Data on the Effects of this compound on the NF-κB Pathway
The following tables summarize the quantitative and qualitative effects of this compound on key components and downstream targets of the NF-κB pathway as reported in the literature. Note: Specific numerical data from the original research articles may require direct access to the full-text publications.
Table 1: Effect of this compound on NF-κB Pathway Protein Phosphorylation and Abundance
| Target Protein | Cell Type | This compound Concentration | Effect | Reference |
| Phospho-p65 | Osteosarcoma cells | 10, 20, 40 µM | Significantly reduced | [3] |
| Phospho-IκBα | Osteosarcoma cells | 10, 20, 40 µM | Significantly reduced | [3] |
| Phospho-IKKα/β | Osteosarcoma cells | 10, 20, 40 µM | Significantly reduced | [3] |
| Total IκBα | Osteosarcoma cells | 10, 20, 40 µM | Increased | [3] |
| Total p65 | Osteosarcoma cells | 10, 20, 40 µM | Not affected | [3] |
| Total IKKα/β | Osteosarcoma cells | 10, 20, 40 µM | Not affected | [3] |
| NF-κB Expression | Glioblastoma stem cells | Not specified | Decreased (in the context of radiation therapy) | [4] |
Table 2: Effect of this compound on NF-κB Nuclear Translocation and DNA Binding
| Assay | Cell Type | This compound Concentration | Effect | Reference |
| p65 Nuclear Translocation | Osteoclast precursors | Not specified | Inhibited | [2] |
| p65 Nuclear Translocation | Osteosarcoma cells | Not specified | Inhibited | [3] |
| NF-κB DNA Binding (ChIP) | Osteosarcoma cells | Not specified | Reduced binding to c-Myb promoter | [3][5] |
Table 3: Effect of this compound on NF-κB Target Gene Expression
| Target Gene | Cell Type | This compound Concentration | Effect | Reference |
| c-Myb | Osteosarcoma cells | Not specified | Down-regulation of transcription | [3][5] |
| NFATc1 | Osteoclast precursors | Not specified | Suppression of expression | [2] |
Experimental Protocols
This section provides detailed, representative protocols for the key experimental techniques used to assess the effects of this compound on the NF-κB pathway. Note: These are standard protocols and may require optimization based on the specific cell type and experimental conditions. For the exact protocols used in the cited studies, please refer to the materials and methods sections of the respective publications.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol is for the detection of total and phosphorylated levels of NF-κB pathway proteins such as p65, IκBα, and IKK.
Caption: Western Blotting Workflow.
-
Cell Lysis:
-
Treat cells with this compound at desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
-
Membrane Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize phosphorylated protein levels to total protein levels.
-
Immunofluorescence for p65 Nuclear Translocation
This protocol allows for the visualization and quantification of the subcellular localization of the p65 subunit.
Caption: Immunofluorescence Workflow.
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with this compound and/or a stimulating agent (e.g., TNF-α) for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash with PBS and block with 1% BSA in PBST for 30 minutes to reduce non-specific binding.
-
-
Antibody Staining:
-
Incubate with a primary antibody against p65 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells using image analysis software to determine the nuclear-to-cytoplasmic ratio.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection:
-
Co-transfect cells with an NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, treat the transfected cells with this compound and/or an NF-κB-inducing stimulus.
-
-
Cell Lysis and Luciferase Measurement:
-
After the desired treatment period, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Chromatin Immunoprecipitation (ChIP) Assay
This technique is used to determine the in vivo binding of p65 to the promoter regions of its target genes.
-
Cross-linking and Chromatin Shearing:
-
Treat cells with this compound and a stimulus.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against p65 overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and proteinase K.
-
Purify the DNA.
-
-
Analysis:
-
Quantify the amount of target DNA (e.g., the promoter region of c-Myb) in the immunoprecipitated samples by quantitative PCR (qPCR).
-
Conclusion
This compound represents a significant tool for the modulation of the NF-κB signaling pathway through its potent inhibition of MIF. Its ability to prevent the phosphorylation and nuclear translocation of p65, inhibit the degradation of IκBα, and subsequently suppress the expression of key downstream inflammatory and pro-proliferative genes underscores its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced effects of this compound and other MIF inhibitors on NF-κB signaling in various pathological contexts. Future research should focus on elucidating the full spectrum of NF-κB-dependent genes regulated by this compound and exploring its efficacy in preclinical and clinical settings for diseases driven by aberrant NF-κB activation.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Macrophage Migration Inhibitory Factor (MIF) and D-Dopachrome Tautomerase (DDT): Pathways to Tumorigenesis and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage Migration Inhibitory Factor (MIF) and D-Dopachrome Tautomerase (DDT): Pathways to Tumorigenesis and Therapeutic Opportunities [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Macrophage migration inhibitory factor rejuvenates aged human mesenchymal stem cells and improves myocardial repair - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 4-IPP on MAPK and PI3K Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodo-6-phenylpyrimidine (4-IPP) is a selective, irreversible inhibitor of Macrophage Migration Inhibitory Factor (MIF).[1] Emerging research has highlighted its significant impact on critical cellular signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K) cascades. This technical guide provides a comprehensive overview of the effects of this compound on these pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, immunology, and drug development.
Introduction to this compound
This compound, also known as 4-iodo-6-phenylpyrimidine, acts as a suicide substrate for MIF, binding covalently to inactivate its catalytic and biological functions.[1][2] MIF is a pleiotropic cytokine implicated in a variety of inflammatory diseases and cancers. By inhibiting MIF, this compound has been shown to modulate downstream signaling pathways that are crucial for cell proliferation, survival, and migration. This guide focuses specifically on the downstream effects of this compound on the MAPK and PI3K signaling networks.
Impact of this compound on the MAPK Signaling Pathway
The MAPK signaling pathway is a key cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and stress responses.[3] The pathway consists of several key kinases, including ERK, JNK, and p38. Research indicates that this compound can significantly inhibit the activation of these kinases.
Quantitative Data: MAPK Pathway Inhibition
The inhibitory effects of this compound on key components of the MAPK pathway have been quantified in various studies. The following table summarizes these findings.
| Cell Line | Treatment Condition | Target Protein | Observed Effect | Reference |
| HOS/143B Osteosarcoma Cells | 0, 10, 20, 40 µM this compound | p-JNK | Obvious inhibition of phosphorylation | [2] |
| HOS/143B Osteosarcoma Cells | 0, 10, 20, 40 µM this compound | p-ERK | Obvious inhibition of phosphorylation | [2] |
| HOS/143B Osteosarcoma Cells | 0, 10, 20, 40 µM this compound | p-p38 | Slight inhibition of phosphorylation | [2] |
| TPC-1 Thyroid Carcinoma Cells | 50 µM this compound | p-p38 | Strong increase in phosphorylation | [4] |
| TPC-1 Thyroid Carcinoma Cells | 50 µM this compound | p-JNK | Strong increase in phosphorylation | [4] |
| B-CPAP Thyroid Carcinoma Cells | 10, 25, 50 µM this compound | p-ERK | Slight reduction in phosphorylation | [4] |
| B-CPAP Thyroid Carcinoma Cells | 100 µM this compound | p-ERK | Increased phosphorylation | [4] |
| B-CPAP Thyroid Carcinoma Cells | 100 µM this compound | p-p38 | Increased phosphorylation | [4] |
Experimental Protocol: Western Blotting for MAPK Pathway Proteins
The following is a representative protocol for assessing the phosphorylation status of MAPK pathway proteins in response to this compound treatment.
1. Cell Culture and Treatment:
- Culture human osteosarcoma cells (HOS or 143B) in appropriate media supplemented with 10% fetal bovine serum.
- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for a specified time (e.g., 24 hours).
2. Protein Extraction:
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Western Blotting:
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against total and phosphorylated forms of JNK, ERK, and p38 overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagram: this compound and the MAPK Pathway
Caption: this compound inhibits the MAPK pathway by targeting MIF and downstream kinase phosphorylation.
Impact of this compound on the PI3K Signaling Pathway
The PI3K/AKT signaling pathway is a critical regulator of cell survival, growth, and metabolism.[5] Dysregulation of this pathway is a hallmark of many cancers.[6] this compound has been shown to suppress the activation of key components in this pathway.
Quantitative Data: PI3K Pathway Inhibition
The following table summarizes the quantitative effects of this compound on the PI3K signaling pathway.
| Cell Line | Treatment Condition | Target Protein | Observed Effect | Reference |
| Glioblastoma Stem Cells | Monotherapy and combination with radiation | p-AKT | Decreased expression | [7] |
| HOS/143B Osteosarcoma Cells | 0, 10, 20, 40 µM this compound | p-PI3K | Significantly reduced phosphorylation | [2] |
| HOS/143B Osteosarcoma Cells | 0, 10, 20, 40 µM this compound | p-AKT | Significantly reduced phosphorylation | [2] |
| HOS/143B Osteosarcoma Cells | 0, 10, 20, 40 µM this compound | p-IκBα | Significantly reduced phosphorylation | [2] |
| HOS/143B Osteosarcoma Cells | 0, 10, 20, 40 µM this compound | p-p65 | Significantly reduced phosphorylation | [2] |
Experimental Protocol: Kinase Assay for PI3K Activity
This protocol outlines a method for measuring the kinase activity of PI3K in the presence of this compound.
1. Reagents and Materials:
- Purified PI3K enzyme
- Kinase assay buffer
- ATP
- PI(4,5)P2 substrate
- This compound inhibitor
- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque 384-well plates
- Plate reader capable of luminescence detection
2. Assay Procedure:
- Prepare a serial dilution of this compound in DMSO.
- In a 384-well plate, add the PI3K enzyme, PI(4,5)P2 substrate, and the diluted this compound or DMSO vehicle control.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
- Measure the luminescence signal using a plate reader.
3. Data Analysis:
- Calculate the percentage of PI3K inhibition for each concentration of this compound relative to the DMSO control.
- Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
Signaling Pathway Diagram: this compound and the PI3K Pathway
Caption: this compound disrupts the PI3K/AKT pathway, leading to reduced cell survival signaling.
Experimental Workflow Overview
The following diagram illustrates a general workflow for investigating the impact of this compound on cellular signaling pathways.
Caption: A typical workflow for studying the effects of this compound on signaling pathways.
Conclusion
This compound demonstrates significant inhibitory effects on both the MAPK and PI3K signaling pathways. By targeting the upstream activator MIF, this compound leads to a downstream reduction in the phosphorylation and activation of key kinases such as ERK, JNK, p38, PI3K, and AKT. This multifaceted inhibition of pro-survival and pro-proliferative pathways underscores the therapeutic potential of this compound in various disease contexts, particularly in cancer. The data and protocols presented in this guide offer a foundational resource for further research and development of this compound and related MIF inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY: map04010 [genome.jp]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. KEGG PATHWAY: map04151 [kegg.jp]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 4-IPP in Suppressing Cancer Cell Proliferation and Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 4-iodo-6-phenylpyrimidine (4-IPP), a small molecule inhibitor, and its significant involvement in the modulation of cancer cell proliferation and migration. This compound functions as a potent, irreversible inhibitor of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in tumor progression and metastasis. By covalently binding to the N-terminal proline of MIF, this compound effectively abrogates its catalytic and biological functions.[1][2] This guide summarizes the quantitative effects of this compound across various cancer types, details the molecular signaling pathways it disrupts, and provides comprehensive protocols for key experimental assays used to evaluate its efficacy.
Introduction: this compound and its Target, MIF
Macrophage Migration Inhibitory Factor (MIF) is a highly conserved, pro-inflammatory cytokine that plays a critical role in the tumor microenvironment.[3] Overexpressed in numerous malignancies, including lung, thyroid, and squamous cell carcinomas, MIF promotes tumorigenesis by regulating key cellular processes such as proliferation, angiogenesis, immune evasion, and metastasis. It exerts its effects by binding to its cell surface receptor CD74, which then complexes with co-receptors like CD44 to initiate downstream signaling.[4]
4-iodo-6-phenylpyrimidine (this compound) has been identified as a unique suicide substrate for MIF.[1] It covalently modifies the catalytically active N-terminal proline, rendering the MIF protein inactive.[1] This targeted inhibition disrupts MIF's interaction with its receptors, leading to the suppression of critical pro-tumorigenic signaling cascades, thereby inhibiting cancer cell growth and motility.[1][5]
Mechanism of Action: Disruption of Pro-Tumorigenic Signaling
The anti-cancer effects of this compound are a direct consequence of its ability to inhibit MIF, leading to the downregulation of several key signaling pathways that are frequently hyperactivated in cancer.
-
PI3K/Akt Pathway: The MIF-CD74 axis is known to activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central regulator of cell survival and proliferation. By inhibiting MIF, this compound leads to reduced phosphorylation of Akt, which promotes apoptosis and suppresses cell growth.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, crucial for cell proliferation and differentiation, is another downstream target. This compound treatment has been shown to switch off ERK phosphorylation in cancer cells that depend on MIF signaling.
-
NF-κB Pathway: In osteosarcoma, this compound has been demonstrated to suppress the NF-κB pathway by hindering the formation of the NF-κB/P-TEFb transcriptional complex, leading to the downregulation of oncogenes like c-Myb.[6][7]
-
JNK Pathway: In thyroid cancer cells, inhibition of the MIF/CD74 axis by this compound results in the activation of JNK, a stress-activated protein kinase, which contributes to the induction of apoptosis.[4][8]
Quantitative Data on this compound's Efficacy
The inhibitory effects of this compound on cancer cell proliferation and migration have been quantified across various studies and cell lines.
Table 1: Inhibition of Cancer Cell Proliferation by this compound
| Cancer Type | Cell Line | Assay | IC50 Value (µM) | Duration | Citation |
| Squamous Cell Carcinoma | SCCVII | Cell Counting | ~30 | - | [5] |
| Osteosarcoma | HOS | CCK-8 | 26.79 | 24h | [7] |
| Osteosarcoma | HOS | CCK-8 | 20.17 | 48h | [7] |
| Osteosarcoma | 143B | CCK-8 | 37.64 | 24h | [7] |
| Osteosarcoma | 143B | CCK-8 | 20.86 | 48h | [7] |
Table 2: Inhibition of Cancer Cell Migration and Anchorage-Independent Growth
| Cancer Type | Cell Line | Assay Type | This compound Conc. (µM) | % Inhibition | Citation |
| Lung Adenocarcinoma | A549 | Transwell Migration | 100 | >70% | [1] |
| Lung Adenocarcinoma | A549 | Soft Agar Growth | - | 5-10x more potent than ISO-1 | [1][2] |
| Squamous Cell Carcinoma | SCCVII | Boyden Chamber | 40 | Significant (p=0.005) | [5] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-cancer effects.
Cell Viability / Proliferation Assay (CCK-8)
This protocol is used to determine the dose-dependent effect of this compound on cell proliferation.
-
Cell Seeding: Harvest cells during the logarithmic growth phase. Seed a 100 µL cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Pre-incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.
-
Drug Treatment: Add 10 µL of this compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well, being careful to avoid bubble formation.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine the IC50 value.
Transwell Migration Assay (Boyden Chamber)
This assay assesses the effect of this compound on cancer cell motility.
-
Cell Preparation: Culture cells to 80-90% confluence. Starve cells in a serum-free medium for 12-24 hours prior to the assay.
-
Chamber Setup: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate. Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.
-
Cell Seeding: Harvest and resuspend the starved cells in a serum-free medium at a concentration of 1 x 10⁵ cells/mL. Add 100 µL of the cell suspension, pre-treated with the desired concentration of this compound or vehicle control, to the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for a period suitable for the cell type (e.g., 2.5 to 24 hours), allowing cells to migrate through the membrane.
-
Cell Removal: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in 70% ethanol for 10-15 minutes. Stain the cells with a 0.1% Crystal Violet solution for 20 minutes.
-
Quantification: Gently wash the insert with water and allow it to dry. Count the number of stained, migrated cells under a microscope in several random fields of view.
Anchorage-Independent Growth (Soft Agar Assay)
This assay measures the ability of cells to grow without attachment to a solid surface, a hallmark of malignant transformation.
-
Base Agar Layer: Prepare a 0.5-0.8% agar solution in a complete culture medium. Pipette 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Agar Layer: Prepare a cell suspension of 2 x 10⁵ cells/mL. Mix this suspension with a 0.7% low-melting-point agarose solution (kept at ~40°C) and complete medium to a final agarose concentration of 0.3-0.4%.
-
Plating: Immediately plate 1.5 mL of the cell/agarose mixture on top of the solidified base layer. Include appropriate concentrations of this compound or vehicle control in this layer.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 10-30 days. Feed the cells 1-2 times per week by adding 200-500 µL of fresh medium containing this compound or vehicle.
-
Staining and Counting: After the incubation period, stain the colonies with 0.5 mL of 0.005% Crystal Violet for at least 1 hour. Count the number of visible colonies using a dissecting microscope.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by effectively targeting the pro-tumorigenic cytokine MIF. Its ability to inhibit MIF leads to the disruption of multiple critical signaling pathways, resulting in a marked decrease in cancer cell proliferation and migration across a range of cancer types.[1][5][6] The quantitative data and experimental evidence strongly support the continued investigation of this compound and its analogs as a targeted therapeutic strategy in oncology.[1] Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 2. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. researchgate.net [researchgate.net]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Role of 4-Iodo-6-phenylpyrimidine (4-IPP) in Inflammatory Diseases: A Technical Overview for Researchers
An Examination of the Mechanism and Therapeutic Potential in Rheumatoid Arthritis
Abstract
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to progressive cartilage and bone destruction.[1] A key player in the inflammatory cascade is the macrophage migration inhibitory factor (MIF), a pleiotropic cytokine that holds a significant upstream regulatory role in both innate and adaptive immunity.[2] This document explores the function and therapeutic potential of 4-Iodo-6-phenylpyrimidine (4-IPP), a specific, irreversible inhibitor of MIF.[3] By covalently binding to MIF, this compound effectively attenuates the inflammatory processes central to RA pathology, positioning it as a promising candidate for targeted therapy.[2][3] This guide synthesizes current research on this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the critical signaling pathways involved.
Introduction: Targeting MIF in Rheumatoid Arthritis
Rheumatoid arthritis pathogenesis involves a complex interplay of immune cells and inflammatory mediators. Within the synovial intima of RA patients, fibroblast-like synoviocytes (FLSs) adopt tumor-like characteristics, including aggressive proliferation, migration, and invasion.[1] This aberrant FLS behavior, coupled with the secretion of pro-inflammatory factors, drives pannus formation and subsequent joint destruction.[1]
Macrophage migration inhibitory factor (MIF) is a critical cytokine implicated in the pathogenesis of RA.[2] It stimulates the production of other key inflammatory cytokines such as TNF-α, IL-1β, and IL-6, promotes cell proliferation, and inhibits apoptosis, thereby sustaining the inflammatory environment.[2] Given its central role, MIF has emerged as a compelling therapeutic target.[2][4]
4-Iodo-6-phenylpyrimidine (this compound) is a small molecule inhibitor that acts as a specific suicide substrate for MIF.[3] It forms a covalent bond with the N-terminal proline residue in the MIF tautomerase active site, irreversibly inactivating its pro-inflammatory functions.[2] This targeted action disrupts the MIF-driven inflammatory cascade, offering a precise therapeutic strategy.
Mechanism of Action of this compound
The primary mechanism of this compound is the irreversible inhibition of MIF. This interaction blocks MIF's ability to engage with its cognate receptor complex, CD74/CD44, on target cells.[5] This disruption has several downstream consequences that collectively reduce inflammation and joint damage.
Key Downstream Effects:
-
Inhibition of MAPK Signaling: In RA FLSs, this compound has been shown to inhibit the MIF-induced phosphorylation of key mitogen-activated protein kinases (MAPKs), specifically ERK, JNK, and p38.[1] This pathway is crucial for cell proliferation, migration, and the production of inflammatory mediators.
-
Suppression of NF-κB Pathway: this compound hinders the binding between MIF and p65, a subunit of the NF-κB complex.[6] It also reduces the phosphorylation of IκBα and IKKα/β, key steps in NF-κB activation.[7] This leads to decreased transcription of NF-κB target genes, which include many pro-inflammatory cytokines.[6][7]
-
Reduction of Pro-inflammatory Mediators: By inhibiting the MAPK and NF-κB pathways, this compound significantly reduces the expression and secretion of pro-inflammatory molecules, including cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2), from FLSs and other immune cells.[1][8]
-
Attenuation of FLS Aggressiveness: Preclinical studies demonstrate that this compound directly inhibits the proliferation, migration, and invasion of RA fibroblast-like synoviocytes in vitro.[1]
The signaling cascade initiated by MIF and inhibited by this compound is visualized below.
References
- 1. 4-Iodo-6-phenylpyrimidine (this compound) suppresses fibroblast-like synoviocyte- mediated inflammation and joint destruction associated with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophage migration inhibitory factor (MIF) as a therapeutic target for rheumatoid arthritis and systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a selective MIF inhibitor, causes mitotic catastrophe in thyroid carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Destabilization of macrophage migration inhibitory factor by this compound reduces NF-κB/P-TEFb complex-mediated c-Myb transcription to suppress osteosarcoma tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage migration inhibitory factor facilitates prostaglandin E2 production of astrocytes to tune inflammatory milieu following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-Iodo-6-Phenylpyrimidine (4-IPP) in Osteosarcoma: A Technical Guide
Executive Summary: Osteosarcoma, the most prevalent primary malignant bone tumor in adolescents, presents significant therapeutic challenges, particularly in cases of metastasis and recurrence. Recent research has identified the macrophage migration inhibitory factor (MIF) as a crucial cytokine in the osteosarcoma tumor microenvironment, promoting tumor growth and metastasis. This has positioned MIF as a promising therapeutic target. 4-iodo-6-phenylpyrimidine (4-IPP) is a small molecule inhibitor that inactivates MIF's biological functions. This document provides an in-depth technical overview of the role and mechanism of this compound in osteosarcoma, summarizing key preclinical findings, experimental protocols, and the signaling pathways involved.
Mechanism of Action of this compound in Osteosarcoma
This compound exerts a dual anti-tumor effect on osteosarcoma by targeting the MIF protein.[1][2] Firstly, it inactivates the biological functions of MIF. Secondly, it promotes the proteasomal degradation of the MIF protein.[1][2]
The primary mechanism involves the destabilization of MIF, which leads to the suppression of the NF-κB signaling pathway.[1][2] this compound hinders the binding between MIF and its receptor CD74, as well as the downstream signaling molecule p65.[1][2] This disruption inhibits the formation of the NF-κB/P-TEFb complex, which is crucial for the transcription of the oncogene c-Myb. The resulting downregulation of c-Myb transcription suppresses osteosarcoma tumorigenesis.[1][2]
Furthermore, this compound induces the degradation of the MIF protein through a ubiquitylation process mediated by the E3 ligase STUB1.[1][2] This reduction in overall MIF protein levels further contributes to the suppression of MIF-driven oncogenic signaling.
Quantitative Data on In Vitro Efficacy
This compound has demonstrated significant dose- and time-dependent inhibitory effects on the growth of human osteosarcoma cell lines. The half-maximal inhibitory concentration (IC50) values for HOS and 143B cell lines are detailed below.
| Cell Line | Incubation Time | IC50 Value (μM) | Citation |
| HOS | 24 hours | 26.79 | [1] |
| 48 hours | 20.17 | [1] | |
| 96 hours | 16.34 | [1] | |
| 143B | 24 hours | 37.64 | [1] |
| 48 hours | 20.86 | [1] | |
| 96 hours | 11.74 | [1] |
Effects on Cellular Processes and Signaling Pathways
Proliferation, Apoptosis, and Cell Cycle
-
Proliferation: this compound significantly reduces the proliferation and colony-forming ability of osteosarcoma cells.[1]
-
Apoptosis: Treatment with this compound induces apoptosis in osteosarcoma cells, as evidenced by increased expression of pro-apoptotic proteins like Bax and cleaved caspase 3, and decreased expression of the anti-apoptotic protein Bcl-2.[3]
-
Cell Cycle: Flow cytometry analysis shows that this compound causes G2-phase cell cycle arrest in a dose-dependent manner.[1]
-
Migration and Invasion: this compound effectively inhibits the migration and invasion capabilities of osteosarcoma cells in vitro.[1][3] This is associated with reduced expression of mesenchymal markers such as N-cadherin, vimentin, MMP2, and MMP9.[3]
Key Signaling Pathways Modulated by this compound
In addition to the primary NF-κB pathway, this compound modulates other critical signaling cascades involved in osteosarcoma progression.[4][5]
-
PI3K/Akt Pathway: This pathway, frequently hyperactivated in osteosarcoma, is suppressed by this compound.[6][7][8] Treatment with this compound leads to a significant reduction in the phosphorylation of key pathway components PI3K and Akt, without affecting their total protein levels.[1]
-
MAPK/ERK Pathway: The MAPK pathway, which plays a role in cell proliferation and metastasis, is also inhibited by this compound.[9][10] Specifically, this compound has been shown to inhibit the phosphorylation of JNK and ERK.[1]
In Vivo Efficacy
Preclinical studies using mouse models have confirmed the anti-tumor effects of this compound in vivo.[2] In subcutaneous and orthotopic xenograft tumor models using HOS-derived osteosarcoma cells, administration of this compound strongly reduced tumorigenesis and metastasis.[1][2] These findings underscore the potential of this compound as a therapeutic agent that can be administered systemically to control tumor growth and spread.[11][12]
Experimental Protocols
The following section outlines the methodologies for key experiments used to investigate the effects of this compound on osteosarcoma.
Cell Culture and Reagents
-
Cell Lines: Human osteosarcoma cell lines (e.g., HOS, 143B, MG63, U2OS) and a human osteoblastic cell line (hFOB1.19) are used.[1] Cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.
Cell Viability and Proliferation Assays
-
CCK-8 Assay: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for different time periods (e.g., 24, 48, 96 hours).[1] Cell Counting Kit-8 (CCK-8) solution is added to each well, and after incubation, the absorbance is measured at 450 nm using a microplate reader to determine cell viability. IC50 values are calculated from the resulting dose-response curves.[1]
-
Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with this compound.[13] After a period of incubation (e.g., 10-14 days) to allow for colony growth, the colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted.[1][13]
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: To assess apoptosis, cells treated with this compound are harvested, washed with PBS, and stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.[3] For cell cycle analysis, treated cells are fixed in 70% ethanol, treated with RNase A, and stained with PI.[14] Samples are analyzed on a flow cytometer to quantify the percentage of cells in different phases of the cell cycle and apoptosis.[3][14]
Migration and Invasion Assays
-
Wound Healing Assay: A confluent monolayer of cells in a 6-well plate is scratched with a sterile pipette tip to create a "wound."[13] The cells are then cultured with or without this compound, and images of the wound are captured at different time points (e.g., 0 and 24 hours) to measure the rate of cell migration into the scratched area.[3]
-
Transwell Assay: Cell migration and invasion are assessed using Transwell chambers. For the invasion assay, the chamber inserts are pre-coated with Matrigel. Cells are seeded in the upper chamber in serum-free medium, with or without this compound. The lower chamber contains a medium with FBS as a chemoattractant. After incubation (e.g., 24 hours), non-migrated cells on the upper surface are removed, and cells that have migrated/invaded to the lower surface are fixed, stained, and counted.[3]
Western Blot Analysis
-
Protocol: Osteosarcoma cells are treated with this compound at various concentrations or for different durations.[1] Cells are then lysed, and total protein is extracted. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and blocked. The membrane is incubated with primary antibodies against target proteins (e.g., total and phosphorylated forms of PI3K, Akt, p65, ERK, JNK) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]
In Vivo Xenograft Models
-
Animal Studies: All animal procedures must be approved by an Institutional Animal Care and Use Committee.[1]
-
Orthotopic/Subcutaneous Models: Immunocompromised mice (e.g., nude mice) are used.[15] For a subcutaneous model, osteosarcoma cells (e.g., HOS) are injected into the flank. For an orthotopic model, cells are injected directly into the tibia.[16]
-
Treatment and Monitoring: Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via intraperitoneal injection), while the control group receives a vehicle. Tumor volume is measured regularly with calipers.[12] At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).[1][17] For metastasis studies, lungs and other organs are examined for metastatic nodules.[2]
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for osteosarcoma by targeting the MIF cytokine. Its dual mechanism of inactivating MIF function and promoting its degradation leads to the suppression of key oncogenic pathways, including NF-κB, PI3K/Akt, and MAPK. This results in reduced tumor cell proliferation, survival, and metastasis in both in vitro and in vivo preclinical models.[1][2]
Future research should focus on optimizing the delivery and pharmacokinetics of this compound, evaluating its efficacy in combination with standard-of-care chemotherapies, and exploring its potential in patient-derived xenograft (PDX) models to better predict clinical response. Further investigation into the interplay between this compound, MIF, and the tumor immune microenvironment could also unveil new avenues for combination immunotherapies in osteosarcoma.
References
- 1. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Destabilization of macrophage migration inhibitory factor by this compound reduces NF-κB/P-TEFb complex-mediated c-Myb transcription to suppress osteosarcoma tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting signaling pathways in osteosarcoma: Mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of ncRNAs and the PI3K/AKT/mTOR pathway: Implications for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK/ERK Signaling in Osteosarcomas, Ewing Sarcomas and Chondrosarcomas: Therapeutic Implications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage migration inhibitory factor promotes osteosarcoma growth and lung metastasis through activating the RAS/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The orally bioavailable met inhibitor PF-2341066 inhibits osteosarcoma growth and osteolysis/matrix production in a xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of tumors cell growth in osteosarcoma-bearing SD rats through a combination of conventional and metronomic scheduling of neoadjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chitosan oligosaccharide suppresses osteosarcoma malignancy by inhibiting CEMIP via the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Osteosarcoma cell proliferation and migration are partly regulated by redox-activated NHE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polyphyllin I suppresses human osteosarcoma growth by inactivation of Wnt/β-catenin pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Guide: Exploring the Effects of 4-Iodo-6-phenylpyrimidine (4-IPP) in Glioblastoma Models
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the preclinical evidence regarding the efficacy and mechanism of action of 4-Iodo-6-phenylpyrimidine (4-IPP), a dual inhibitor of Macrophage Migration Inhibitory Factor (MIF) and D-dopachrome tautomerase (D-DT), in the context of glioblastoma (GBM).
Introduction: Targeting MIF and D-DT in Glioblastoma
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid progression, therapeutic resistance, and a dismal prognosis.[1][2] A key factor contributing to its malignancy is the complex tumor microenvironment and the dysregulation of various signaling pathways.[1][3]
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine overexpressed in various cancers, including glioblastoma.[4] High MIF expression is associated with poor prognosis in glioma patients.[5][6] MIF promotes tumorigenesis by inducing angiogenesis, promoting cell cycle progression, and inhibiting apoptosis.[4] It primarily signals through its receptor CD74, activating downstream MAPK and PI3K/AKT pathways.[4] D-dopachrome tautomerase (D-DT), a structural homolog of MIF, shares its biological properties and can compensate for MIF inhibition, making dual targeting a rational therapeutic strategy.[6]
4-Iodo-6-phenylpyrimidine (this compound) has been identified as a potent, irreversible dual inhibitor of both MIF and D-DT.[4][6] It acts by covalently binding to the catalytic Proline-1 residue of both proteins.[4][6] This guide synthesizes the current preclinical data on this compound's effects on glioblastoma models, focusing on its impact on cancer stem cells, key signaling cascades, and its potential as a radiosensitizer.
Mechanism of Action and Signaling Pathways
This compound functions as a dual covalent inhibitor of MIF and its homolog D-DT.[6] By binding to these proteins, this compound disrupts their tautomerase activity and their ability to engage with the CD74 receptor complex.[4][7] This blockade inhibits the activation of critical downstream signaling pathways known to be hyperactivated in glioblastoma, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][5][6] The inhibition of these pathways collectively leads to reduced cell proliferation, decreased expression of stemness factors, and induction of apoptosis.[5][6] Furthermore, this compound has been shown to suppress the NF-κB signaling pathway, which is implicated in the mesenchymal transition of GBM cells, a process associated with increased malignancy and radioresistance.[5][6]
Caption: Signaling pathway of MIF/D-DT and the inhibitory action of this compound in glioblastoma.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies of this compound in glioblastoma models.
Table 1: In Vitro Efficacy of this compound on Glioblastoma Stem Cell (GSC) Growth
| Cell Line | Treatment | Time Point | Result |
|---|---|---|---|
| 528NS (GSC) | This compound | Time- and Dose-Dependent | Effective growth inhibition observed[6] |
| 448T (GSC) | This compound | Time- and Dose-Dependent | Effective growth inhibition observed[6] |
| GSCs | this compound + Radiation | - | Significantly reduced proliferation compared to radiation alone[5][8] |
Table 2: In Vivo Efficacy of this compound in a Subcutaneous GSC Xenograft Model
| Treatment Group | Outcome Metric | Result | P-value |
|---|---|---|---|
| This compound | Tumor Size & Weight | Significant reduction vs. Control | < 0.05 |
| Radiation | Tumor Size & Weight | Significant reduction vs. Control | < 0.01 |
| This compound + Radiation | Tumor Size & Weight | Significant reduction vs. all other groups | < 0.001 |
(Data synthesized from figures in Lee et al., 2021, demonstrating a significant tumor-suppressing effect, especially when combined with radiation)[5][9][10]
Table 3: Molecular Effects of this compound on GSCs
| Target Molecule/Pathway | Treatment | Observed Effect |
|---|---|---|
| Olig2, SOX2 (Stemness Factors) | This compound Monotherapy | Dose-dependent reduction in expression[6] |
| pAKT (PI3K Pathway) | This compound Monotherapy & Combination | Decreased expression[5][8] |
| pERK (MAPK Pathway) | Radiation Alone | Increased expression[5][8] |
| pERK (MAPK Pathway) | This compound Monotherapy & Combination | No increase in expression[5][8] |
| TGM2, NF-κB (Mesenchymal Markers) | Radiation Alone | Increased expression[5][8] |
| TGM2, NF-κB (Mesenchymal Markers) | This compound Monotherapy & Combination | Expression decreased or unchanged[6] |
| Apoptosis Markers (Cleaved Caspase-3) | this compound + Radiation | Significantly induced apoptosis compared to monotherapies[5][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the primary research conducted on this compound in glioblastoma models.[6]
Caption: Overall experimental workflow for evaluating this compound in glioblastoma models.
Glioblastoma Stem Cell (GSC) Culture
-
Cell Lines: Proneural glioma stem cells (e.g., 528NS, 448T).
-
Media: Cells are cultured in DMEM/F-12 medium.
-
Supplements: The medium is supplemented with B27, epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF) to maintain stemness.[6]
In Vitro Proliferation (MTT) Assay
-
Plating: Plate 1,000 GSCs per well in a 96-well plate in the appropriate culture medium.[6]
-
Treatment: Add this compound at various concentrations to determine dose- and time-dependent effects. For combination studies, cells are treated with this compound, radiation, or both.
-
Incubation: Incubate plates for the desired time points (e.g., 24, 48, 72 hours).
-
Detection: Measure cell viability using a luminescent assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions, which quantifies ATP as an indicator of metabolically active cells.[6]
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Target proteins include Olig2, SOX2, pAKT, total AKT, pERK, total ERK, TGM2, NF-κB, and cleaved caspase-3.
-
Secondary Antibody: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Subcutaneous Xenograft Mouse Model
-
Cell Preparation: Resuspend 2 x 10^6 GSCs (e.g., 528NS) in 100 µL of stem cell culture medium.[6]
-
Implantation: Anesthetize mice (e.g., with Zoletil 50) and inject the cell suspension subcutaneously into the flank.[6]
-
Treatment Initiation: Once tumors reach a palpable size, randomize mice into treatment groups:
-
Control (vehicle)
-
This compound (administered via an appropriate route, e.g., intraperitoneal injection)
-
Radiation (localized to the tumor)
-
Combination of this compound and radiation
-
-
Monitoring: Measure tumor volume (e.g., using calipers with the formula: (length × width²)/2) at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for final weight measurement and further analysis.[10]
Conclusion and Future Directions
The dual MIF/D-DT inhibitor this compound demonstrates significant preclinical efficacy in glioblastoma models. It effectively inhibits the growth of glioma stem cells, a population notoriously resistant to conventional therapies.[5][6] Mechanistically, this compound downregulates critical survival and stemness pathways (PI3K/AKT) and prevents the radiation-induced activation of pro-malignant mesenchymal pathways (MAPK, NF-κB).[5][6]
Most notably, the combination of this compound with radiation results in a synergistic anti-tumor effect, significantly inducing apoptosis and suppressing tumor growth in vivo more effectively than either treatment alone.[5][8][9] These findings strongly suggest that targeting MIF and D-DT with this compound could be a potent strategy to enhance the therapeutic effects of radiation and overcome resistance in glioblastoma. Further preclinical studies using orthotopic brain tumor models are warranted to validate these findings and assess the ability of this compound to cross the blood-brain barrier, a critical step for its clinical translation in neuro-oncology.
References
- 1. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New experimental therapies for glioblastoma: a review of preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Signal Pathways Involved in the Interaction Between Tumor-Associated Macrophages/TAMs and Glioblastoma Cells [frontiersin.org]
- 4. Pathogenic role for macrophage migration inhibitory factor in glioblastoma and its targeting with specific inhibitors as novel tailored therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Destabilization of macrophage migration inhibitory factor by this compound reduces NF-κB/P-TEFb complex-mediated c-Myb transcription to suppress osteosarcoma tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 4-IPP in DMSO for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-6-phenylpyrimidine (4-IPP) is a potent and irreversible inhibitor of Macrophage Migration Inhibitory Factor (MIF).[1][2][3][4] As a suicide substrate, this compound covalently binds to the N-terminal proline of MIF, which is essential for its catalytic activity, thereby inactivating its biological functions.[3][5][6][7] MIF is a pleiotropic cytokine implicated in various inflammatory diseases and cancers, making this compound a valuable tool for studying MIF signaling and a potential therapeutic agent.[8] These application notes provide detailed protocols for the solubilization of this compound in Dimethyl Sulfoxide (DMSO) for use in cell culture experiments, along with summaries of its mechanism of action and effects on various cell lines.
Data Presentation
Solubility and Stock Solution Preparation
Proper preparation of this compound stock solutions is critical for experimental reproducibility. Due to its poor aqueous solubility, DMSO is the recommended solvent.[5]
| Parameter | Value | Source |
| Solubility in DMSO | ~30 mg/mL | [5] |
| 100 mg/mL (ultrasonication may be needed) | [2] | |
| 106.35 mM | [4] | |
| Solubility in DMSO:PBS (1:4, pH 7.2) | ~0.2 mg/mL | [5] |
| Recommended Stock Solution Concentration | 88.5 mM in 100% DMSO | [9] |
| Storage of Stock Solution | -20°C (for up to 1 year) or -80°C (for up to 2 years) | [2] |
| Stability of Aqueous Solution | Not recommended for storage for more than one day | [5] |
Working Concentrations in Cell Culture
The optimal working concentration of this compound varies depending on the cell line and the specific assay. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.[9][10]
| Cell Line | Assay | Working Concentration | Duration | Outcome | Source |
| A549 (Non-small cell lung cancer) | Migration and Anchorage-independent growth | 10 µM and 100 µM | - | Inhibition of migration and growth | [5] |
| TPC-1 (Thyroid carcinoma) | Proliferation, Apoptosis | 50 µM and 100 µM | 24, 48, and 72 hours | Inhibition of proliferation, induction of apoptosis and mitotic catastrophe | [9] |
| K1 (Thyroid carcinoma) | Proliferation | 10, 25, 50, and 100 µM | 72 hours | Dose-dependent decrease in proliferation | [9] |
| HOS/143B (Osteosarcoma) | Proliferation (IC50) | 26.79 µM / 37.64 µM | 24 hours | 50% growth reduction | [11] |
| 20.17 µM / 20.86 µM | 48 hours | ||||
| 16.34 µM / 11.74 µM | 96 hours | ||||
| Apoptosis, Migration, Invasion | 10, 20, and 40 µM | - | Promotes apoptosis, hinders migration and invasion | [11] | |
| Bone Marrow Macrophages (BMMs) | Osteoclastogenesis | 0.5-200 µM | 24-72 hours | Dose-dependent inhibition of osteoclastogenesis | [2] |
| Osteoclast differentiation and bone resorption | 5-20 µM | 5 days | Inhibition of differentiation and resorption | [2] | |
| SCCVII (Squamous carcinoma) | Proliferation (IC50) | ~30 µM | 3 days | Dose-dependent decrease in cell growth | [12] |
| Invasiveness | 20 µM | 3 days | Inhibition of invasiveness | [12] | |
| Glioma Stem Cells (GSCs) | Cell Growth | 50 µM | 48 hours | Inhibition of cell growth | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder.
-
Dissolving in DMSO: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for an 88.5 mM stock, dissolve 25 mg of this compound in 1 mL of DMSO).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, use a sonicator to aid dissolution.[2][4]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Protocol 2: Treatment of Cells in Culture with this compound
This protocol outlines the general procedure for treating adherent cells with this compound.
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Pipettes and sterile filter tips
Procedure:
-
Cell Seeding: Seed cells at the desired density in a multi-well plate or flask and allow them to adhere and grow overnight.
-
Preparation of Working Solution: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare the final working concentration by diluting the stock solution directly into pre-warmed complete cell culture medium. For example, to achieve a 50 µM final concentration from an 88.5 mM stock, dilute the stock solution 1:1770 in the culture medium.
-
Control Group: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the this compound treatment. Ensure the final DMSO concentration is below 0.1%.[9]
-
Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the prepared medium containing this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as proliferation assays, apoptosis assays, western blotting, or migration assays.
Mechanism of Action and Signaling Pathways
This compound acts as a suicide substrate for MIF, leading to the covalent modification of its N-terminal proline, which is crucial for its catalytic activity.[5][6] This irreversible inhibition blocks MIF's biological functions.[3] this compound has also been shown to inhibit D-dopachrome tautomerase (DDT), a homolog of MIF.[14][15]
The primary signaling pathway affected by this compound is the NF-κB pathway .[1][8] By inhibiting MIF, this compound prevents the interaction of MIF with its receptor CD74 and downstream signaling components.[8] This leads to the suppression of NF-κB activation, as evidenced by the inhibition of p65 phosphorylation and nuclear translocation.[1][2] Additionally, this compound has been shown to impact other signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, in certain cellular contexts.[13][14]
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
References
- 1. Macrophage migration inhibitory factor (MIF) inhibitor this compound suppresses osteoclast formation and promotes osteoblast differentiation through the inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Mechanisms of macrophage migration inhibitory factor (MIF)-dependent tumor microenvironmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Destabilization of macrophage migration inhibitory factor by this compound reduces NF-κB/P-TEFb complex-mediated c-Myb transcription to suppress osteosarcoma tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
- 10. emulatebio.com [emulatebio.com]
- 11. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme | PLOS One [journals.plos.org]
Application Notes and Protocols for Preparing 4-IPP Stock Solution for in vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of 4-Iodo-6-phenylpyrimidine (4-IPP), a potent and irreversible inhibitor of Macrophage Migration Inhibitory Factor (MIF).[1][2][3] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of in vitro experimental results. These guidelines cover the chemical properties, solubility, and a step-by-step protocol for creating a stock solution suitable for various cell-based assays. Additionally, information on the mechanism of action and relevant signaling pathways is provided.
Chemical and Physical Properties
This compound is a small molecule inhibitor that acts as a suicide substrate for MIF, covalently modifying the N-terminal proline, which is essential for its catalytic activity.[4][5] This irreversible binding inactivates MIF's biological functions.[1][5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Full Name | 4-Iodo-6-phenylpyrimidine |
| CAS Number | 41270-96-6[4][6] |
| Molecular Formula | C₁₀H₇IN₂[4][6] |
| Molecular Weight | 282.08 g/mol [2][6] |
| Appearance | Solid[2][4] |
| Purity | ≥98%[4][6] |
Solubility Data
The choice of solvent is crucial for preparing a stable and effective stock solution. This compound exhibits good solubility in several organic solvents but is sparingly soluble in aqueous buffers.[4] For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the initial stock solution.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMSO | ~30 mg/mL (~106 mM) | [2][4] |
| DMSO | Up to 56 mg/mL (~198 mM) | [3] |
| DMSO | Up to 100 mM | [6] |
| Ethanol | Up to 50 mM | [6] |
| Dimethyl Formamide | ~30 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [4] |
Note: Sonication and gentle heating can be used to aid dissolution if precipitation occurs.[1][2] For aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[4] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[4]
Experimental Protocol: Preparing a 100 mM DMSO Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, which is a common concentration for laboratory use.
Materials and Equipment:
-
4-Iodo-6-phenylpyrimidine (this compound) powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator
Calculation: To prepare a 100 mM (0.1 M) stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 100 mM solution:
-
Mass (mg) = 0.1 mol/L * 0.001 L * 282.08 g/mol * 1000 mg/g = 28.21 mg
Procedure:
-
Weighing: Accurately weigh 28.21 mg of this compound powder using an analytical balance.
-
Transfer: Carefully transfer the weighed powder into a sterile microcentrifuge tube or an amber glass vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, use a sonicator for a few minutes to ensure complete dissolution.[2]
-
Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (100 mM), solvent (DMSO), and preparation date.
-
Storage: Store the aliquots at -20°C or -80°C.
Caption: Workflow for preparing a 100 mM this compound stock solution.
Storage and Stability
Proper storage is essential to maintain the integrity of the this compound stock solution.
-
Solid Form: this compound powder should be stored at -20°C for up to 3-4 years.[2][4]
-
Stock Solution in Solvent:
To prevent degradation from moisture, use anhydrous DMSO and ensure vials are tightly sealed. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Mechanism of Action: Inhibition of MIF Signaling
This compound is a well-characterized inhibitor of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine involved in inflammation and oncogenesis.[7] MIF initiates its signaling cascade primarily by binding to its cell surface receptor, CD74. This interaction can lead to the activation of several downstream pathways, including the NF-κB, PI3K/AKT, and MAPK pathways, promoting cell proliferation, migration, and survival.[7][8][9]
This compound acts as a suicide substrate, irreversibly binding to the catalytic site of MIF.[4][6] This covalent modification inactivates MIF, preventing it from binding to its receptor and initiating downstream signaling.[7][8] Consequently, this compound has been shown to suppress the activation of the NF-κB pathway by inhibiting the phosphorylation of p65 and its subsequent nuclear translocation.[1][2][7]
Caption: this compound inhibits the MIF-mediated NF-κB signaling pathway.
Safety Precautions
This compound should be considered hazardous until further toxicological information is available.[4] Standard laboratory safety practices should be followed.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid ingestion, inhalation, and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Destabilization of macrophage migration inhibitory factor by this compound reduces NF-κB/P-TEFb complex-mediated c-Myb transcription to suppress osteosarcoma tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of 4-IPP for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of 4-iodo-6-phenylpyrimidine (4-IPP), a selective inhibitor of Macrophage Migration Inhibitory Factor (MIF), for research in various cancer cell lines.
Introduction
This compound is a potent, irreversible inhibitor of MIF, a cytokine implicated in the progression of numerous cancers.[1][2] It functions as a suicide substrate, covalently modifying the N-terminal proline of MIF, thereby inhibiting its catalytic and biological activities.[2][3] This inhibition can lead to reduced cell proliferation, migration, and anchorage-independent growth, as well as the induction of apoptosis in cancer cells.[3][4] This document outlines the effective concentrations of this compound across different cancer cell lines and provides detailed protocols for key experimental assays.
Data Summary: Effective Concentrations of this compound
The optimal concentration of this compound varies among different cancer cell lines, largely dependent on their expression of MIF and its receptor, CD74. The following table summarizes the effective concentrations and IC50 values reported in the literature.
| Cancer Type | Cell Line | Effective Concentration (µM) | IC50 Value (µM) | Observed Effects |
| Thyroid Carcinoma | TPC-1 (CD74-positive) | 25 - 100 | Not explicitly stated | 60% proliferation decrease at 25 µM; complete blockage at 50-100 µM.[4] |
| B-CPAP (CD74-positive) | 25 - 100 | Not explicitly stated | 30% proliferation decrease at 25 µM; 80-90% decrease at 50-100 µM.[4] | |
| NIM-1 (CD74-negative) | 50 - 100 | Not explicitly stated | 25-30% proliferation decrease at 50 µM; significant decrease at 100 µM.[4] | |
| K1 (CD74-negative) | 50 - 100 | Not explicitly stated | 25-30% proliferation decrease at 50 µM; strong decrease at 100 µM.[4] | |
| Lung Adenocarcinoma | A549, H1299, H23 | 10 - 100 | ~5-10 fold more potent than ISO-1 | >70% reduction in motility at 100 µM; maximally effective at 100 µM.[3] |
| Osteosarcoma | HOS | 10 - 40 | 26.79 (24h), 20.17 (48h), 16.34 (96h) | Significant reduction in proliferation and metastasis.[5] |
| 143B | 10 - 40 | 37.64 (24h), 20.86 (48h), 11.74 (96h) | Significant reduction in proliferation and metastasis.[5] | |
| Glioblastoma | Glioma Stem Cells (GSCs) | Not explicitly stated | Time and dose-dependent inhibition | Inhibits cell growth and enhances radiation therapy effects.[6][7] |
| Acute Myeloid Leukemia | MOLM-13, OCI-AML3, U937 | 50 | Not explicitly stated | Significant decrease in cell proliferation.[8] |
Experimental Protocols
Cell Proliferation Assay (SRB Assay)
This protocol is adapted from studies on thyroid carcinoma cell lines to assess the dose-dependent effect of this compound on cell proliferation.[4]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10% Trichloroacetic acid (TCA), cold
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate for 15 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is designed to analyze the effect of this compound on key protein phosphorylation and expression levels within signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-AMPK, anti-AMPK, anti-Cyclin D1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with different concentrations of this compound (e.g., 10, 25, 50, 100 µM) for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Cell Migration Assay (Transwell Assay)
This protocol is based on studies investigating the effect of this compound on lung adenocarcinoma cell migration.[3]
Materials:
-
Cancer cell lines
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Fixing and staining solution (e.g., crystal violet)
Procedure:
-
Pre-treat cells with desired concentrations of this compound or vehicle control for 16 hours.[3]
-
Resuspend the cells in serum-free medium.
-
Add complete medium to the lower chamber of the 24-well plate.
-
Seed the pre-treated cells into the upper chamber of the Transwell inserts.
-
Incubate for 16-24 hours.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert.
-
Count the number of migrated cells in several microscopic fields.
Signaling Pathways and Experimental Workflows
MIF/CD74 Signaling Pathway Inhibition by this compound
This compound primarily targets the MIF/CD74 signaling axis. This interaction initiates a cascade of downstream effects that ultimately lead to reduced cancer cell proliferation and survival.
Caption: this compound inhibits MIF, blocking downstream pro-survival pathways.
Experimental Workflow for Evaluating this compound Efficacy
The following diagram illustrates a typical workflow for assessing the anti-cancer effects of this compound in a cancer cell line.
Caption: Workflow for assessing this compound's anti-cancer effects.
Logical Relationship of this compound's Dual Action in Osteosarcoma
In osteosarcoma, this compound has been shown to not only inhibit tumor growth but also suppress osteoclastogenesis, highlighting a dual therapeutic benefit.[5][9]
Caption: this compound's dual inhibitory effect on tumor growth and osteoclastogenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Destabilization of macrophage migration inhibitory factor by this compound reduces NF-κB/P-TEFb complex-mediated c-Myb transcription to suppress osteosarcoma tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-IPP Treatment in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of 4-Iodo-6-phenylpyrimidine (4-IPP), a potent and irreversible inhibitor of Macrophage Migration Inhibitory Factor (MIF). The protocols outlined below are intended for researchers utilizing mouse models to investigate the therapeutic potential of this compound in various disease contexts, particularly in oncology.
Introduction to this compound
4-Iodo-6-phenylpyrimidine (this compound) is a small molecule inhibitor that acts as a suicide substrate for MIF, a pleiotropic cytokine implicated in the pathogenesis of numerous inflammatory diseases and cancers.[1] this compound covalently binds to the N-terminal proline residue (Pro-1) of MIF, thereby inactivating its catalytic and pro-tumorigenic functions.[1][2] Additionally, this compound has been shown to target D-dopachrome tautomerase (DDT), a functional homolog of MIF, making it a dual inhibitor.[3] Its mechanism of action involves the suppression of key oncogenic signaling pathways, including NF-κB and PI3K/Akt, leading to reduced cell proliferation, migration, and induction of apoptosis.[3][4][5] In some models, this compound also promotes the proteasomal degradation of MIF.[4][5]
Signaling Pathway of this compound Action
This compound exerts its effects by inhibiting the MIF signaling cascade. MIF, upon binding to its receptor CD74, initiates a signaling cascade that promotes cell survival and proliferation. This compound's inhibition of MIF disrupts this process.
Quantitative Data from In Vivo Studies
The efficacy of this compound has been demonstrated in various preclinical mouse models. The following tables summarize the quantitative data from representative studies.
Table 1: this compound Efficacy in Murine Cancer Models
| Cancer Model | Mouse Strain | Treatment Protocol | Key Findings | Reference |
| Lung Adenocarcinoma | N/A | 50 mg/kg, i.p., daily for 7 days | >50% inhibition of liver MIF tautomerase activity. | [2] |
| Osteosarcoma | N/A | N/A | Significantly reduced tumor growth and metastasis. | [4][5] |
| Glioblastoma | N/A | N/A | Significant tumor-suppressing effect when combined with radiation. | [3] |
Table 2: Dose-Response and Toxicity of this compound
| Dose (mg/kg) | Administration Route | Frequency | Observed Toxicity | Reference |
| 50 | i.p. | Daily for 7 days | No obvious toxicity or weight loss. | [2] |
| 100 | i.p. | Daily for 7 days | No obvious toxicity or weight loss. | [2] |
| 200 | i.p. | Daily for 7 days | No obvious toxicity or weight loss. | [2] |
Note: While acute toxicity appears low, long-term toxicity studies have not been extensively reported. Researchers should conduct appropriate safety monitoring.
Experimental Workflow for In Vivo this compound Studies
A typical experimental workflow for evaluating the efficacy of this compound in a mouse tumor model is depicted below.
References
- 1. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Destabilization of macrophage migration inhibitory factor by this compound reduces NF-κB/P-TEFb complex-mediated c-Myb transcription to suppress osteosarcoma tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-IPP Administration in Xenograft Studies
Introduction
4-Iodo-6-phenylpyrimidine (4-IPP) is a small molecule inhibitor that acts as a specific and irreversible suicide substrate for Macrophage Migration Inhibitory Factor (MIF). MIF is a pleiotropic cytokine implicated in the regulation of inflammatory responses and is overexpressed in various cancers, where it promotes tumor cell proliferation, survival, and angiogenesis. This compound covalently binds to the N-terminal proline of MIF, inactivating its catalytic and biological functions. This mechanism of action makes this compound a valuable tool for investigating the role of MIF in cancer progression and a potential therapeutic agent. These application notes provide detailed protocols for the administration and dosage of this compound in preclinical subcutaneous xenograft models for researchers in oncology and drug development.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 4-Iodo-6-phenylpyrimidine | |
| Molecular Formula | C₁₀H₇IN₂ | |
| Molecular Weight | 282.08 g/mol | |
| CAS Number | 41270-96-6 | |
| Appearance | White to yellow solid | |
| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol | |
| Storage | Store powder at +4°C or -20°C |
Summary of this compound Administration in In Vivo Studies
| Cancer Model | Animal Model | Dosage | Administration Route & Schedule | Key Findings | Reference |
| Glioblastoma | Subcutaneous Xenograft (Mice) | 5 mg/kg | Intraperitoneal (i.p.), daily | Combined with radiation, significantly suppressed tumor growth. | |
| Osteosarcoma | Subcutaneous & Orthotopic Xenograft (Mice) | Not specified in abstract, but study performed | This compound strongly reduced tumorigenesis and metastasis. | ||
| Pancreatic Cancer | Subcutaneous Xenograft (Mice) | Not specified, but study performed | Reduced tumor formation. | ||
| Lung Cancer (MIF Activity Study) | Mice | ~50 mg/kg (1 mg per mouse) | Intraperitoneal (i.p.), daily for 7 days | Inhibited liver MIF enzyme activity; toxicity appeared nominal. | |
| Osteoporosis (Non-cancer model) | Ovariectomized Mice | 1 mg/kg, 5 mg/kg | Intraperitoneal (i.p.), every 2 days for 8 weeks | Ameliorated bone loss. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.
Materials:
-
4-Iodo-6-phenylpyrimidine (this compound) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Vehicle Preparation: A common vehicle for this compound is a mixture of DMSO, PEG300, Tween 80, and saline. A widely used formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline .
-
Stock Solution (Optional but Recommended): Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL). This can be stored at -80°C for up to a year.
-
Working Solution Preparation: a. To prepare a final concentration of 2 mg/mL for injection, begin by adding the required volume of this compound stock solution to a sterile tube. b. Sequentially add the other components of the vehicle. First, add 40% of the final volume as PEG300 and mix thoroughly. c. Next, add 5% of the final volume as Tween 80 and mix until the solution is clear. d. Finally, add 45% of the final volume as sterile saline to reach the desired final concentration. e. If preparing directly from powder, dissolve the this compound powder in the DMSO component first, then add the other solvents sequentially, ensuring the solution is clear before adding the next component.
-
Administration: Use the prepared solution immediately. Administer the appropriate volume to the animal via intraperitoneal injection to achieve the target dosage (e.g., for a 5 mg/kg dose in a 20g mouse, inject 200 µL of a 0.5 mg/mL solution).
Protocol 2: Subcutaneous Xenograft Model Establishment
This protocol outlines the general procedure for creating a subcutaneous tumor model.
Materials:
-
Cancer cell line of interest (e.g., U87MG for glioblastoma, PANC-1 for pancreatic cancer)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), sterile
-
Trypsin-EDTA
-
Immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Syringes (1 mL) and needles (25-27 gauge)
-
(Optional) Matrigel® or similar extracellular matrix gel
Procedure:
-
Cell Culture: Culture the selected cancer cells in their recommended medium until they reach 80-90% confluency and are in the logarithmic growth phase.
-
Cell Harvesting: a. Aspirate the culture medium and wash the cells with sterile PBS. b. Add Trypsin-EDTA to detach the cells from the flask. c. Neutralize the trypsin with culture medium, transfer the cell suspension to a centrifuge tube, and centrifuge. d. Discard the supernatant and resuspend the cell pellet in sterile, serum-free medium or PBS to a final concentration of 1x10⁷ to 5x10⁷ cells/mL. Keep the cell suspension on ice.
-
Cell Injection: a. Anesthetize the mouse if required by institutional protocols. b. Draw the cell suspension (typically 100-200 µL) into a 1 mL syringe with a 25-27 gauge needle. c. (Optional) For cell lines with low tumorigenicity, the cell suspension can be mixed 1:1 with Matrigel® to improve engraftment. d. Grasp the loose skin on the flank of the mouse and insert the needle into the subcutaneous space. e. Slowly inject the cell suspension, which will form a small bleb under the skin. Withdraw the needle slowly to prevent leakage.
-
Monitoring: Return the mice to their cages and monitor them daily for general health and tumor formation. Tumor growth typically becomes palpable within 1-3 weeks.
Protocol 3: Administration of this compound and Tumor Growth Monitoring
This protocol details the treatment and monitoring phase of the study.
Materials:
-
Tumor-bearing mice
-
Prepared this compound solution and vehicle control
-
Digital calipers
-
Animal scale
Procedure:
-
Tumor Growth Monitoring: Once tumors are palpable, begin measuring their dimensions (length and width) with digital calipers every 2-3 days. Calculate tumor volume using the formula: Tumor Volume = (Length × Width²) / 2 .
-
Treatment Initiation: Group the mice when tumors reach a predetermined mean volume. For example, treatment in a glioblastoma model was initiated when the mean tumor volume reached approximately 500 mm³.
-
Drug Administration: a. Divide the mice into a control group (receiving vehicle only) and a treatment group (receiving this compound). b. Administer the prepared this compound solution or vehicle via intraperitoneal injection according to the planned schedule (e.g., daily at 5 mg/kg). c. Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Study Endpoint: Continue treatment and monitoring until a predefined endpoint is reached. Common endpoints include:
-
The tumor in the control group reaching a maximum allowed size (e.g., 1500-2000 mm³).
-
Significant weight loss or signs of distress in the animals.
-
A fixed study duration (e.g., 28 days).
-
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be measured and tissues can be collected for further analysis (e.g., histology, Western blot). Compare tumor growth curves, final tumor volumes, and weights between the control and treatment groups.
Visualizations
Caption: Experimental workflow for a this compound xenograft study.
Application Notes and Protocols for 4-IPP in Cell Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-6-phenylpyrimidine (4-IPP) is a potent and irreversible inhibitor of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in the progression of various cancers.[1][2][3] this compound functions as a suicide substrate, covalently binding to the N-terminal proline of MIF, thereby inactivating its catalytic and biological functions.[2] Emerging evidence also suggests that this compound can dually target D-dopachrome tautomerase (DDT), a functional homolog of MIF.[4] By inhibiting MIF and its associated signaling pathways, this compound has been shown to effectively suppress cancer cell proliferation, migration, and invasion, making it a valuable tool for cancer research and a potential therapeutic agent.[1][2][4][5]
These application notes provide a comprehensive guide for utilizing this compound in cell migration and invasion assays, including detailed protocols, data interpretation guidelines, and an overview of the underlying signaling pathways.
Mechanism of Action: Inhibition of MIF Signaling
MIF exerts its pro-tumorigenic effects by binding to its cell surface receptor CD74, which then forms a complex with co-receptors such as CD44. This interaction initiates several downstream signaling cascades that promote cell survival, proliferation, and motility. The primary signaling pathways activated by MIF include the NF-κB pathway and the PI3K/Akt and MAPK/ERK pathways.[6][7]
This compound disrupts this entire process by directly binding to and inactivating MIF. This prevents MIF from engaging with its receptor CD74, leading to the downregulation of these critical downstream signaling pathways. The inhibition of NF-κB, PI3K/Akt, and MAPK/ERK signaling ultimately results in reduced cell migration and invasion.[6][7]
References
- 1. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snapcyte.com [snapcyte.com]
- 4. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Western Blot Analysis Following 4-IPP Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-6-phenylpyrimidine (4-IPP) is a small molecule inhibitor that targets the macrophage migration inhibitory factor (MIF). MIF is a pleiotropic cytokine involved in the regulation of inflammatory responses and cellular proliferation. By inhibiting MIF, this compound has been shown to modulate key signaling pathways, making it a compound of interest in drug development for various diseases, including cancer and inflammatory disorders. Western blot analysis is a critical technique to elucidate the molecular mechanisms of this compound by examining its effects on protein expression and signaling cascades. These application notes provide a detailed protocol and expected outcomes for Western blot analysis of cells treated with this compound.
Key Signaling Pathways Affected by this compound
This compound primarily exerts its effects by inhibiting MIF, which in turn downregulates several downstream signaling pathways critical for cell survival, proliferation, and inflammation. The main pathways affected are:
-
NF-κB Signaling Pathway: this compound treatment has been observed to suppress the phosphorylation of p65, a key subunit of the NF-κB complex. This inhibition leads to a reduction in the transcription of NF-κB target genes.
-
PI3K/AKT Signaling Pathway: The phosphorylation of AKT, a central node in the PI3K/AKT pathway that promotes cell survival and growth, is often decreased following this compound administration.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, is another signaling cascade that can be attenuated by this compound treatment, impacting cell proliferation and differentiation.
The inhibition of these pathways leads to downstream effects on the expression of various proteins, including transcription factors and apoptosis regulators.
Data Presentation: Expected Quantitative Changes in Protein Expression
The following tables summarize the expected changes in the expression of key proteins following this compound treatment, as determined by quantitative Western blot analysis. The data presented is representative of typical results and may vary depending on the cell type, this compound concentration, and treatment duration.
Table 1: Effect of this compound on Key Signaling Pathway Proteins
| Target Protein | Cellular Process | Expected Change with this compound Treatment | Representative Fold Change (this compound vs. Control) |
| Phospho-p65 (Ser536) | NF-κB Pathway Activation | Decrease | 0.4 |
| Phospho-AKT (Ser473) | PI3K/AKT Pathway Activation | Decrease | 0.5 |
| Phospho-ERK1/2 (Thr202/Tyr204) | MAPK Pathway Activation | Decrease | 0.6 |
Table 2: Effect of this compound on Downstream Target Proteins
| Target Protein | Cellular Function | Expected Change with this compound Treatment | Representative Fold Change (this compound vs. Control) |
| c-Myb | Transcription Factor (Proliferation) | Decrease | 0.3 |
| Olig2 | Transcription Factor (Stemness) | Decrease | 0.4 |
| SOX2 | Transcription Factor (Stemness) | Decrease | 0.5 |
| TGM2 | Mesenchymal Marker | Decrease | 0.6 |
| Cleaved Caspase-3 | Apoptosis Execution | Increase | 2.5 |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound treatment.
Materials and Reagents
-
Cell culture reagents (media, serum, antibiotics)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 3 for recommendations)
-
HRP-conjugated secondary antibodies
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Table 3: Recommended Primary Antibodies for Western Blot
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) |
| Phospho-p65 (Ser536) | Rabbit | 1:1000 | Cell Signaling Technology |
| p65 | Rabbit | 1:1000 | Cell Signaling Technology |
| Phospho-AKT (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology |
| AKT | Rabbit | 1:1000 | Cell Signaling Technology |
| Phospho-ERK1/2 (Thr202/Tyr204) | Rabbit | 1:2000 | Cell Signaling Technology |
| ERK1/2 | Rabbit | 1:1000 | Cell Signaling Technology |
| c-Myb | Rabbit | 1:1000 | Abcam |
| Olig2 | Rabbit | 1:1000 | Proteintech |
| SOX2 | Mouse | 1:1000 | R&D Systems |
| TGM2 | Rabbit | 1:1000 | Cell Signaling Technology |
| Cleaved Caspase-3 | Rabbit | 1:1000 | Cell Signaling Technology |
| β-actin or GAPDH | Mouse/Rabbit | 1:5000 | Sigma-Aldrich |
Experimental Procedure
-
Cell Culture and this compound Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel in 1x running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Verify the transfer efficiency by Ponceau S staining.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer according to the recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Calculate the fold change in protein expression between this compound treated and control samples.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: MIF Signaling Pathway Inhibition by this compound.
Experimental Workflow Diagram
Caption: Western Blot Experimental Workflow.
Application Notes and Protocols: 4-IPP in Combination with Radiation Therapy for Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-iodo-6-phenylpyrimidine (4-IPP) is a small molecule inhibitor that covalently binds to and irreversibly inhibits Macrophage Migration Inhibitory Factor (MIF) and its homolog, D-dopachrome tautomerase (DDT).[1][2][3] Both MIF and DDT are cytokines overexpressed in various cancers, including glioblastoma multiforme (GBM), and their high expression is often associated with a poor prognosis.[2][4] this compound has emerged as a promising radiosensitizer, demonstrating a significant tumor-suppressing effect when combined with radiation therapy in preclinical models of glioblastoma.[1][2] This document provides detailed application notes and protocols for researchers investigating the synergistic effects of this compound and radiation therapy in cancer.
Mechanism of Action
The combination of this compound and radiation therapy has been shown to be more effective than either treatment alone.[2][4] The primary mechanisms through which this compound enhances the efficacy of radiation include:
-
Downregulation of Cancer Stem Cell Phenotype: this compound, alone and in combination with radiation, reduces the expression of stemness factors such as Olig2 and SOX2 in glioma stem cells (GSCs).[2][4]
-
Inhibition of Mesenchymal Trans-differentiation: Radiation therapy can induce a transition of glioma cells from a proneural to a more aggressive mesenchymal subtype, contributing to radioresistance. This compound counteracts this by preventing the upregulation of mesenchymal markers like TGM2 and NF-κB.[4]
-
Induction of Apoptosis: The combination of this compound and radiation significantly increases apoptosis in cancer cells compared to either monotherapy.[1][4] This is evidenced by the increased expression of cleaved caspase-3.[1]
-
Modulation of Signaling Pathways: this compound has been shown to decrease the activation of the PI3K/pAKT signaling pathway.[2][4] Furthermore, it prevents the radiation-induced activation of the MAPK/pERK pathway.[4]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the combination of this compound and radiation therapy in glioblastoma stem cells (GSCs).
Table 1: In Vitro Efficacy of this compound and Radiation in Glioblastoma Stem Cells (528NS)
| Treatment Group | Cell Proliferation Inhibition (relative to control) | Apoptosis (Cleaved Caspase-3 Expression) | pAKT Expression (relative to control) | pERK Expression (relative to control) |
| Control | 0% | Baseline | 1.0 | 1.0 |
| This compound (50 µM) | Significant Inhibition | Increased | Decreased | No significant change |
| Radiation (6 Gy) | Moderate Inhibition | Moderately Increased | No significant change | Increased |
| This compound (50 µM) + Radiation (6 Gy) | Significantly higher inhibition than monotherapies | Significantly Increased | Decreased | No significant change (prevents radiation-induced increase) |
Data synthesized from Lee et al., 2021.[2][4]
Table 2: In Vivo Efficacy of this compound and Radiation in a Subcutaneous Xenograft Model (528NS cells)
| Treatment Group | Tumor Growth | Final Tumor Weight |
| Control (Vehicle) | Progressive Growth | Highest |
| This compound | Moderate Suppression | Significantly lower than control |
| Radiation (2.5 Gy x 4 days) | Moderate Suppression | Significantly lower than control |
| This compound + Radiation | Significant Delay in Growth | Significantly lower than all other groups |
Data synthesized from Lee et al., 2021.[1][2]
Experimental Protocols
1. Glioblastoma Stem Cell (GSC) Culture
This protocol is for the culture of patient-derived or commercially available GSCs, such as 528NS and 448T, as neurospheres.
Materials:
-
Glioblastoma stem cells (e.g., 528NS, 448T)
-
DMEM/F12 medium
-
B-27 supplement
-
Human recombinant EGF (20 ng/mL)
-
Human recombinant bFGF (20 ng/mL)
-
Penicillin-Streptomycin solution
-
Non-treated cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thaw cryopreserved GSCs rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed DMEM/F12 medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in complete GSC medium (DMEM/F12 + B-27 + EGF + bFGF + Penicillin-Streptomycin).
-
Plate the cells in non-treated culture flasks or plates at an appropriate density.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change or add fresh medium every 2-3 days.
-
Passage the cells when the neurospheres become large and dark in the center. This can be done by mechanically dissociating the spheres with a pipette or by using a gentle enzyme-free dissociation buffer.
2. In Vitro Combination Treatment with this compound and Radiation
Materials:
-
Cultured GSCs
-
This compound (stock solution in DMSO)
-
Complete GSC medium
-
X-ray irradiator
-
96-well and 6-well plates
Protocol:
-
Seed GSCs in 96-well plates for proliferation assays or 6-well plates for protein analysis.
-
Allow the cells to adhere or form small neurospheres for 24 hours.
-
Irradiate the cells with a single dose of 6 Gy using an X-ray irradiator.[4]
-
Ninety minutes post-irradiation, treat the cells with 50 µM this compound.[4] Include control groups: vehicle (DMSO), this compound alone, and radiation alone.
-
Incubate the cells for the desired time period (e.g., 48 hours for protein analysis, or up to 72 hours for proliferation assays).[4]
3. MTT Cell Proliferation Assay
Materials:
-
Treated and control GSCs in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
4. Western Blot Analysis
Materials:
-
Treated and control GSCs from 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Olig2, anti-SOX2, anti-pAKT, anti-TGM2, anti-NF-κB, anti-pERK, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
5. Apoptosis Assay (Immunofluorescence for Cleaved Caspase-3)
Materials:
-
Treated and control GSCs grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-cleaved caspase-3)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 60 minutes.
-
Incubate with the primary anti-cleaved caspase-3 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
6. In Vivo Xenograft Study
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
GSCs (e.g., 528NS)
-
Matrigel (optional)
-
This compound for in vivo use
-
Vehicle control (e.g., saline, DMSO/saline mixture)
-
Animal irradiator
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject GSCs (e.g., 5 x 10^5 cells in PBS or mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a mean volume of approximately 500 mm³, randomize the mice into treatment groups: Vehicle, this compound alone, Radiation alone, and this compound + Radiation.[1]
-
For the radiation groups, treat the mice with 2.5 Gy of radiation for 4 consecutive days.[1]
-
Administer this compound (dose and schedule to be optimized, e.g., daily intraperitoneal injection) to the respective groups.
-
Continue to monitor tumor volume and animal well-being.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for cleaved caspase-3).
Clinical Trials
As of the latest available information, there are no registered clinical trials specifically investigating the combination of this compound and radiation therapy in cancer patients. Further research is required to translate the promising preclinical findings into clinical applications.
Visualizations
Caption: Signaling pathways affected by this compound and radiation therapy.
Caption: General experimental workflow for studying this compound and radiation.
References
Assessing Apoptosis Induction by 4-IPP Using Flow Cytometry
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-iodo-6-phenylpyrimidine (4-IPP) is a selective inhibitor of Macrophage Migration Inhibitory Factor (MIF), a cytokine implicated in the proliferation and survival of various cancer cells.[1] By inhibiting MIF and its homolog D-dopachrome tautomerase (DDT), this compound disrupts key signaling pathways that promote cell survival, leading to the induction of apoptosis and, in some cases, mitotic catastrophe.[1][2] This application note provides a detailed protocol for assessing apoptosis in cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The Annexin V/PI dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Mechanism of this compound Induced Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting the MIF/CD74 signaling axis. This inhibition can trigger a cascade of downstream events, including:
-
Activation of JNK: Inhibition of MIF can lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis.[1]
-
Modulation of Bcl-2 Family Proteins: this compound treatment has been shown to reduce the expression of the anti-apoptotic protein Bcl-2, shifting the balance towards pro-apoptotic members of the Bcl-2 family.[1]
-
PARP Cleavage: A hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases. Treatment with this compound has been observed to induce PARP cleavage, indicating the activation of the caspase cascade.[1]
Quantitative Data Summary
The following table summarizes representative data from a hypothetical experiment assessing apoptosis in a cancer cell line treated with increasing concentrations of this compound for 48 hours.
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| 25 | 68.3 ± 4.2 | 15.7 ± 2.5 | 16.0 ± 2.1 |
| 50 | 45.1 ± 5.1 | 28.4 ± 3.8 | 26.5 ± 3.3 |
| 100 | 22.7 ± 4.8 | 40.2 ± 5.5 | 37.1 ± 4.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials
-
This compound (dissolved in DMSO to a stock concentration of 10-50 mM)
-
Cell line of interest (e.g., a cancer cell line known to express MIF)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
Flow cytometer
-
Flow cytometry tubes
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
Protocol for Annexin V/PI Staining
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Suspension cells: Collect the cells directly from the culture vessel.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Flow Cytometry Analysis
-
Instrument Setup: Use appropriate laser and filter settings for FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and PI (typically excited by a 488 nm laser and detected with a >670 nm longpass filter).
-
Compensation: If necessary, perform compensation to correct for spectral overlap between the FITC and PI channels using single-stained control samples.
-
Gating:
-
Gate on the main cell population in a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Create a quadrant plot of FITC (Annexin V) vs. PI fluorescence.
-
-
Data Interpretation:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (often considered a minor population in apoptosis assays)
-
Visualizations
References
how to prepare 4-IPP for intraperitoneal injection in mice
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Application Notes and Protocols for the Long-Term Stability of 4-IPP Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the long-term stability of 4-iodo-6-phenylpyrimidine (4-IPP) solutions for experimental use. Given the critical nature of compound stability in research and development, this document outlines recommended storage conditions, known stability profiles, and detailed protocols for conducting stability-indicating studies.
Introduction to this compound and its Stability
This compound is a specific and irreversible inhibitor of Macrophage Migration Inhibitory Factor (MIF), a cytokine implicated in various inflammatory diseases and cancers. It acts as a suicide substrate, covalently binding to the N-terminal proline of MIF, thereby inactivating it. The integrity of this compound in solution is paramount for accurate and reproducible experimental outcomes. Degradation of the compound can lead to a loss of potency and the generation of confounding artifacts.
Recommended Storage and Handling of this compound
Proper storage is crucial to maintain the stability of this compound. The following recommendations are based on manufacturer guidelines and available data.
Solid Compound: The solid form of this compound is stable for at least four years when stored at -20°C[1].
Stock Solutions: For long-term storage, it is recommended to prepare concentrated stock solutions in anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol. One publication noted storing a stock solution in ethanol at -20°C and using it within a month. Commercial suppliers provide the following stability data for stock solutions[2]:
-
-80°C: Up to 2 years
-
-20°C: Up to 1 year
Aqueous Solutions: this compound has limited solubility in aqueous buffers. To prepare working solutions, it is advised to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. It is strongly recommended not to store aqueous solutions of this compound for more than one day [1].
Summary of Known Stability Data
The following table summarizes the currently available data on the stability of this compound. It is important to note that comprehensive, publicly available stability data for this compound in various experimental conditions is limited. Therefore, it is highly recommended that researchers perform their own stability assessments for their specific experimental setups.
| Preparation | Solvent/Matrix | Storage Temperature | Duration | Stability Notes |
| Solid Compound | N/A | -20°C | ≥ 4 years | Stable as a solid.[1] |
| Stock Solution | DMSO or Dimethylformamide | -80°C | Up to 2 years | Recommended for long-term storage.[2] |
| Stock Solution | DMSO or Dimethylformamide | -20°C | Up to 1 year | Suitable for intermediate-term storage.[2] |
| Stock Solution | Ethanol | -20°C | Within one month | As reported in one study. |
| Aqueous Solution | DMSO/PBS (pH 7.2) mixture | Room Temperature | ≤ 1 day | Not recommended for storage beyond one day.[1] |
Experimental Protocol: Assessment of this compound Stability using HPLC-UV
This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection to assess the long-term stability of this compound solutions. The method includes a forced degradation study to ensure that any potential degradants can be separated from the parent compound.
Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Solvent for this compound stock solution (e.g., DMSO, ethanol)
-
Aqueous buffer for working solutions (e.g., Phosphate-Buffered Saline - PBS)
Equipment
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Incubator/oven
-
Photostability chamber
Preparation of Solutions
-
This compound Stock Solution (e.g., 10 mM): Accurately weigh the this compound reference standard and dissolve it in the chosen organic solvent (e.g., DMSO) to the desired concentration.
-
Mobile Phase: A typical starting mobile phase for a C18 column would be a gradient of acetonitrile and water with 0.1% formic acid. The gradient should be optimized to achieve good separation of this compound from any degradation products.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to demonstrate the specificity of the analytical method. Prepare a solution of this compound (e.g., 100 µM) in the desired experimental buffer for each stress condition.
-
Acid Hydrolysis: Add 1N HCl to the this compound solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the this compound solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the this compound solution and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the this compound solution at 60°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose the this compound solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
After the incubation period, neutralize the acidic and basic samples before HPLC analysis.
Long-Term Stability Testing Protocol
-
Prepare aliquots of the this compound solution in the desired solvent and concentration.
-
Store the aliquots under the desired long-term storage conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve an aliquot for analysis.
-
Analyze the sample by HPLC-UV, quantifying the peak area of the intact this compound.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
HPLC-UV Analysis
-
Injection Volume: 10-20 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection Wavelength: 284 nm (λmax of this compound)[1]
-
Data Analysis: Integrate the peak corresponding to this compound and any new peaks that appear due to degradation. The percentage of remaining this compound is calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflow for stability assessment.
References
Application Notes and Protocols for Studying Osteoclastogenesis In Vitro Using 4-IPP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoclasts, the primary bone-resorbing cells, are critical for bone homeostasis. Dysregulation of osteoclast activity is implicated in various bone diseases, including osteoporosis, rheumatoid arthritis, and metastatic bone lesions. Consequently, the molecular pathways governing osteoclast differentiation (osteoclastogenesis) are key targets for therapeutic intervention. 4-Iodo-6-phenylpyrimidine (4-IPP) is a specific and irreversible inhibitor of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine involved in inflammatory responses and cellular proliferation.[1][2] Emerging evidence highlights the potent inhibitory effect of this compound on osteoclastogenesis, making it a valuable tool for studying bone biology and a potential candidate for anti-resorptive therapies.[1][3][4]
This document provides detailed application notes and protocols for utilizing this compound to investigate osteoclastogenesis in vitro. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of targeting the MIF/NF-κB axis in bone diseases.
Mechanism of Action
This compound exerts its inhibitory effect on osteoclastogenesis primarily by targeting MIF, which disrupts the downstream RANKL-induced signaling cascade. Receptor Activator of Nuclear Factor-κB Ligand (RANKL) is the essential cytokine that drives osteoclast differentiation.[5] The binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a signaling cascade involving TRAF6, leading to the activation of the NF-κB and MAPK pathways.[5][6] This culminates in the expression of key osteoclastogenic transcription factors, most notably the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[1][5]
This compound, by irreversibly binding to and inhibiting MIF, has been shown to suppress RANKL-induced p65 phosphorylation and nuclear translocation, a critical step in NF-κB activation.[1] This inhibition of the NF-κB pathway leads to the downregulation of osteoclast-specific genes, including NFATc1, resulting in impaired osteoclast formation and function.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on osteoclastogenesis as reported in the literature. These data demonstrate the dose-dependent inhibitory capacity of this compound.
Table 1: Effect of this compound on Osteoclast Formation
| This compound Concentration (µM) | Number of TRAP-positive Multinucleated Osteoclasts (>5 nuclei) | Osteoclast Size (Mean Area, µm²) | Reference |
| 0 (Control) | Normalized to 100% | Normalized to 100% | [2] |
| 5 | Significantly Reduced | Significantly Reduced | [2] |
| 10 | Significantly Reduced | Significantly Reduced | [2] |
| 20 | Significantly Reduced | Significantly Reduced | [2] |
Note: The IC50 value for this compound in Bone Marrow Macrophages (BMMs) after 72 hours has been reported to be 104.3 µM, with no significant cytotoxicity observed at concentrations effective for inhibiting osteoclastogenesis.[2]
Table 2: Effect of this compound on Osteoclast-Specific Gene Expression
| Gene | This compound Concentration (µM) | Relative mRNA Expression (Fold Change vs. Control) | Reference |
| NFATc1 | 20 | Significantly Decreased | [2] |
| Cathepsin K (CTSK) | 20 | Significantly Decreased | [2] |
| TRAP | 20 | Significantly Decreased | [2] |
| c-Fos | 20 | Significantly Decreased | [2] |
| TCIRG1 | 20 | Significantly Decreased | [2] |
| DC-STAMP | 20 | Significantly Decreased | [2] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to study the effect of this compound on osteoclastogenesis are provided below.
Protocol 1: In Vitro Osteoclast Differentiation Assay
This protocol describes the generation of osteoclasts from primary mouse bone marrow macrophages (BMMs).[7][8][9]
Materials:
-
α-MEM (Minimum Essential Medium Alpha)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor-κB Ligand (RANKL)
-
This compound (dissolved in DMSO)
-
Bone marrow cells from mice
-
ACK lysis buffer
-
96-well plates
Procedure:
-
Isolation of Bone Marrow Cells: Euthanize mice and isolate femurs and tibias. Flush the bone marrow with α-MEM using a syringe.
-
Preparation of BMMs: Lyse red blood cells using ACK lysis buffer.[7] Culture the bone marrow cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 3 days. The adherent cells are bone marrow-derived macrophages (BMMs).
-
Osteoclast Differentiation: Seed BMMs into 96-well plates at a density of 2 x 10^4 cells per well.[7]
-
Culture the BMMs in α-MEM with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL M-CSF, and 100 ng/mL RANKL.[7]
-
Add this compound at desired concentrations (e.g., 0, 5, 10, 20 µM) to the culture medium. Include a vehicle control (DMSO).
-
Incubate the plates for 5-6 days, replacing the medium with fresh cytokines and this compound every 3 days.[7]
-
After 5-6 days, proceed with TRAP staining to identify mature osteoclasts.
Protocol 2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a characteristic enzyme of osteoclasts, and its staining is a standard method for identifying and quantifying osteoclasts in vitro.[10]
Materials:
-
Acid Phosphatase Leukocyte (TRAP) kit (e.g., from Sigma-Aldrich)
-
Fixative solution (e.g., 10% formalin or as provided in the kit)
-
Deionized water
Procedure:
-
Cell Fixation: After the differentiation period, aspirate the culture medium and wash the cells with PBS. Fix the cells with the fixative solution for 10 minutes at room temperature.
-
Staining: Wash the fixed cells with deionized water. Prepare the TRAP staining solution according to the manufacturer's instructions.
-
Incubate the cells with the TRAP staining solution at 37°C until a purple/red color develops in the cells.
-
Quantification: Wash the plates with deionized water and allow them to air dry. Count the number of TRAP-positive multinucleated cells (≥3 nuclei) in each well using a light microscope. The size of the osteoclasts can also be measured using imaging software.
Protocol 3: Bone Resorption (Pit) Assay
This assay assesses the functional activity of osteoclasts by measuring their ability to resorb a bone-like substrate.[11]
Materials:
-
Calcium phosphate-coated plates or dentin slices
-
BMMs
-
M-CSF, RANKL, and this compound
-
Toluidine Blue or other staining solution for visualizing resorption pits
Procedure:
-
Osteoclast Differentiation on Substrate: Seed BMMs onto calcium phosphate-coated plates or dentin slices and induce osteoclast differentiation as described in Protocol 1, including treatment with this compound.
-
Cell Removal: After 7-10 days of culture, remove the cells from the substrate using a cell scraper or sonication.
-
Staining and Visualization: Stain the resorption pits with Toluidine Blue.
-
Quantification: Visualize the resorption pits using a microscope and quantify the resorbed area using image analysis software.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of this compound on the phosphorylation of key proteins in the NF-κB signaling pathway.
Materials:
-
BMMs
-
M-CSF, RANKL, and this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Culture BMMs and starve them of serum overnight. Pre-treat the cells with this compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with RANKL for a short period (e.g., 15-30 minutes) to induce protein phosphorylation.
-
Protein Extraction: Lyse the cells with lysis buffer and determine the protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary and secondary antibodies.
-
Detection and Analysis: Detect the protein bands using a chemiluminescence imager and quantify the band intensities to determine the relative levels of protein phosphorylation.
Mandatory Visualizations
// Edges RANKL -> RANK [label="Binds"]; RANK -> TRAF6 [label="Recruits"]; TRAF6 -> IKK [label="Activates"]; IKK -> IkappaB [label="Phosphorylates\n(Degradation)"]; IkappaB -> NFkappaB [style=dashed, arrowhead=none]; NFkappaB -> NFkappaB_nuc [label="Translocates"]; NFkappaB_nuc -> NFATc1_cyto [label="Induces Expression"]; NFATc1_cyto -> NFATc1_nuc [label="Translocates"]; NFATc1_nuc -> Gene [label="Activates"];
MIF -> NFkappaB [label="Promotes\nActivation", color="#5F6368", style=dashed]; IPP -> MIF [label="Inhibits", color="#EA4335", style=bold];
{rank=same; IKK; IkappaB; NFkappaB;} } "Inhibitory action of this compound on the RANKL signaling pathway."
// Edges BMMs -> Seeding; Seeding -> Differentiation; Differentiation -> Treatment [style=dashed]; Treatment -> TRAP [label="Day 5-6"]; Treatment -> Resorption [label="Day 7-10"]; Treatment -> qPCR [label="Day 5"]; Treatment -> Western [label="Acute Stimulation"]; } "Experimental workflow for studying this compound in osteoclastogenesis."
References
- 1. Macrophage migration inhibitory factor (MIF) inhibitor this compound suppresses osteoclast formation and promotes osteoblast differentiation through the inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Destabilization of macrophage migration inhibitory factor by this compound reduces NF-κB/P-TEFb complex-mediated c-Myb transcription to suppress osteosarcoma tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
Optimizing Macrophage Migration Inhibitory Factor (MIF) Inhibition with 4-IPP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Iodo-6-phenylpyrimidine (4-IPP), a specific and irreversible suicide substrate of Macrophage Migration Inhibitory Factor (MIF), to achieve optimal inhibition of its biological activity.[1][2][3] Understanding the appropriate treatment duration and concentration is critical for researchers investigating MIF's role in various pathological conditions and for professionals developing novel therapeutics targeting the MIF signaling pathway.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that covalently modifies the catalytically active N-terminal proline of MIF, rendering it inactive.[1] This irreversible binding makes this compound a potent tool for studying the consequences of sustained MIF inhibition.[2] Its "suicide substrate" mechanism ensures a long-lasting effect, which is a key consideration for determining optimal treatment duration.[1][4] this compound has been shown to be 5-10 times more potent than the first-generation MIF inhibitor, ISO-1.[1][4]
The inhibition of MIF by this compound disrupts its interaction with its receptor, CD74, and subsequent downstream signaling pathways, including the ERK, PI3K/AKT, and NF-κB pathways.[5][6] This disruption has been demonstrated to inhibit cell proliferation, migration, invasion, and angiogenesis in various cancer models.[1][7][8]
Quantitative Data Summary: In Vitro this compound Treatment Parameters
The optimal concentration and duration of this compound treatment are highly dependent on the cell type and the specific biological question being addressed. The following tables summarize quantitative data from various studies to provide a starting point for experimental design.
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line/Type | Cancer Type/Cell Origin | Effective Concentration Range (µM) | Observed Effects | Reference(s) |
| TPC-1, HTC-C3 | Thyroid Carcinoma | 10 - 100 | Inhibition of proliferation, induction of apoptosis and mitotic cell death, decreased ERK, AKT, and AMPK phosphorylation. | [5] |
| A549 | Lung Adenocarcinoma | 10 - 100 | Inhibition of cell migration and anchorage-independent growth. | [1] |
| HOS, 143B | Osteosarcoma | 10 - 40 | Reduced cell proliferation, colony formation, and invasion. Decreased phosphorylation of IκBα, IKKα/β, AKT, PI3K, and p65. | [6] |
| SCCVII | Squamous Carcinoma | ~30 (IC50) - 40 | Inhibition of cell proliferation and invasiveness. | [7] |
| Glioblastoma Stem Cells (GSCs) | Glioblastoma Multiforme | Not specified | Time- and dose-dependent inhibition of GSC growth, decreased expression of stemness factors (Olig2, SOX2) and pAKT. | [9] |
| Bone Marrow Macrophages (BMMs) | Murine Bone Marrow | 0.5 - 200 | Dose-dependent inhibition of osteoclastogenesis. | [3] |
Table 2: In Vitro this compound Treatment Durations and Corresponding Effects
| Duration | Cell Line(s) | Concentration (µM) | Observed Effects | Reference(s) |
| 2 hours | Recombinant MIF | 100 | Covalent modification of MIF protein, resulting in a mass increase. | [1] |
| 16 hours | A549 | Not specified | Pre-incubation time before assessing cell migration. | [1] |
| 24 hours | TPC-1 | 100 | Cleavage of PARP and reduced expression of BCL-2. | [5] |
| 24 hours | TMT, 3I-F4 | 100 | Decreased MIF secretion under hypoxic and normoxic conditions. | [10] |
| 24, 48, 72 hours | TPC-1 | 2, 4, 8 µg/ml | Inhibition of proliferation with anti-MIF or anti-CD74 antibodies. | [5] |
| 24, 48, 96 hours | HOS, 143B | 10, 20, 40 | Time-dependent decrease in cell viability with IC50 values decreasing over time. | [6] |
| 72 hours | K1 | 100 | Induction of a multinucleate cell population. | [5] |
| 5 days | BMMs | 5, 10, 20 | Inhibition of RANKL-induced osteoclast differentiation and bone resorption. | [3] |
Experimental Protocols
In Vitro Treatment of Adherent Cell Lines with this compound
This protocol provides a general guideline for treating adherent cells with this compound. It is crucial to optimize the concentration and duration for each specific cell line and experiment.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound (stored as a stock solution in DMSO at -20°C or -80°C)[3][5]
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Protocol:
-
Cell Seeding:
-
Culture cells to ~70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density suitable for the intended assay and treatment duration. Allow cells to adhere overnight.
-
-
Preparation of this compound Working Solution:
-
Thaw the this compound stock solution.
-
Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 10, 25, 50, 100 µM).[5]
-
Important: The final concentration of DMSO in the culture medium should be less than 0.1% to avoid solvent-induced toxicity.[5] Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Remove the old medium from the adhered cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours). The optimal duration will depend on the endpoint being measured (e.g., signaling pathway activation, cell proliferation, apoptosis).
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various downstream analyses, such as:
-
Western Blotting: To analyze changes in protein expression and phosphorylation status of key signaling molecules (e.g., ERK, AKT, p65).
-
Cell Viability/Proliferation Assays (e.g., MTT, CCK-8): To determine the effect of this compound on cell growth.
-
Migration/Invasion Assays (e.g., Transwell assay): To assess the impact on cell motility.
-
Apoptosis Assays (e.g., Annexin V/PI staining): To quantify programmed cell death.
-
ELISA: To measure the concentration of secreted MIF in the culture supernatant.[10]
-
-
In Vivo Administration of this compound in a Mouse Model
This protocol is a general guideline for the intraperitoneal administration of this compound in mice. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, DMSO/PBS mixture)
-
Sterile syringes and needles
-
Experimental animals (e.g., nude mice for xenograft models)
Protocol:
-
Preparation of this compound for Injection:
-
Dissolve this compound in a suitable vehicle. For example, this compound can be diluted in corn oil for intraperitoneal (i.p.) injection.[10] The final concentration should be calculated based on the desired dosage (e.g., 5, 20, 50, 80 mg/kg).[1][6][10]
-
Ensure the solution is homogenous before administration.
-
-
Administration:
-
Monitoring and Endpoint Analysis:
-
Monitor the animals regularly for any signs of toxicity, such as weight loss.[1]
-
At the end of the treatment period, euthanize the animals and collect tissues of interest for further analysis (e.g., tumor volume and weight measurements, immunohistochemistry, Western blotting of tissue lysates).
-
Visualizing MIF Signaling and Experimental Workflows
MIF-CD74 Signaling Pathway and Inhibition by this compound
Caption: MIF signaling cascade and its inhibition by this compound.
General Experimental Workflow for In Vitro this compound Treatment
Caption: Workflow for in vitro this compound treatment and analysis.
Conclusion and Recommendations for Optimization
The optimal treatment duration for this compound to achieve maximal inhibition of MIF is context-dependent and requires empirical determination. Based on the available literature, a treatment duration of 24 to 72 hours is a reasonable starting point for most in vitro experiments assessing cellular phenotypes such as proliferation, migration, and apoptosis. For signaling studies, shorter time points (e.g., 30 minutes to 6 hours) may be necessary to capture transient phosphorylation events.
For in vivo studies, the duration will be dictated by the specific animal model and the therapeutic window being investigated. Chronic administration over several weeks has been shown to be effective and well-tolerated in some models.[3]
To determine the optimal this compound treatment duration for a specific experimental system, it is recommended to perform a time-course experiment alongside a dose-response curve. This will allow for the identification of the earliest time point and lowest concentration at which the desired biological effect is observed, thereby minimizing potential off-target effects and ensuring the specificity of MIF inhibition.
References
- 1. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of macrophage migration inhibitory factor (MIF)-dependent tumor microenvironmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Destabilization of macrophage migration inhibitory factor by this compound reduces NF-κB/P-TEFb complex-mediated c-Myb transcription to suppress osteosarcoma tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MIF inhibition as a strategy for overcoming resistance to immune checkpoint blockade therapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-IPP Solubility for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MIF inhibitor, 4-IPP. The following information is intended to address common challenges related to its solubility for in vivo experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution | This compound is sparingly soluble in aqueous buffers. Direct dilution of a DMSO stock into an aqueous buffer without an appropriate vehicle can lead to precipitation. | For aqueous solutions, first dissolve this compound in an organic solvent like DMSO and then dilute this stock solution into the final aqueous buffer. A common method involves a 1:4 ratio of DMSO to PBS (pH 7.2), which yields a solubility of approximately 0.2 mg/mL.[1] It is not recommended to store the aqueous solution for more than one day.[1] |
| Difficulty dissolving this compound powder | Inadequate solvent or insufficient mixing. | This compound is soluble in DMSO and dimethylformamide at approximately 30 mg/mL.[1] For DMSO, solubility has been reported up to 100 mM (28.21 mg/mL) and in ethanol up to 50 mM (14.1 mg/mL). Sonication and gentle warming can aid in dissolution.[2][3] |
| Inconsistent results in in vivo studies | Poor bioavailability due to suboptimal formulation. Improper storage of stock solutions. | Utilize a validated in vivo formulation. A commonly used vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[3] Another option is a formulation of 5% DMSO in corn oil.[4] Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for 1 year.[5] |
| Toxicity or adverse effects in animal models | High concentration of organic solvents like DMSO in the final injection volume. | Minimize the percentage of DMSO in the final formulation. The recommended formulation with 10% DMSO is a good starting point.[3] Always include a vehicle-only control group in your experiments to assess any effects of the delivery vehicle itself. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2][6] It is also soluble in ethanol.
Q2: What is the maximum solubility of this compound in common organic solvents?
A2: The solubility of this compound can vary slightly between suppliers. The table below summarizes the reported solubility data.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 28.21 - 50 | 100 | [6] |
| Dimethylformamide | ~30 | ~106 | [1] |
| Ethanol | 14.1 | 50 |
Q3: How can I prepare this compound for intraperitoneal (IP) injection in mice?
A3: A widely used formulation for IP injection involves a multi-component vehicle to ensure solubility and bioavailability. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[3] It is crucial to prepare this solution fresh and to add the components sequentially while ensuring the solution is clear before adding the next solvent.[3]
Q4: Is this compound soluble in water or PBS?
A4: this compound is sparingly soluble in aqueous buffers like PBS.[1] To achieve a concentration of approximately 0.2 mg/mL in a PBS solution, it is recommended to first dissolve the this compound in DMSO and then dilute it with PBS to a final ratio of 1:4 (DMSO:PBS).[1]
Q5: How should I store my this compound stock solutions?
A5: For long-term storage, it is recommended to store stock solutions of this compound in an appropriate solvent (e.g., DMSO) at -80°C for up to two years or at -20°C for up to one year.[5] The solid powder can be stored at -20°C for 3 years or at 4°C for 2 years.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies
This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in animal models, based on a commonly cited vehicle formulation.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10x stock solution of this compound in DMSO. For example, to achieve a final concentration of 2 mg/mL in the injection vehicle, prepare a 20 mg/mL stock solution in DMSO.
-
In a sterile conical tube, add the required volume of the this compound stock solution in DMSO. This will constitute 10% of the final volume.
-
Add 40% of the final volume of PEG300 to the tube. Vortex thoroughly until the solution is clear.
-
Add 5% of the final volume of Tween 80. Vortex again until the solution is homogeneous.
-
Add 45% of the final volume of saline to reach the final desired volume. Vortex thoroughly one last time.
-
If necessary, sonicate the solution briefly to ensure complete dissolution.[3]
-
It is recommended to prepare this working solution fresh for immediate use.[3]
Visualizations
Caption: Workflow for preparing a this compound formulation for in vivo administration.
References
Navigating 4-IPP Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during experiments with 4-Iodo-6-phenylpyrimidine (4-IPP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: 4-Iodo-6-phenylpyrimidine (this compound) is a specific and irreversible inhibitor of Macrophage Migration Inhibitory Factor (MIF). It acts as a suicide substrate, forming a covalent bond with the N-terminal proline (Pro-1) of MIF, thereby inactivating its biological functions.[1] this compound has also been shown to inhibit D-dopachrome tautomerase (DDT), a homolog of MIF.[2][3]
Q2: What are the common downstream signaling pathways affected by this compound?
A2: By inhibiting MIF, this compound primarily affects the NF-κB signaling pathway. It has been observed to suppress the phosphorylation of key proteins in this pathway, such as p65, IκBα, and IKKα/β.[4][5] Additionally, depending on the cell type and context, this compound can also influence the PI3K/AKT and MAPK/ERK signaling pathways.[3][6]
Q3: How should this compound be stored to ensure its stability?
A3: For long-term stability, this compound stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q4: At what concentrations is this compound typically effective in cell culture experiments?
A4: The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. Generally, concentrations ranging from 10 µM to 100 µM are used in vitro.[4][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps |
| Inconsistent this compound Activity | - Verify Storage Conditions: Ensure this compound stock solutions are stored correctly at -20°C or -80°C and protected from light to prevent degradation. - Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from the stock solution for each experiment. - Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). Include a solvent-only control. |
| Cell Culture Conditions | - Consistent Cell Seeding: Ensure uniform cell seeding density across all wells of the microplate. Inconsistent cell numbers will lead to variability in metabolic activity-based assays (e.g., MTT, MTS). - Monitor Cell Health: Regularly check cells for any signs of stress or contamination. Use cells within a consistent and low passage number range. |
| Assay Protocol | - Incubation Times: Adhere to consistent incubation times for both this compound treatment and the viability assay reagent. - Reagent Preparation: Prepare assay reagents (e.g., MTT, MTS) fresh and ensure they are properly dissolved and protected from light. |
Issue 2: Inconsistent Inhibition of Target Protein Activity (e.g., MIF)
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | - Dose-Response Curve: Perform a dose-response experiment to determine the IC50 of this compound for your specific cell line and target.[4] - Time-Course Experiment: The inhibitory effect of this compound can be time-dependent. Conduct a time-course experiment to identify the optimal treatment duration. |
| Cellular Context | - MIF/CD74 Expression Levels: The effect of this compound can depend on the expression levels of its target, MIF, and its receptor, CD74. Verify the expression of these proteins in your cell model. - Redundancy with D-DT: this compound also inhibits D-dopachrome tautomerase (D-DT), which can sometimes compensate for MIF inhibition. Consider the role of D-DT in your experimental system.[2][3] |
| Experimental Protocol | - Lysate Preparation: When performing downstream analysis like Western blotting, ensure complete cell lysis to release the target protein. Use appropriate lysis buffers with protease and phosphatase inhibitors. - Irreversible Inhibition: Remember that this compound is an irreversible inhibitor. This may affect the interpretation of experiments where washout of the compound is intended. |
Issue 3: Unexpected or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| High this compound Concentration | - Titrate Concentration: Using excessively high concentrations of this compound may lead to non-specific effects. Use the lowest effective concentration determined from your dose-response studies. |
| Cell Line Specificity | - Phenotypic Characterization: The cellular response to this compound can be highly cell-type specific. Thoroughly characterize the phenotype you are observing and consider if it aligns with the known functions of MIF. |
| Control Experiments | - Negative Controls: Use appropriate negative controls, such as a structurally similar but inactive compound, if available. - Rescue Experiments: If possible, perform rescue experiments by overexpressing MIF to confirm that the observed effects are indeed due to MIF inhibition.[4] |
Quantitative Data Summary
The following tables summarize the reported IC50 values of this compound in various cell lines and its comparative potency against another MIF inhibitor, ISO-1.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| HOS | Osteosarcoma | 24 h | 26.79 |
| 143B | Osteosarcoma | 24 h | 37.64 |
| HOS | Osteosarcoma | 48 h | 20.17 |
| 143B | Osteosarcoma | 48 h | 20.86 |
| HOS | Osteosarcoma | 96 h | 16.34 |
| 143B | Osteosarcoma | 96 h | 11.74 |
| SCCVII | Squamous Carcinoma | Not Specified | ~30 |
Table 2: Comparative IC50 of this compound and ISO-1 against Recombinant Human MIF
| Inhibitor | IC50 |
| This compound | ~5-10 times lower than ISO-1 |
| ISO-1 | Baseline |
Data sourced from[8]
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Remove the media and add 100 µL of fresh media containing MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for NF-κB Pathway Activation
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizations
Caption: Simplified signaling pathway of MIF and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting inconsistent results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting distinct tautomerase sites of D-DT and MIF with a single molecule for inhibition of neutrophil lung recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Destabilization of macrophage migration inhibitory factor by this compound reduces NF-κB/P-TEFb complex-mediated c-Myb transcription to suppress osteosarcoma tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of 4-IPP in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-iodo-6-phenylpyrimidine (4-IPP) in cell-based assays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is known as a specific suicide substrate and an irreversible inhibitor of Macrophage Migration Inhibitory Factor (MIF).[1] It covalently binds to the N-terminal proline of MIF, thereby inactivating its catalytic and biological functions.[2][3] This inhibition disrupts MIF's role in various signaling pathways, primarily the NF-κB pathway.[1][4]
Q2: What are the known downstream effects of this compound treatment in cell-based assays?
A2: The primary downstream effect of this compound is the inhibition of the NF-κB signaling pathway.[1][4] This can lead to a variety of cellular responses, including:
-
Reduced cell proliferation and metastasis: Observed in various cancer cell lines.[4]
-
Induction of apoptosis and mitotic catastrophe: Reported in thyroid carcinoma cells.[5][6]
-
Inhibition of osteoclastogenesis: this compound can suppress the formation of osteoclasts.[1]
-
Modulation of the MAPK pathway: this compound has been shown to increase the phosphorylation of JNK and p38, while having a slight inhibitory effect on ERK phosphorylation in some cell lines.[6]
Q3: Are there any known off-target effects of this compound?
Q4: What is the recommended working concentration range for this compound in cell culture?
A4: The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. Reported concentrations range from 0.5 µM to 200 µM.[1] For example, in osteoclastogenesis inhibition assays, concentrations between 0.5-200µM for 24-72 hours have been used.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: How should this compound be prepared and stored?
A5: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1] Before use, the stock solution should be diluted to the desired final concentration in the cell culture medium. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to the cells (typically <0.5%).
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response experiment (e.g., using a CCK-8 assay) to determine the IC50 value for your specific cell line. Start with a wide range of concentrations to identify the optimal non-toxic working concentration. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (usually <0.5%). Run a vehicle control (medium with the same concentration of solvent but without this compound) to assess solvent-induced cytotoxicity. |
| Cell line is highly sensitive to MIF inhibition. | If the cytotoxicity is an on-target effect, consider using a lower concentration of this compound or a shorter incubation time. |
| Off-target effects. | While specific off-target kinase data is unavailable, consider that unexpected cytotoxicity could be due to inhibition of other essential cellular proteins. If possible, use a rescue experiment by overexpressing MIF to see if the cytotoxic effect can be reversed. |
Issue 2: No Observable Effect of this compound Treatment
| Possible Cause | Troubleshooting Step |
| This compound concentration is too low. | Increase the concentration of this compound. Refer to published literature for effective concentrations in similar cell lines or assays. |
| Inactive this compound. | Ensure that the this compound has been stored correctly and has not degraded. If possible, test the activity of the compound in a well-established positive control assay. |
| Low or no expression of MIF in the cell line. | Confirm the expression of MIF in your cell line using techniques like Western blot or qPCR. If MIF expression is low, this compound may not have a significant effect. |
| Incorrect experimental duration. | The effects of this compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation time for your desired readout. |
| Assay is not sensitive enough. | Ensure that the assay you are using is sensitive enough to detect the expected changes. For example, when assessing effects on signaling pathways, Western blotting for phosphorylated proteins is a sensitive method. |
Issue 3: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure that cells are seeded at a consistent density across all wells and experiments. Use a cell counter for accurate cell counting. |
| Variability in this compound preparation. | Prepare a fresh dilution of this compound from the stock solution for each experiment. Ensure thorough mixing of the compound in the culture medium. |
| Bubbles in microplate wells. | Bubbles can interfere with absorbance readings in plate-based assays. Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can sometimes be removed with a sterile pipette tip.[7] |
| Edge effects in microplates. | To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or culture medium. |
Quantitative Data
As of the latest available information, comprehensive, publicly accessible kinome-wide selectivity profiling data for this compound is not available. Therefore, a table of quantitative data on off-target kinase inhibition cannot be provided. Researchers are advised to perform their own selectivity profiling if understanding the off-target effects of this compound is critical for their studies.
The following table summarizes the reported IC50 values for the on-target inhibition of MIF and the cytotoxic effects in specific cell lines.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Macrophage Migration Inhibitory Factor (MIF) | Tautomerase Activity Assay | ~5-10x more potent than ISO-1 | [2] |
| A549 (Lung Adenocarcinoma) | Anchorage-Independent Growth | ~5-10 fold more potent than ISO-1 | [2] |
| TPC-1 (Papillary Thyroid Carcinoma) | Proliferation (SRB assay, 72h) | < 25 µM | [6] |
| B-CPAP (Papillary Thyroid Carcinoma) | Proliferation (SRB assay, 72h) | ~50 µM | [6] |
| NIM-1, K1 (CD74-negative thyroid cell lines) | Proliferation (SRB assay, 72h) | > 50 µM | [6] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (CCK-8)
This protocol is a general guideline for assessing the effect of this compound on cell viability using the Cell Counting Kit-8 (CCK-8).
Materials:
-
Cells of interest
-
96-well cell culture plate
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[7]
-
-
CCK-8 Assay:
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis of NF-κB and MAPK Pathways
This protocol provides a general procedure for analyzing the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways following this compound treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the specified time.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[11]
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.[11]
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11][12]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein or a loading control.
-
Visualizations
Figure 1: Simplified signaling pathway of MIF and the inhibitory effect of this compound.
Figure 2: Experimental workflow for determining the IC50 of this compound using a CCK-8 assay.
Figure 3: Logical workflow for troubleshooting unexpected cytotoxicity with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4‐Iodopyrimidine Labeling Reveals Nuclear Translocation and Nuclease Activity for Both MIF and MIF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Destabilization of macrophage migration inhibitory factor by this compound reduces NF-κB/P-TEFb complex-mediated c-Myb transcription to suppress osteosarcoma tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective MIF inhibitor, causes mitotic catastrophe in thyroid carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. ptglab.com [ptglab.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. apexbt.com [apexbt.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Optimizing 4-IPP Concentration to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of 4-Iodo-6-phenylpyrimidine (4-IPP) to minimize cytotoxicity while maintaining its experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: 4-Iodo-6-phenylpyrimidine (this compound) is a specific and irreversible inhibitor of Macrophage Migration Inhibitory Factor (MIF).[1] It acts as a suicide substrate, binding covalently to MIF and inactivating its catalytic and biological functions.[2][3] this compound is also known to inhibit D-dopachrome tautomerase (DDT), a homolog of MIF.[4][5] By inhibiting MIF, this compound can modulate various signaling pathways involved in inflammation, cell proliferation, and survival, such as the NF-κB, PI3K/AKT, and MAPK pathways.[2][4]
Q2: Why does this compound exhibit cytotoxicity?
A2: The cytotoxicity of this compound is linked to its mechanism of action. By inhibiting the pro-survival signals mediated by MIF, this compound can lead to the suppression of pathways that are crucial for cancer cell proliferation and survival.[2][6] For instance, its inhibitory effect on the NF-κB pathway can reduce the expression of anti-apoptotic proteins.[2][7] In some cancer cell lines, inhibition of the MIF/CD74 axis by this compound has been shown to induce apoptosis and mitotic catastrophe.[6][7]
Q3: What are the typical effective concentrations of this compound, and what is its observed cytotoxicity?
A3: The effective concentration of this compound and its associated cytotoxicity are highly dependent on the cell line and the duration of exposure. It is crucial to determine the optimal concentration for each specific experimental model. Below is a summary of reported cytotoxic concentrations in various cell lines.
Troubleshooting Guide
Problem: Excessive cell death is observed even at low concentrations of this compound.
-
Possible Cause: The cell line being used is particularly sensitive to the inhibition of MIF signaling pathways.
-
Solution:
-
Perform a dose-response curve starting with very low concentrations of this compound (e.g., in the nanomolar range) to identify a sub-lethal range.
-
Reduce the duration of exposure to this compound. A shorter incubation time may be sufficient to achieve the desired effect without causing widespread cell death.
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Ensure the quality and purity of the this compound compound. Impurities could contribute to unexpected cytotoxicity.
-
Problem: Inconsistent results between experiments when using this compound.
-
Possible Cause 1: Variability in cell culture conditions.
-
Solution: Strictly adhere to standardized cell culture protocols, including cell passage number, seeding density, and media composition.[8]
-
Possible Cause 2: Degradation of this compound stock solution.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles.[9]
Problem: Difficulty distinguishing between the desired anti-proliferative effects and general cytotoxicity.
-
Possible Cause: The therapeutic window for this compound in the specific cell model is narrow.
-
Solution:
-
Employ multiple assays to assess cell health. In addition to viability assays like MTT or CCK-8, consider using assays that measure apoptosis (e.g., caspase activity) or cell cycle progression.[10]
-
Analyze the expression of specific biomarkers related to the signaling pathway of interest to confirm that this compound is acting on its intended target at concentrations that do not cause overt cytotoxicity.[2][7]
-
Quantitative Data Summary
The following tables summarize the reported cytotoxic effects of this compound across different cancer cell lines.
Table 1: IC50 Values of this compound in Osteosarcoma Cell Lines [2]
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 96h IC50 (µM) |
| HOS | 26.79 | 20.17 | 16.34 |
| 143B | 37.64 | 20.86 | 11.74 |
Table 2: Effective Cytotoxic Concentrations of this compound in Other Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration (µM) | Observed Effect | Reference |
| HTC-C3 | Anaplastic Thyroid Carcinoma | ~10 - 100 | Reduced cell proliferation | [7] |
| TPC-1 | Papillary Thyroid Carcinoma | 100 | Induced apoptosis | [7] |
| K1, NIM-1 | CD74-Negative Thyroid Carcinoma | 50 - 100 | Reduced cell proliferation by up to 25-30% | [7] |
| 528NS | Glioblastoma Stem Cells | 50 | Significant inhibition of cell growth | [4][11] |
| BMMs | Bone Marrow Macrophages | 0.5 - 200 | Dose-dependent inhibition of osteoclastogenesis | [1] |
Experimental Protocols
Protocol: Determining Cell Viability using the MTT Assay [12]
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
This compound stock solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment with this compound: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Addition of MTT: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Signaling Pathways and Visualizations
This compound Mechanism of Action and Cytotoxicity Pathway
This compound exerts its effects primarily by inhibiting MIF, which in turn affects downstream signaling pathways critical for cell survival and proliferation.
Caption: Signaling pathway of this compound induced cytotoxicity.
Experimental Workflow for Optimizing this compound Concentration
The following diagram outlines a typical workflow for determining the optimal, non-cytotoxic concentration of this compound for your experiments.
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a selective MIF inhibitor, causes mitotic catastrophe in thyroid carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme | PLOS One [journals.plos.org]
- 12. broadpharm.com [broadpharm.com]
why is my 4-IPP experiment not showing an effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 4-IPP (4-Iodo-6-phenylpyrimidine), a specific and irreversible inhibitor of Macrophage Migration Inhibitory Factor (MIF).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a suicide substrate that irreversibly binds to and inactivates the macrophage migration inhibitory factor (MIF).[1] This covalent modification inhibits MIF's biological activities.[1] By inhibiting MIF, this compound can suppress downstream signaling pathways, including the NF-κB and PI3K/AKT pathways, which are involved in inflammation, cell proliferation, and survival.[2][3]
Q2: What are the primary cellular effects of this compound treatment?
A2: The effects of this compound can vary depending on the cell type and experimental conditions. Reported effects include inhibition of cell proliferation and metastasis in cancer cells, suppression of osteoclast formation, and promotion of osteoblast differentiation.[1][2] It has also been shown to downregulate cancer stem cell properties and induce apoptosis.[3]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO and ethanol. For in vitro experiments, a stock solution can be prepared in DMSO. It is recommended to use fresh DMSO as it can be hygroscopic, and absorbed moisture can reduce the solubility of this compound.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year; for long-term storage as a powder, it is stable for three years at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q4: What is a typical effective concentration range for this compound in cell culture experiments?
A4: The effective concentration of this compound is cell-line dependent. In vitro studies have shown effects in a broad range from 0.5 µM to 200 µM.[1] For example, in osteosarcoma cells, concentrations between 10-40 µM have been shown to significantly reduce the phosphorylation of key signaling proteins.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide: Why is my this compound experiment not showing an effect?
If you are not observing the expected effect in your this compound experiment, consider the following potential issues, categorized from reagent and procedural problems to more complex biological factors.
Category 1: Reagent and Experimental Setup Issues
| Question/Issue | Possible Cause | Troubleshooting Steps |
| No effect at any concentration. | Compound degradation or improper storage. | Ensure this compound has been stored correctly (powder at -20°C, stock solutions at -20°C or -80°C). Prepare fresh dilutions from a new stock solution. |
| Incorrect solvent or solubility issues. | This compound is soluble up to 100 mM in fresh DMSO and 50 mM in ethanol. Ensure the final concentration of the solvent in your cell culture media is not toxic to your cells (typically <0.5% for DMSO). If you observe precipitation in your media, sonication may help to dissolve the compound. | |
| Pipetting errors or incorrect concentration calculation. | Double-check all calculations for dilutions. Use calibrated pipettes to ensure accurate dispensing of the compound. | |
| High variability between replicates. | Uneven cell seeding or poor cell health. | Ensure a single-cell suspension before seeding and check for uniform cell distribution in your culture plates. Monitor cell morphology and viability to ensure the cells are healthy before starting the experiment. |
| Inconsistent treatment application. | Add this compound to each well in the same manner and at the same time point relative to cell seeding. |
Category 2: Biological and Mechanistic Considerations
| Question/Issue | Possible Cause | Troubleshooting Steps |
| Weak or no effect at expected concentrations. | Low expression of the target protein (MIF) in your cell line. | Verify the expression level of MIF in your cell line using Western blot or qPCR. If MIF expression is low or absent, this compound will not have an on-target effect. Consider using a cell line with known high MIF expression as a positive control. |
| Cell line is resistant to MIF inhibition. | The cellular phenotype you are measuring may not be dependent on the MIF signaling pathway in your specific cell line. Consider measuring the effect of this compound on a known downstream target of MIF, such as the phosphorylation of p65 (NF-κB) or AKT, to confirm target engagement. | |
| Incorrect timing of treatment or assay. | As this compound is an irreversible inhibitor, the timing of its addition and the duration of treatment are critical. For signaling studies (e.g., Western blot for p-AKT), shorter incubation times (e.g., 3-12 hours) may be appropriate.[2] For proliferation or apoptosis assays, longer treatments (e.g., 24-72 hours) are typically necessary.[1] | |
| Unexpected or off-target effects. | This compound may have off-target effects at high concentrations. | Perform a dose-response curve to identify a concentration that is effective without causing overt toxicity. To confirm the observed phenotype is due to MIF inhibition, consider using a structurally different MIF inhibitor or performing a rescue experiment by overexpressing MIF. |
| The irreversible nature of this compound is causing unintended consequences. | Because this compound forms a covalent bond with MIF, the inhibition is long-lasting. This could lead to compensatory signaling pathways being activated over time. Time-course experiments can help to elucidate the dynamics of the cellular response. |
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound in different cancer cell lines. Note that IC50 values can vary depending on the assay and experimental conditions.
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| A549 | Non-small cell lung cancer | Catalytic activity inhibition | ~10 µM |
| H1299 | Non-small cell lung cancer | Cell migration | Maximally effective at 100 µM |
| H23 | Non-small cell lung cancer | Cell migration | Maximally effective at 100 µM |
| HOS | Osteosarcoma | Cell proliferation (CCK-8) | Dose-dependent inhibition (10-40 µM) |
| 143B | Osteosarcoma | Cell proliferation (CCK-8) | Dose-dependent inhibition (10-40 µM) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-quality anhydrous DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex thoroughly to ensure complete dissolution. If necessary, sonicate the solution briefly.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
-
Protocol 2: In Vitro Cell-Based Assay with this compound
-
Cell Seeding: Seed your cells in appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment and throughout the experiment. Allow cells to adhere overnight.
-
Preparation of Working Solutions:
-
Thaw a vial of this compound stock solution.
-
Prepare serial dilutions of this compound in your complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., 0.1% DMSO).
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours for proliferation assays; shorter times for signaling studies).
-
Assay: Perform your desired endpoint assay (e.g., MTT, CCK-8, apoptosis assay, Western blot). Ensure you have appropriate positive and negative controls for your assay.
Visualizations
Signaling Pathway of MIF and Inhibition by this compound
Caption: MIF signaling pathway and its inhibition by this compound.
Experimental Workflow for Troubleshooting a this compound Experiment
Caption: A logical workflow for troubleshooting this compound experiments.
Logical Relationship of Potential Experimental Failures
Caption: Potential causes for a lack of effect in a this compound experiment.
References
- 1. An integrated signal transduction network of macrophage migration inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling for DMSO effects in 4-IPP experiments
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing 4-Iodo-6-phenylpyrimidine (4-IPP), a potent inhibitor of Macrophage Migration Inhibitory Factor (MIF). The focus is on establishing robust experimental designs by effectively controlling for the effects of Dimethyl Sulfoxide (DMSO), the most common solvent for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is DMSO necessary for its use?
A1: 4-Iodo-6-phenylpyrimidine (this compound) is a specific and irreversible inhibitor of Macrophage Migration Inhibitory Factor (MIF), a cytokine involved in various inflammatory diseases and cancers.[1][2] It functions as a suicide substrate, binding covalently to MIF to block its activity.[1] this compound is also a dual inhibitor of MIF and D-dopachrome tautomerase (DDT).[3][4] Due to its hydrophobic nature, this compound has poor water solubility. DMSO is a powerful polar aprotic solvent capable of dissolving both polar and non-polar compounds, making it an essential vehicle for preparing stock solutions of this compound for in vitro experiments.[5][6]
Q2: What is a "vehicle control" and why is it critical in this compound experiments?
A2: A vehicle control is a sample treated with the solvent (the "vehicle") used to dissolve the experimental compound, in this case, DMSO. This control group receives the same concentration of DMSO as the group treated with the highest concentration of this compound. It is absolutely critical because DMSO itself is not biologically inert and can induce cellular changes.[7][8] By comparing the results of the this compound-treated group to the vehicle control group (rather than an untreated group), researchers can confidently attribute any observed effects to the this compound inhibitor, not the solvent.
Q3: What is a generally "safe" concentration of DMSO for cell culture?
A3: There is a general consensus that final DMSO concentrations should be kept below 0.1% (v/v) to minimize solvent-induced effects.[9] Many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[10][11] However, sensitivity is highly cell-type dependent; primary cells, for instance, are often more sensitive than immortalized cell lines.[10] It is crucial to determine the specific tolerance of your cell line before conducting experiments.
Q4: Can DMSO affect my experimental results even at concentrations considered "safe"?
A4: Yes. Studies have shown that even at a concentration of 0.1%, DMSO can induce drastic changes in cellular processes.[7][8] These effects can include alterations in gene expression, changes to the epigenetic landscape (like DNA methylation), and deregulation of microRNAs.[7][8] Depending on the cell type and concentration, DMSO can have either inhibitory or stimulatory effects on cellular responses.[12] Therefore, a vehicle control is always mandatory.
Q5: How do I determine the maximum tolerable DMSO concentration for my specific cell line?
A5: You should perform a dose-response experiment using DMSO alone. Culture your cells with a range of final DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%, 2%) for the same duration as your planned this compound experiment. Assess cell viability using a method like an MTT assay or Trypan Blue exclusion. The highest concentration of DMSO that does not significantly impact cell viability compared to the untreated control is your maximum tolerable concentration.
Q6: I'm observing an unexpected effect in my vehicle control group. How do I interpret my results?
A6: If your vehicle control shows a significant difference compared to your untreated (media only) control, it indicates that the DMSO is affecting the cells or the assay itself. In this scenario, the primary comparison for determining the effect of this compound should always be between the This compound treated group and the vehicle control group . The difference between these two groups represents the true effect of the inhibitor, independent of the solvent. If the DMSO effect is too pronounced, you should consider lowering the final DMSO concentration.
Troubleshooting Guide
| Symptom / Problem | Possible Cause(s) | Suggested Solution(s) |
| Low cell viability in both this compound and vehicle control groups. | 1. Final DMSO concentration is too high for the cell line.[5][6]2. Extended exposure time to DMSO is causing toxicity.[11]3. The specific cell line is highly sensitive to DMSO.[10] | 1. Perform a DMSO dose-response curve to find the non-toxic concentration for your cells.2. Reduce the final concentration of your this compound stock solution to lower the required volume of DMSO in the final culture medium.3. Reduce the incubation time if the experimental design allows. |
| High variability in results between replicates. | 1. Inconsistent DMSO concentration across wells.2. This compound or DMSO is interfering with the assay readout (e.g., fluorescence, absorbance).[13]3. DMSO is altering cellular metabolism or signaling pathways, increasing biological noise.[7][12] | 1. Ensure careful and accurate pipetting. Prepare a master mix for each condition.2. Run a control with just media and DMSO (at the experimental concentration) to check for direct interference with the assay.3. Ensure the vehicle control is robust and consider increasing the number of replicates. |
| This compound stock solution precipitates when added to the culture medium. | 1. The final concentration of this compound exceeds its solubility limit in the aqueous medium.2. "Salting out" effect due to high salt concentration in the medium.3. The temperature of the medium is too low. | 1. Lower the final concentration of this compound.2. Add the this compound stock solution to the medium drop-by-drop while vortexing or swirling gently to facilitate mixing.3. Pre-warm the culture medium to 37°C before adding the this compound stock. |
Quantitative Data Summary
Table 1: General Guidelines for Final DMSO Concentrations in In Vitro Cell Culture
| DMSO Concentration (v/v) | Reported Effects & Recommendations | Reference(s) |
| < 0.1% | Generally considered safe for most cell lines with minimal influence. The recommended upper limit for sensitive assays. | [9][10] |
| 0.1% - 0.5% | Widely used; tolerated by many robust cell lines without overt cytotoxicity, but can still induce significant changes in gene expression and other cellular processes. | [7][10][11] |
| 0.5% - 1.0% | May not be toxic to some cell lines but is not recommended for routine use without prior validation. Potential for significant off-target effects increases. | [6][9][10] |
| > 1.0% | Generally considered cytotoxic to most mammalian cell lines. Can cause cell cycle arrest, differentiation, or cell death. | [5][6][9] |
Experimental Protocols
Protocol 1: Determining DMSO Tolerance in a Target Cell Line
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Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 60-70% confluency) at the end of the experiment.
-
Prepare DMSO Dilutions: Prepare a series of 2X final concentrations of DMSO in your complete culture medium. For example, to test final concentrations of 0.1%, 0.2%, 0.5%, and 1%, prepare 0.2%, 0.4%, 1%, and 2% solutions.
-
Treatment: Remove the old medium from the cells. Add 50 µL of fresh medium, followed by 50 µL of the 2X DMSO dilutions to the appropriate wells to achieve the 1X final concentrations. Include "untreated" (media only) control wells.
-
Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as MTT, WST-1, or CellTiter-Glo®.
-
Analysis: Normalize the results to the untreated control group (set to 100% viability). Determine the highest DMSO concentration that does not cause a statistically significant decrease in cell viability. This is the maximum concentration you should use in your this compound experiments.
Protocol 2: General Workflow for Cell Treatment with this compound
-
Prepare this compound Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Store at -20°C or -80°C as recommended.[1]
-
Prepare Working Solutions: On the day of the experiment, dilute the this compound stock solution in complete culture medium to create your final treatment concentrations. Ensure the final DMSO concentration does not exceed the predetermined tolerance limit for your cell line and is consistent across all this compound concentrations.
-
Prepare Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound being tested, but without the this compound.
-
Treat Cells: Replace the existing medium in your cell cultures with the medium containing this compound or the vehicle control.
-
Incubation & Analysis: Incubate for the desired time period and then proceed with your downstream analysis (e.g., Western blot, qPCR, cell migration assay).
Visualizations
Experimental and Signaling Pathways
Caption: Experimental workflow for this compound studies with appropriate controls.
Caption: Simplified this compound mechanism targeting the MIF-induced NF-κB pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Macrophage migration inhibitory factor (MIF) inhibitor this compound suppresses osteoclast formation and promotes osteoblast differentiation through the inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme | PLOS One [journals.plos.org]
- 5. btsjournals.com [btsjournals.com]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro [genedata.com]
- 8. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Morphological Changes in Cells Treated with 4-IPP
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting unexpected morphological changes observed in cells treated with 4-Iodo-6-phenylpyrimidine (4-IPP), a selective inhibitor of Macrophage Migration Inhibitory Factor (MIF).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: 4-Iodo-6-phenylpyrimidine (this compound) is a small molecule that acts as a selective, irreversible inhibitor of Macrophage Migration Inhibitory Factor (MIF).[1][2] It covalently binds to the N-terminal proline residue of MIF, thereby inactivating its catalytic and biological functions.[1][2] this compound also inhibits the MIF homolog, D-dopachrome tautomerase (D-DT).[3] By inhibiting MIF, this compound disrupts downstream signaling pathways involved in cell proliferation, inflammation, and survival, such as the NF-κB, PI3K/AKT, and MAPK/ERK pathways.[4][5][6]
Q2: What are the known effects of this compound on cell morphology?
A2: Published studies have reported several morphological changes in different cell lines upon treatment with this compound. These include the induction of a multinucleated phenotype, which is a hallmark of mitotic catastrophe, in thyroid carcinoma cells.[7][8] Other observed changes include cell detachment from culture surfaces and alterations in cell size and shape.[7]
Q3: Why am I observing significant cell death along with morphological changes?
A3: this compound has been shown to induce apoptosis and mitotic cell death in various cancer cell lines.[7][8] The morphological changes you are observing, such as cell rounding, detachment, and the appearance of multinucleated cells, can be precursors to or associated with these cell death mechanisms. The inhibition of pro-survival signaling pathways like PI3K/AKT by this compound contributes to its apoptotic effects.[9]
Q4: Could the observed morphological changes be due to off-target effects of this compound?
A4: While this compound is considered a selective MIF inhibitor, the possibility of off-target effects, especially at high concentrations, cannot be entirely ruled out. It is crucial to perform dose-response experiments to determine the optimal concentration of this compound for your specific cell line and to include appropriate controls to minimize the risk of misinterpreting off-target effects.
Q5: Are the morphological changes I'm seeing reversible?
A5: Since this compound binds irreversibly to MIF, its direct effects on MIF are not reversible.[1] However, the cellular response, including morphological changes, may be transient if the cells can adapt or if the affected cells are eliminated from the population and replaced by healthy cells. A washout experiment, where this compound is removed from the culture medium, could help determine the reversibility of the observed phenotypes.
Troubleshooting Guides
Issue 1: Cells are detaching from the culture plate after this compound treatment.
Possible Causes and Troubleshooting Steps:
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Disruption of Cell Adhesion Signaling:
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Explanation: MIF, the target of this compound, is involved in adhesion-dependent signaling.[10] Its inhibition can disrupt pathways like MAPK/ERK, which are crucial for maintaining cell-matrix adhesions.[9][11][12]
-
Recommendation:
-
Examine the Cytoskeleton: Perform immunofluorescence staining for key focal adhesion proteins (e.g., vinculin, paxillin) and F-actin to visualize any changes in focal adhesions and the actin cytoskeleton.
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Lower this compound Concentration: Titrate down the concentration of this compound to a level that inhibits MIF activity without causing widespread detachment.
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Use Coated Cultureware: Culture your cells on plates coated with extracellular matrix proteins like fibronectin or collagen to enhance cell adhesion.
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Induction of Apoptosis:
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Explanation: Cell detachment is an early sign of apoptosis. This compound is known to induce apoptosis.[7][8]
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Recommendation:
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Perform an Apoptosis Assay: Use an Annexin V/Propidium Iodide (PI) assay to quantify the percentage of apoptotic cells.
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Time-Course Experiment: Observe the cells at earlier time points after this compound treatment to see if morphological changes precede the markers of apoptosis.
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General Cell Culture Issues:
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Explanation: Problems with cell culture conditions can be exacerbated by the stress of drug treatment.
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Recommendation:
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Issue 2: A significant population of cells appears multinucleated after this compound treatment.
Possible Causes and Troubleshooting Steps:
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Induction of Mitotic Catastrophe:
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Explanation: this compound has been shown to cause mitotic catastrophe, a form of cell death that results from aberrant mitosis, leading to the formation of multinucleated cells.[7][8] This can be caused by disruption of the microtubule cytoskeleton.[8]
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Recommendation:
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Cell Cycle Analysis: Perform flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution. An increase in the G2/M population or the appearance of a polyploid (>4N) peak can indicate mitotic arrest.
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Microtubule Staining: Use immunofluorescence to stain for α-tubulin to observe any defects in mitotic spindle formation.
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Dose-Response and Time-Course: Analyze the formation of multinucleated cells at different concentrations of this compound and at various time points to understand the kinetics of this effect.
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Disruption of Cytokinesis:
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Explanation: Inhibition of signaling pathways that regulate the actin cytoskeleton, such as the PI3K/AKT pathway, can interfere with cytokinesis, the final stage of cell division, leading to multinucleation.[4][15]
-
Recommendation:
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Actin Staining: Stain for F-actin using fluorescently-labeled phalloidin to examine the structure of the contractile ring during cytokinesis.
-
Live-Cell Imaging: If possible, perform live-cell imaging to directly observe cells undergoing mitosis and cytokinesis in the presence of this compound.
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Data Presentation
Summarize quantitative data from your experiments in clearly structured tables. Below are examples of how to present data on morphological changes.
Table 1: Quantification of Cell Morphology Parameters
| Treatment (24h) | Average Cell Area (µm²) | Circularity (Arbitrary Units) | % Detached Cells |
| Vehicle (DMSO) | 250 ± 15 | 0.6 ± 0.05 | 5 ± 2 |
| This compound (10 µM) | 230 ± 20 | 0.7 ± 0.08 | 15 ± 4 |
| This compound (50 µM) | 180 ± 25 | 0.8 ± 0.1 | 40 ± 7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis of this compound Treated Cells
| Treatment (48h) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Polyploid (>4N) |
| Vehicle (DMSO) | 65 ± 5 | 20 ± 3 | 15 ± 2 | 1 ± 0.5 |
| This compound (25 µM) | 50 ± 6 | 15 ± 4 | 35 ± 5 | 8 ± 2 |
| This compound (100 µM) | 30 ± 7 | 10 ± 3 | 60 ± 8 | 25 ± 6 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of the Cytoskeleton
This protocol allows for the visualization of actin filaments and microtubules to assess changes in cell shape, adhesion, and mitotic spindle formation.
Materials:
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Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
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4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
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Primary antibodies (e.g., anti-α-tubulin, anti-vinculin)
-
Fluorescently-labeled secondary antibodies
-
Fluorescently-labeled phalloidin (for F-actin)
-
DAPI or Hoechst stain (for nuclei)
-
Mounting medium
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish and allow them to adhere for at least 24 hours.[16]
-
Treatment: Treat the cells with the desired concentration of this compound or vehicle control for the specified time.
-
Fixation: Gently wash the cells twice with warm PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash the cells three times with PBS. Incubate with the appropriate fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI or Hoechst stain for 5 minutes to visualize the nuclei.
-
Mounting: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for quantifying the distribution of cells in different phases of the cell cycle.
Materials:
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Treated and control cells
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvesting: Harvest the cells (including any detached cells in the supernatant) by trypsinization and centrifugation.
-
Washing: Wash the cell pellet once with cold PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol by drop-wise addition while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C.[3] Cells can be stored in ethanol at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: Logical workflow of this compound's effect on cellular morphology.
Caption: Troubleshooting workflow for unexpected morphological changes.
Caption: Simplified PI3K/AKT signaling pathway affected by this compound.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. embopress.org [embopress.org]
- 10. Adhesion-dependent signaling by macrophage migration inhibitory factor (MIF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Active ERK/MAP kinase is targeted to newly forming cell–matrix adhesions by integrin engagement and v-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Focal Adhesion Kinase Mediates the Integrin Signaling Requirement for Growth Factor Activation of Map Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. corefacilities.iss.it [corefacilities.iss.it]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. researchgate.net [researchgate.net]
- 16. andrewslab.ca [andrewslab.ca]
Technical Support Center: Addressing Variability in 4-IPP Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in the efficacy of 4-iodo-6-phenylpyrimidine (4-IPP) between different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (4-iodo-6-phenylpyrimidine) is a small molecule inhibitor of Macrophage Migration Inhibitory Factor (MIF).[1][2] It acts as a specific and irreversible suicide substrate for MIF, meaning it covalently binds to the catalytically active N-terminal proline of MIF, thereby inactivating its biological functions.[1][3] By inhibiting MIF, this compound can suppress various cellular processes involved in cancer progression, including proliferation, migration, and inflammation.[3][4][5][6] this compound is also known to inhibit D-dopachrome tautomerase (DDT), a homolog of MIF.[7][8]
Q2: How does this compound exert its effects on cancer cells?
A2: this compound primarily exerts its effects by inhibiting the MIF/CD74 signaling pathway.[9][10] MIF binds to its cell surface receptor CD74, which can then form a complex with co-receptors like CD44, CXCR2, and CXCR4 to initiate downstream signaling cascades.[11][12] These pathways include the ERK/MAPK, PI3K/AKT, and NF-κB pathways, which are crucial for cell proliferation, survival, and migration.[4][11][13] By blocking MIF, this compound can inhibit these signaling pathways, leading to reduced cancer cell growth and survival.[4][14]
Q3: Why does the efficacy of this compound vary between different cell lines?
A3: The primary reason for the variability in this compound efficacy is the differential expression of its target, MIF, and its receptor, CD74, across various cell lines.[9][14] Cell lines with high levels of both MIF and CD74 are generally more sensitive to this compound treatment.[9][14] Conversely, cell lines with low or no expression of CD74 may show partial or complete resistance to this compound.[9][14] Other contributing factors can include differences in downstream signaling pathways and the cellular context of the specific cancer type.
Q4: What are the reported effects of this compound on different cancer cell lines?
A4: this compound has been shown to inhibit proliferation, migration, and anchorage-independent growth in various cancer cell lines, including lung adenocarcinoma, thyroid carcinoma, glioblastoma, and osteosarcoma.[3][6][9][15] For example, in lung cancer cells, this compound was found to be 5-10 times more potent than the prototypical MIF inhibitor, ISO-1.[3][16] In thyroid carcinoma cell lines co-expressing MIF and CD74, this compound induced apoptosis and mitotic cell death.[9][14]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot variability in this compound efficacy during your experiments.
Problem: this compound shows low or no efficacy in my cell line.
Potential Cause 1: Low or absent expression of MIF and/or CD74.
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Troubleshooting Steps:
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Assess MIF and CD74 Expression: Perform Western blotting or qPCR to determine the protein and mRNA expression levels of both MIF and CD74 in your cell line of interest.
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Literature Review: Search for publications that have characterized the MIF and CD74 expression in your specific cell line.
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Select Appropriate Cell Lines: If your cell line is confirmed to be MIF/CD74-low or negative, consider using a different cell line with known high expression of both proteins as a positive control.
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Potential Cause 2: Suboptimal experimental conditions.
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Troubleshooting Steps:
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Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. IC50 values can vary significantly between cell lines (see Table 1).
-
Optimize Treatment Duration: The effect of this compound can be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
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Check Compound Stability: Ensure that the this compound stock solution is properly stored and that the compound is stable in your cell culture medium for the duration of the experiment.
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Potential Cause 3: General cell culture and assay variability.
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Troubleshooting Steps:
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Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out misidentification or cross-contamination.
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Consistent Cell Culture Practices: Maintain consistency in cell passage number, seeding density, and growth conditions to minimize experimental variability.[5]
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Assay Validation: Ensure that the assay you are using to measure efficacy (e.g., cell viability, migration) is optimized and validated for your specific cell line and experimental conditions.
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Data Presentation: this compound Efficacy in Various Cancer Cell Lines
Table 1: Reported Effects and IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Observed Effects | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | 10 - 100 | Reduced cell migration and anchorage-independent growth | ~10 (for migration inhibition) | [3] |
| H1299 | Non-Small Cell Lung Cancer | 100 | Pronounced inhibition of cell migration | Not Reported | [3] |
| H23 | Non-Small Cell Lung Cancer | 100 | Pronounced inhibition of cell migration | Not Reported | [3] |
| TPC-1 | Papillary Thyroid Carcinoma | 10 - 100 | Dose-dependent inhibition of proliferation, induction of apoptosis and mitotic cell death | Not Reported | [9] |
| HTC-C3 | Anaplastic Thyroid Carcinoma | 10 - 100 | Dose-dependent inhibition of proliferation, induction of apoptosis and mitotic cell death | Not Reported | [9] |
| NIM-1 | CD74-negative Thyroid Carcinoma | 50 - 100 | Partial reduction in proliferation at higher concentrations | > 50 | [9] |
| K1 | CD74-negative Thyroid Carcinoma | 50 - 100 | Partial reduction in proliferation at higher concentrations | > 50 | [9] |
| 528NS | Glioblastoma Stem Cells | 50 | Inhibition of cell growth | Not Reported | [8] |
| HOS | Osteosarcoma | 10 - 40 | Reduced proliferation and metastasis | 26.79 (24h), 20.17 (48h), 16.34 (96h) | [4] |
| 143B | Osteosarcoma | 10 - 40 | Reduced proliferation and metastasis | 37.64 (24h), 20.86 (48h), 11.74 (96h) | [4] |
| TMT | Melanoma | 100 | Decreased HIF-1α expression | Not Reported | [3] |
| 3I-F4 | Melanoma | 100 | Decreased HIF-1α expression | Not Reported | [3] |
Note: IC50 values can be highly dependent on the assay and incubation time used. This table provides a summary of reported values and should be used as a guideline.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
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Compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
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MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for MIF/CD74 Signaling
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Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against MIF, CD74, p-ERK, ERK, p-AKT, AKT, or other targets of interest overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Cell Migration Assay (Transwell Assay)
-
Insert Preparation: Place cell culture inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.
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Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
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Cell Seeding: Seed serum-starved cells, pre-treated with this compound or vehicle, into the upper chamber in serum-free medium.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the insert with a stain such as crystal violet.
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Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Mandatory Visualizations
Caption: Simplified MIF/CD74 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound efficacy in a cell line.
Caption: Troubleshooting decision tree for addressing low this compound efficacy.
References
- 1. rsc.org [rsc.org]
- 2. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIF inhibition as a strategy for overcoming resistance to immune checkpoint blockade therapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of tumor-associated macrophage alternative activation by MIF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Migration Assay | Xin Chen Lab [pharm.ucsf.edu]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. broadpharm.com [broadpharm.com]
Technical Support Center: Synthesis of 4-Iodophenyl-piperazine (4-IPP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-iodophenyl-piperazine (4-IPP), with a particular focus on challenges related to the use of hygroscopic dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Why is anhydrous DMSO critical for the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through a palladium-catalyzed Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr) reaction, involves the formation of a carbon-nitrogen bond between an aryl halide (e.g., 1,4-diiodobenzene) and piperazine. Water present in hygroscopic DMSO can negatively impact the reaction in several ways:
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Catalyst Deactivation: In palladium-catalyzed reactions, water can lead to the formation of palladium hydroxo complexes, which can be catalytically inactive or lead to undesired side reactions like the formation of aryl alcohols.
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Competing Reactions: Water can act as a nucleophile, leading to the formation of phenolic byproducts from the aryl halide.
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Base Inactivation: Many bases used in these reactions, such as sodium tert-butoxide, are sensitive to moisture and can be partially or fully quenched by water, reducing the reaction rate and overall yield.
While some studies on Buchwald-Hartwig amidations have shown that a controlled amount of water can sometimes be beneficial, for the synthesis of N-arylpiperazines, it is generally recommended to use anhydrous conditions to ensure reproducibility and high yields.[1][2]
Q2: How can I effectively dry and store DMSO for the this compound synthesis?
A2: Given that DMSO is highly hygroscopic, proper drying and storage are essential. Here are the recommended procedures:
-
Drying: The most common and effective method is to use molecular sieves (4Å). Allow the DMSO to stand over activated molecular sieves for at least 24 hours before use. For even more stringent requirements, DMSO can be distilled under reduced pressure from calcium hydride (CaH₂).
-
Storage: Store anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. The use of a Sure/Seal™ bottle is highly recommended to allow for the removal of the solvent via syringe without exposing the bulk to the atmosphere.
Q3: What are the best practices for setting up the this compound synthesis reaction to avoid moisture contamination?
A3: To maintain anhydrous conditions throughout the experiment, the following practices should be observed:
-
Glassware: All glassware should be thoroughly oven-dried (at >120 °C for several hours) and cooled under a stream of inert gas (nitrogen or argon) or in a desiccator immediately before use.
-
Inert Atmosphere: The reaction should be assembled and carried out under a positive pressure of an inert gas. This can be achieved using a Schlenk line or a glovebox.
-
Reagent Handling: All solid reagents should be dried before use. Hygroscopic bases, such as sodium tert-butoxide, should be weighed and added to the reaction vessel in a glovebox. Anhydrous DMSO should be transferred using a dry syringe.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion of Starting Materials | 1. Water Contamination: The hygroscopic nature of DMSO may have led to the introduction of water into the reaction. | 1a. Ensure all glassware was properly oven-dried and cooled under an inert atmosphere. 1b. Use freshly opened anhydrous DMSO or dry the DMSO over activated 4Å molecular sieves for at least 24 hours before use. 1c. Handle all reagents, especially the base, under an inert atmosphere (glovebox or Schlenk line). |
| 2. Catalyst Inactivity: The palladium catalyst may have been deactivated. | 2a. If using a Pd(II) source, ensure proper pre-activation to the active Pd(0) species. Using a pre-formed Pd(0) catalyst or a precatalyst like a G3-XPhos can be beneficial.[3] 2b. Ensure the phosphine ligand has not oxidized. Use fresh ligand or store it under an inert atmosphere. | |
| 3. Incorrect Base: The chosen base may not be strong enough or may be of poor quality. | 3a. For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required. 3b. Use a fresh bottle of high-purity base and handle it in a glovebox to prevent degradation from atmospheric moisture and CO₂. | |
| Formation of Side Products (e.g., Phenol) | 1. Presence of Water: As mentioned, water can lead to the formation of phenolic byproducts from the aryl halide. | 1. Follow the stringent anhydrous techniques outlined in the previous section. |
| 2. Reaction Temperature Too High: High temperatures can sometimes promote side reactions. | 2. Optimize the reaction temperature. While Buchwald-Hartwig reactions often require heating (80-110 °C), excessive heat can be detrimental. | |
| Difficulty in Product Isolation/Purification | 1. Residual DMSO: Due to its high boiling point (189 °C), DMSO can be difficult to remove completely. | 1a. After the reaction, quench with water and extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer multiple times with brine to remove the bulk of the DMSO. 1b. For final purification, column chromatography is typically effective. |
| 2. Emulsion during Workup: The presence of DMSO can sometimes lead to the formation of emulsions during aqueous workup. | 2. Add saturated sodium chloride solution (brine) to the aqueous layer to break the emulsion and improve phase separation. |
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination in DMSO
This is a representative protocol for the synthesis of this compound via a Buchwald-Hartwig amination. The specific ligand, palladium source, and base may require optimization.
-
Reagents:
-
1,4-Diiodobenzene (1.0 equiv)
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Piperazine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Sodium tert-butoxide (1.5 equiv)
-
Anhydrous, degassed DMSO
-
-
Procedure:
-
In a glovebox, add the 1,4-diiodobenzene, piperazine, palladium precatalyst, and sodium tert-butoxide to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Add anhydrous, degassed DMSO via a dry syringe under a positive pressure of argon.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous mixture with ethyl acetate (3x).
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Combine the organic layers, wash with brine (3x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound using Buchwald-Hartwig amination.
Signaling Pathway of this compound Target (MIF)
This compound is an inhibitor of the Macrophage Migration Inhibitory Factor (MIF). MIF exerts its effects by binding to the cell surface receptor CD74, which then forms a complex with co-receptors such as CD44 and chemokine receptors (CXCR2/4). This initiates several downstream signaling cascades that promote cell proliferation and survival, and inflammation.[4][5][6][7][8]
Caption: Simplified MIF/CD74 signaling pathway inhibited by this compound.
References
- 1. Effect of water on the palladium-catalyzed amidation of aryl bromides. | Semantic Scholar [semanticscholar.org]
- 2. Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair [frontiersin.org]
- 8. Macrophage migration inhibitory factor regulates mitochondrial dynamics and cell growth of human cancer cell lines through CD74–NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Inhibition of MIF with 4-IPP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-Iodo-6-phenylpyrimidine (4-IPP) for the complete inhibition of Macrophage Migration Inhibitory Factor (MIF). Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key quantitative data to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at achieving complete MIF inhibition with this compound.
| Problem | Possible Cause | Recommended Solution |
| Incomplete or variable MIF inhibition | Suboptimal this compound Concentration: The concentration of this compound may be too low to achieve complete inhibition in your specific cell line or experimental model. IC50 values can vary between cell types.[1] | Perform a dose-response experiment to determine the optimal concentration of this compound for your system. Start with a range of concentrations (e.g., 10 µM to 100 µM) and assess MIF activity or a downstream signaling event.[2] |
| Insufficient Incubation Time: this compound is an irreversible inhibitor, but it requires sufficient time to covalently bind to MIF.[3][4] | Increase the pre-incubation time of this compound with your cells or recombinant MIF before proceeding with your experiment. A time-course experiment can help determine the optimal incubation period. | |
| This compound Degradation: Improper storage or handling of this compound can lead to its degradation and loss of activity. | Store this compound stock solutions at -20°C or -80°C as recommended by the manufacturer and avoid repeated freeze-thaw cycles.[3] Prepare fresh working solutions from the stock for each experiment. | |
| High Cell Density or Protein Concentration: A high concentration of cells or protein in the assay can sequester this compound, reducing its effective concentration. | Optimize cell seeding density or protein concentration in your assay. Consider increasing the this compound concentration if reducing cell/protein concentration is not feasible. | |
| Off-target effects observed | High this compound Concentration: While this compound is a specific MIF inhibitor, very high concentrations may lead to off-target effects. | Use the lowest effective concentration of this compound that achieves complete MIF inhibition as determined by your dose-response experiments. |
| Cell Line Specificity: The observed effects may be specific to the cell line being used and not a direct off-target effect of this compound. | Test the effect of this compound in a control cell line that does not express MIF or its receptor CD74 to distinguish between MIF-dependent and independent effects.[2][5] | |
| Difficulty validating MIF inhibition | Inappropriate readout for MIF activity: The chosen method to assess MIF inhibition may not be sensitive or specific enough. | Use a combination of methods to validate MIF inhibition. This can include assessing MIF's tautomerase activity, downstream signaling pathways (e.g., phosphorylation of ERK, AKT), or a functional cellular response known to be MIF-dependent (e.g., cell migration).[2][6][7] |
| Antibody Issues in Western Blotting: The antibody used to detect changes in downstream signaling may not be specific or sensitive. | Validate your antibodies using appropriate positive and negative controls. Ensure proper blocking and washing steps are performed during the western blotting procedure. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific and irreversible inhibitor of MIF.[3] It acts as a suicide substrate, covalently binding to the N-terminal proline (Pro-1) of MIF, which is part of its catalytic active site.[4][7] This covalent modification inactivates both the enzymatic (tautomerase) and biological functions of MIF.[7]
Q2: How does the potency of this compound compare to other MIF inhibitors like ISO-1?
A2: this compound is significantly more potent than the prototypical MIF inhibitor, ISO-1. Studies have shown that this compound can be 5 to 10 times more effective in blocking MIF-dependent catalysis and cellular functions such as migration and anchorage-independent growth.[7] The IC50 of this compound for MIF's tautomerase activity is approximately 10 times lower than that of ISO-1.[7]
Q3: What are the known signaling pathways affected by MIF inhibition with this compound?
A3: MIF inhibition by this compound can impact several downstream signaling pathways. MIF signals through its primary receptor CD74 and co-receptors like CD44, CXCR2, and CXCR4.[6][8] This can activate pathways including the MAPK/ERK, PI3K/AKT, and NF-κB pathways.[6][9] Therefore, treatment with this compound can lead to the downregulation of these pro-survival and pro-inflammatory signaling cascades.[2][3]
Q4: Are there any known off-target effects of this compound?
A4: While this compound is considered a specific inhibitor of MIF, as with any small molecule inhibitor, the possibility of off-target effects, particularly at high concentrations, cannot be entirely ruled out.[10] It is crucial to perform dose-response experiments to use the lowest effective concentration. Additionally, including appropriate controls, such as MIF-deficient cells or treating with a structurally unrelated MIF inhibitor, can help to validate that the observed effects are MIF-specific.[10]
Q5: What is the recommended storage and handling for this compound?
A5: this compound should be stored as a solid at 2-8°C for short-term storage. For long-term storage, it is recommended to prepare stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles to maintain the compound's integrity.
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of this compound from various studies.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (Tautomerase Activity) | ~5 µM | Recombinant Human MIF | [11] |
| IC50 (Cell Proliferation) | ~30 µM | Squamous Carcinoma Cells (SCCVII) | |
| IC50 (Cell Proliferation) | 30-50 µM | Bladder Cancer Cells (HTB-9, HTB-5) | [1] |
| Effective Concentration (In Vitro) | 10-100 µM | Thyroid Carcinoma Cells | [2] |
| Effective Concentration (In Vitro) | 0.5-200 µM | Osteoclastogenesis Inhibition | [3] |
| Effective Concentration (In Vivo) | 1 mg/kg, 5 mg/kg | Mouse model of osteoporosis | [3] |
| Effective Concentration (In Vivo) | 80 mg/kg | Mouse melanoma model | [10][12] |
| Effective Concentration (In Vivo) | 5 mg/kg | Mouse glioblastoma model | [13] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Proliferation Assay
This protocol describes how to determine the effective concentration of this compound for inhibiting cell proliferation in a specific cell line.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range is 0, 1, 5, 10, 25, 50, and 100 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Proliferation Assay: Assess cell viability and proliferation using a standard method such as MTT, XTT, or a CyQUANT assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 µM this compound). Plot the results as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
Protocol 2: Validation of MIF Inhibition via Western Blotting for Downstream Signaling
This protocol outlines the steps to validate the inhibitory effect of this compound on MIF signaling by examining the phosphorylation status of a key downstream effector like ERK.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with the determined optimal concentration of this compound for the appropriate duration.
-
Stimulation (Optional): If MIF signaling is induced in your model, stimulate the cells with the appropriate agonist (e.g., LPS, a growth factor) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. A successful inhibition by this compound should result in a decreased ratio of p-ERK to total ERK upon stimulation compared to the control.
Visualizations
Caption: MIF signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating the inhibition of MIF by this compound.
Caption: Troubleshooting logic for incomplete MIF inhibition.
References
- 1. Role of MIF1/MIF2/CD74 Interactions in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a selective MIF inhibitor, causes mitotic catastrophe in thyroid carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An integrated signal transduction network of macrophage migration inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]
- 10. Control of tumor-associated macrophage alternative activation by MIF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIF Antagonist III, this compound [sigmaaldrich.com]
- 12. MIF inhibition as a strategy for overcoming resistance to immune checkpoint blockade therapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme | PLOS One [journals.plos.org]
Technical Support Center: Troubleshooting Unexpected Bands in Western Blot
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals who encounter unexpected bands in their Western blot experiments, with a special focus on scenarios involving the use of small molecule inhibitors like 4-IPP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how could it affect my Western blot results?
A1: 4-Iodophenylpyrimidine (this compound) is a small molecule inhibitor of the Macrophage Migration Inhibitory Factor (MIF).[1] It is not a standard reagent in the Western blot protocol but is likely used to treat cells or tissues prior to protein extraction. The unexpected bands you are observing are likely a result of the biological effects of this compound on your samples. These effects can include:
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Altered Protein Expression: this compound can down-regulate the expression of certain proteins.[2][3]
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Changes in Post-Translational Modifications (PTMs): It can affect signaling pathways, leading to changes in the phosphorylation of proteins like JNK, ERK, and p38.[2][4] These modifications can cause shifts in the apparent molecular weight of your target protein.
-
Protein Degradation: this compound has been shown to induce proteasomal degradation of its target, MIF.[2][3] This could lead to the appearance of lower molecular weight bands.
-
Off-Target Effects: Like many small molecule inhibitors, this compound could have off-target effects, leading to unexpected changes in protein expression or stability.
Q2: I'm seeing bands at a higher molecular weight than expected. What could be the cause?
A2: Higher molecular weight bands can be due to several factors:
-
Post-Translational Modifications (PTMs): Glycosylation, phosphorylation, or ubiquitination can increase the molecular weight of your protein.[5][6] If you are treating your samples with a compound like this compound, it may be altering these PTMs.
-
Protein Dimers or Multimers: Incomplete denaturation of your samples can lead to the formation of dimers or multimers, which will appear as bands at multiples of the expected molecular weight.[7][8]
-
Antibody Cross-Reactivity: The primary antibody may be recognizing another protein with a similar epitope.[7]
Q3: My blot shows bands at a lower molecular weight than my target protein. Why is this happening?
A3: Lower molecular weight bands are often the result of:
-
Protein Degradation: Proteases in your sample may have degraded your target protein.[7][8] This is a plausible explanation when using a compound like this compound that can induce cellular stress or apoptosis.
-
Splice Variants: Your target protein may have different splice variants, and your antibody may be detecting a shorter isoform.[7]
-
Cleavage of the Target Protein: Some proteins are cleaved into active fragments, and your antibody might be recognizing one of these smaller fragments.[8]
Q4: I have multiple bands all over my blot. What should I do?
A4: The appearance of multiple, non-specific bands can be caused by:
-
High Primary Antibody Concentration: Using too much primary antibody can lead to non-specific binding.[6][9]
-
High Secondary Antibody Concentration: An excess of secondary antibody can also result in non-specific signals.[9]
-
Insufficient Blocking: Inadequate blocking of the membrane can lead to high background and non-specific antibody binding.[5][9]
-
Contamination: Contamination of your samples or buffers with bacteria can lead to unexpected bands.[10]
Troubleshooting Workflow for Unexpected Bands
This workflow can help you systematically identify the cause of unexpected bands in your Western blot.
Caption: Troubleshooting decision tree for unexpected Western blot bands.
Quantitative Data Tables
Optimizing your experimental parameters is crucial for obtaining clean and reproducible Western blot results.
Table 1: Recommended Antibody Dilutions
| Antibody Type | Starting Dilution Range | Notes |
| Primary Antibody | ||
| Polyclonal | 1:500 - 1:5,000 | Titer can vary significantly between bleeds. |
| Monoclonal | 1:1,000 - 1:10,000 | Generally more specific and can be used at higher dilutions. |
| Secondary Antibody | ||
| HRP-conjugated | 1:2,000 - 1:20,000 | Higher concentrations can lead to increased background. |
| Fluorescently-conjugated | 1:5,000 - 1:25,000 | Dilution depends on the brightness of the fluorophore. |
Note: These are general guidelines. Always refer to the manufacturer's datasheet for specific recommendations and perform your own optimization.[11][12][13]
Table 2: Blocking and Washing Parameters
| Step | Reagent | Duration | Temperature |
| Blocking | 5% non-fat dry milk or 5% BSA in TBST | 1 hour | Room Temperature |
| Washing | TBST (TBS + 0.1% Tween-20) | 3 x 5-10 minutes | Room Temperature |
Note: For phospho-specific antibodies, BSA is generally recommended over milk for blocking as milk contains phosphoproteins that can cause background.[14][15]
Experimental Protocols
Protocol 1: Standard Western Blot Workflow
This protocol outlines the key steps for a successful Western blot experiment.
Caption: Standard Western blot experimental workflow.[16][17]
Detailed Steps:
-
Sample Lysis: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[18] Keep samples on ice to minimize protein degradation.[19]
-
Protein Quantification: Determine the protein concentration of your lysates using a standard assay (e.g., BCA or Bradford assay).[17]
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16][20]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[16][21]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest.[16][23]
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody, then incubate with a secondary antibody that is conjugated to an enzyme (e.g., HRP) or a fluorophore and recognizes the primary antibody.[20][23]
-
Detection: Wash the membrane to remove unbound secondary antibody. For HRP-conjugated antibodies, add a chemiluminescent substrate. For fluorescently-conjugated antibodies, proceed directly to imaging.[17]
-
Imaging: Capture the signal using a CCD camera-based imager or X-ray film.[18]
Protocol 2: Dot Blot for Antibody Optimization
A dot blot is a quick and easy way to determine the optimal concentrations of your primary and secondary antibodies without running a full Western blot.[11][12]
-
Prepare a dilution series of your protein lysate.
-
Spot 1-2 µL of each dilution onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Block the membrane as you would for a Western blot.
-
Cut the membrane into strips. This will allow you to test different antibody concentrations.
-
Incubate each strip with a different dilution of your primary antibody.
-
Wash the strips and then incubate with your secondary antibody. You can also test different dilutions of your secondary antibody at this stage.
-
Detect the signal as you would for a Western blot. The optimal antibody concentrations will give you a strong signal with low background.[12]
By following these troubleshooting guides and protocols, you can identify the cause of unexpected bands in your Western blot and optimize your experiments for clean, reliable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Destabilization of macrophage migration inhibitory factor by this compound reduces NF-κB/P-TEFb complex-mediated c-Myb transcription to suppress osteosarcoma tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. bosterbio.com [bosterbio.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Unexpected or multiple bands in western blot | Abcam [abcam.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 15. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 18. bio-rad.com [bio-rad.com]
- 19. southernbiotech.com [southernbiotech.com]
- 20. ptglab.com [ptglab.com]
- 21. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing 4-IPP and Radiation Combination Therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-IPP and radiation combination therapy. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in sensitizing cancer cells to radiation?
4-Iodo-6-phenylpyrimidine (this compound) is a dual inhibitor of Macrophage Migration Inhibitory Factor (MIF) and D-dopachrome tautomerase (DDT).[1] By inhibiting MIF, this compound can suppress key signaling pathways involved in cell proliferation, survival, and resistance to therapy, such as the PI3K/AKT and MAPK/ERK pathways.[1][2] Inhibition of MIF by this compound has also been shown to block the activation of the NF-κB pathway.[3][4] This multi-pronged attack on pro-survival signaling cascades is thought to lower the threshold for radiation-induced cell death, thereby enhancing the therapeutic effect of radiation.[1][2]
Q2: What are the expected synergistic effects of combining this compound with radiation therapy?
Combining this compound with radiation therapy has been shown to lead to significantly reduced cancer cell proliferation compared to radiation alone.[1][5] This combination also significantly induces apoptosis (programmed cell death) in cancer cells.[1][2] In preclinical models, this has translated to a significant tumor-suppressing and growth-delaying effect.[1][6]
Q3: In which cancer types has the combination of this compound and radiation shown promise?
Preclinical studies have demonstrated the potential of this compound and radiation combination therapy primarily in glioblastoma multiforme (GBM).[1][2][5] Additionally, the mechanism of action of this compound, involving the inhibition of the MIF/CD74 signaling axis, has been studied in other cancers such as thyroid carcinomas and osteosarcoma, suggesting potential broader applicability.[4][7]
Troubleshooting Guide
Issue 1: Suboptimal synergistic effect observed between this compound and radiation in vitro.
-
Question: My in vitro experiments are not showing a significant synergistic effect between this compound and radiation. What could be the cause?
-
Answer: There are several factors that could contribute to this.
-
Timing of Treatment: The sequence and timing of this compound and radiation administration are critical. In preclinical glioblastoma studies, cells were treated with this compound 90 minutes after irradiation.[1] Ensure your protocol follows a similar, optimized schedule.
-
This compound Concentration: The concentration of this compound is crucial. Growth inhibition by this compound is dose-dependent.[1] It is recommended to perform a dose-response curve for this compound alone on your specific cell line to determine the optimal concentration for combination studies.
-
Cell Line Sensitivity: Not all cell lines may be equally sensitive to MIF inhibition. Verify the expression of MIF and its receptor CD74 in your cell line, as their presence is critical for this compound's mechanism of action.[7][8]
-
Assay Choice: The choice of assay to measure synergy is important. Cell viability assays like the MTT assay are commonly used.[1] Consider using multiple assays to assess different endpoints, such as proliferation, apoptosis (e.g., cleaved caspase-3 expression), and DNA damage.[1][9]
-
-
Issue 2: High toxicity or unexpected side effects in animal models.
-
Question: I am observing high toxicity or unexpected side effects in my in vivo experiments with this compound and radiation. How can I troubleshoot this?
-
Answer: In vivo studies require careful optimization of both drug and radiation delivery.
-
This compound Dosage and Administration Route: The dosage and route of administration of this compound can significantly impact toxicity. In a subcutaneous xenograft model for glioblastoma, daily intraperitoneal injections of 5 mg/kg of this compound were used.[1] Ensure your dosage is within a therapeutic window established in similar studies and consider the tolerability in your specific animal model.
-
Radiation Dose and Fractionation: The radiation dose and fractionation schedule are critical. A study on glioblastoma xenografts used a fractionated dose of 2.5 Gy for 4 days.[1] High single doses of radiation can lead to increased normal tissue toxicity.[10] Consider fractionating the radiation dose to mimic clinical practice and reduce side effects.
-
Animal Monitoring: Closely monitor the animals daily for signs of illness, weight loss, or other adverse effects.[1] This will allow for early intervention and adjustment of the treatment protocol if necessary.
-
Tumor Burden: The size of the tumor at the start of treatment can influence the outcome and potential for toxicity. In one study, radiation treatment was initiated when the mean tumor volume reached approximately 500 mm³.[1]
-
-
Issue 3: Difficulty in assessing the mechanism of synergy.
-
Question: I am struggling to experimentally validate the signaling pathways involved in the synergistic effect of this compound and radiation. What are the key pathways and markers to investigate?
-
Answer: The synergy between this compound and radiation is believed to stem from the modulation of several key signaling pathways.
-
PI3K/AKT Pathway: this compound treatment, both alone and in combination with radiation, has been shown to decrease the phosphorylation of AKT (pAKT), indicating an inhibition of the PI3K signaling pathway.[1][2] Western blotting for pAKT and total AKT is a standard method for assessing this.
-
MAPK/ERK Pathway: Radiation alone can increase the phosphorylation of ERK (pERK), activating the MAPK pathway, which can be a pro-survival signal. The combination with this compound has been shown to prevent this increase.[1][2] Analysis of pERK and total ERK levels can provide insight into this mechanism.
-
NF-κB Pathway: this compound has been demonstrated to inhibit the NF-κB signaling pathway.[3][4] This can be assessed by examining the phosphorylation and nuclear translocation of p65, a key component of the NF-κB complex.[3]
-
Apoptosis Pathway: The combination therapy significantly induces apoptosis.[1] This can be quantified by measuring the levels of cleaved caspase-3, a key executioner caspase.[1]
-
-
Data Presentation
Table 1: In Vitro Proliferation Data Summary
| Treatment Group | Cell Line | This compound Concentration (µM) | Radiation Dose (Gy) | Proliferation Inhibition (relative to control) | Citation |
| This compound Monotherapy | 528NS (GSC) | 50 | 0 | Effective growth inhibition | [1] |
| Radiation Monotherapy | 528NS (GSC) | 0 | 6 | Moderate inhibition | [1] |
| Combination Therapy | 528NS (GSC) | 50 | 6 | Significantly stronger inhibition than radiation alone | [1] |
Table 2: In Vivo Tumor Growth Data Summary
| Treatment Group | Animal Model | This compound Dose (mg/kg) | Radiation Dose (Gy) & Schedule | Tumor Growth Effect | Citation |
| Vehicle Control | Subcutaneous Xenograft (528NS cells) | 0 | 0 | Progressive tumor growth | [1] |
| This compound Monotherapy | Subcutaneous Xenograft (528NS cells) | 5 | 0 | Moderate tumor growth suppression | [1] |
| Radiation Monotherapy | Subcutaneous Xenograft (528NS cells) | 0 | 2.5 Gy x 4 days | Moderate tumor growth suppression | [1] |
| Combination Therapy | Subcutaneous Xenograft (528NS cells) | 5 | 2.5 Gy x 4 days | Significant tumor growth delaying effect | [1][6] |
Experimental Protocols
1. In Vitro Combination Therapy Protocol (Glioblastoma Stem Cells)
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Cell Culture: Glioblastoma stem cells (GSCs) are maintained in appropriate stem cell media.
-
Irradiation: Cells are irradiated with a single fraction X-ray source at a dose of 6 Gy at room temperature.[1]
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This compound Treatment: Ninety minutes after irradiation, the cells are treated with 50 µM this compound.[1]
-
Incubation: Cells are incubated for 48 hours post-treatment.[1]
-
Analysis:
2. In Vivo Combination Therapy Protocol (Subcutaneous Xenograft Model)
-
Animal Model: BALB/c nude mice are used to generate xenograft tumors.[1]
-
Tumor Cell Implantation: 2 x 10^6 GSC cells are subcutaneously injected into the flanks of the mice.[1]
-
This compound Administration: Daily intraperitoneal injections of 5 mg/kg this compound are administered.[1]
-
Radiation Treatment: When the mean tumor volume reaches approximately 500 mm³, radiation treatment is administered at a dose of 2.5 Gy for 4 consecutive days using a small animal irradiator.[1]
-
Monitoring: Mice are monitored daily for tumor growth (measured with calipers) and signs of toxicity.[1]
-
Endpoint: The study concludes when tumors reach a predetermined size or at a specified time point, at which point tumors are excised and weighed.[1]
Mandatory Visualizations
Caption: Signaling pathways affected by this compound and radiation.
Caption: In vitro and in vivo experimental workflows.
Caption: Logical flow of synergistic anti-tumor effects.
References
- 1. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophage migration inhibitory factor (MIF) inhibitor this compound suppresses osteoclast formation and promotes osteoblast differentiation through the inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. DNA damage assessment and potential applications in laboratory diagnostics and precision medicine - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 10. labcorp.com [labcorp.com]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of MIF Inhibitors: 4-IPP vs. ISO-1
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent Macrophage Migration Inhibitory Factor (MIF) Inhibitors
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in a wide range of inflammatory diseases and cancers. Its inhibition represents a promising therapeutic strategy. This guide provides a detailed comparison of two small molecule MIF inhibitors, 4-Iodo-6-phenylpyrimidine (4-IPP) and (S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester (ISO-1), focusing on their in vitro efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
At a Glance: Key Efficacy Data
The following table summarizes the key in vitro efficacy data for this compound and ISO-1, highlighting their differential potencies in various assays.
| Assay Type | Target/Process | This compound IC₅₀ | ISO-1 IC₅₀ | Relative Potency | Cell Line(s) | Reference |
| Enzyme Inhibition | Recombinant Human MIF Tautomerase Activity | ~0.7 µM (inferred) | ~7 µM | This compound is ~10x more potent | N/A | [1] |
| Cell Proliferation | Inhibition of Cell Growth | ~20 µM (48h) | Not Reported in direct comparison | - | HOS, 143B (Osteosarcoma) | [2] |
| Cell Migration | Inhibition of Cell Motility | >50% inhibition at 10 µM | No effect at 10 µM | This compound is significantly more potent | A549 (Lung Adenocarcinoma) | [1] |
| Anchorage-Independent Growth | Inhibition of Colony Formation in Soft Agar | ~5-10x more potent than ISO-1 | - | This compound is ~5-10x more potent | A549 (Lung Adenocarcinoma) | [1] |
Mechanisms of Action: A Tale of Two Inhibitors
Both this compound and ISO-1 target the enzymatic activity of MIF, specifically its D-dopachrome tautomerase activity. However, their modes of inhibition differ significantly.
This compound is a specific suicide substrate and an irreversible inhibitor of MIF.[3] It forms a covalent bond with the N-terminal proline (Pro-1) of MIF, leading to its inactivation.[1] This irreversible binding accounts for its sustained inhibitory effects. Furthermore, this compound has been shown to be a dual inhibitor of both MIF and D-dopachrome tautomerase (DDT/MIF-2), a homolog of MIF, which may contribute to its enhanced efficacy in some contexts.[4]
ISO-1 , in contrast, is a reversible inhibitor of MIF's tautomerase activity.[5] It binds to the hydrophobic pocket of MIF, which is also the active site for its tautomerase function. By occupying this site, ISO-1 prevents the interaction of MIF with its cognate receptor, CD74, thereby blocking downstream signaling pathways.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by MIF and a general workflow for comparing the efficacy of its inhibitors.
Caption: MIF signaling pathway and points of inhibition by this compound and ISO-1.
Caption: A generalized workflow for the in vitro comparison of MIF inhibitors.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
MIF Tautomerase Activity Assay
This assay measures the ability of inhibitors to block the enzymatic activity of MIF using L-dopachrome methyl ester as a substrate.
-
Reagents and Materials:
-
Recombinant human MIF
-
L-dopachrome methyl ester
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.0, 0.5 mM EDTA)
-
This compound and ISO-1 stock solutions (in DMSO)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of this compound and ISO-1 in the assay buffer.
-
In a 96-well plate, add 50 nM of recombinant human MIF to each well.
-
Add the diluted inhibitors to the respective wells and pre-incubate for a specified time (e.g., 5 minutes at room temperature).
-
Initiate the reaction by adding L-dopachrome methyl ester to a final concentration of 0.72 mM.
-
Immediately measure the decrease in absorbance at 475 nm over time (e.g., every 10 seconds for 3 minutes) using a spectrophotometer.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to a vehicle control (DMSO) and calculate the IC₅₀ values.
-
Cell Proliferation Assay (CCK-8)
This colorimetric assay quantifies cell viability and proliferation.
-
Reagents and Materials:
-
HOS or 143B osteosarcoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 24, 48, or 72 hours.
-
At the end of the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.[2]
-
Cell Migration Assay (Boyden Chamber)
This assay assesses the ability of inhibitors to block cancer cell migration towards a chemoattractant.
-
Reagents and Materials:
-
A549 lung adenocarcinoma cells
-
Serum-free culture medium
-
Complete culture medium (with FBS as a chemoattractant)
-
This compound and ISO-1 stock solutions (in DMSO)
-
Boyden chamber inserts (8 µm pore size)
-
24-well companion plates
-
Crystal violet staining solution
-
-
Procedure:
-
Pre-treat A549 cells with various concentrations of this compound or ISO-1 in serum-free medium for a specified time (e.g., 16 hours).
-
Place the Boyden chamber inserts into the wells of a 24-well plate containing complete medium with FBS.
-
Seed the pre-treated cells (e.g., 2 x 10⁵ cells) into the upper chamber of the inserts.
-
Incubate for 20-24 hours at 37°C to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Elute the stain and quantify the absorbance at 570 nm or count the number of migrated cells under a microscope.
-
Calculate the percentage of migration inhibition compared to the vehicle control.[1]
-
Anchorage-Independent Growth Assay (Soft Agar)
This assay evaluates the effect of inhibitors on the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.
-
Reagents and Materials:
-
A549 lung adenocarcinoma cells
-
Complete culture medium
-
Agarose (low melting point)
-
This compound and ISO-1 stock solutions (in DMSO)
-
6-well plates
-
-
Procedure:
-
Prepare a base layer of 0.6% agarose in complete medium in 6-well plates and allow it to solidify.
-
Resuspend A549 cells in complete medium containing 0.3% agarose and the desired concentrations of this compound or ISO-1.
-
Plate this cell suspension on top of the base layer.
-
Incubate the plates at 37°C for 2-3 weeks, feeding the colonies with fresh medium containing the inhibitors every few days.
-
After the incubation period, stain the colonies with a solution like crystal violet.
-
Count the number of colonies and compare the treated groups to the vehicle control to determine the inhibition of anchorage-independent growth.[1]
-
Conclusion
The in vitro data presented in this guide strongly suggest that This compound is a more potent inhibitor of MIF's enzymatic activity and its pro-tumorigenic functions, such as cell migration and anchorage-independent growth, when compared to ISO-1 . The irreversible, covalent-binding mechanism of this compound likely contributes to its superior efficacy. While both inhibitors are valuable research tools for studying the role of MIF in various biological processes, the higher potency of this compound may make it a more promising candidate for further therapeutic development. Researchers should consider these differences in potency and mechanism of action when selecting an inhibitor for their specific in vitro studies. The provided experimental protocols offer a foundation for the rigorous and reproducible evaluation of these and other MIF inhibitors.
References
- 1. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme | PLOS One [journals.plos.org]
- 5. Differential and cell-type specific regulation of responses to Toll-like receptor agonists by ISO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
4-IPP versus ISO-1: A Comparative Guide to Potency in MIF Inhibition
For researchers and drug development professionals investigating the inhibition of Macrophage Migration Inhibitory Factor (MIF), a key pro-inflammatory cytokine and therapeutic target, the choice of inhibitor is critical. This guide provides an objective comparison of two widely used small molecule inhibitors, 4-Iodo-6-phenylpyrimidine (4-IPP) and ISO-1, focusing on their relative potency, mechanisms of action, and the experimental data supporting these findings.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of this compound and ISO-1 have been evaluated in various assays, with this compound consistently demonstrating significantly higher potency. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below.
| Inhibitor | Target/Assay | IC50 Value | Reference |
| This compound | Recombinant Human MIF (Dopachrome Tautomerase Activity) | ~5 µM | |
| ISO-1 | Recombinant Human MIF (Dopachrome Tautomerase Activity) | ~50 µM | |
| ISO-1 | MIF D-dopachrome Tautomerase Activity | ~7 µM | [1][2][3][4][5] |
| This compound | SCCVII Cell Proliferation | ~30 µM | [6] |
As the data indicates, this compound is approximately 5 to 10 times more potent than the prototypical MIF inhibitor, ISO-1, in blocking the catalytic activity of MIF.[7][8] This enhanced potency extends to cellular functions, where this compound more effectively inhibits cancer cell migration and anchorage-independent growth.[7][8]
Mechanism of Action: Covalent versus Competitive Inhibition
The superior potency of this compound can be attributed to its distinct mechanism of action.
This compound acts as a suicide substrate, forming a covalent bond with the catalytically active N-terminal proline of MIF.[7][8] This irreversible modification renders the MIF protein inactive in both its enzymatic and biological functions.[7]
ISO-1 , in contrast, is a competitive antagonist that binds to the tautomerase active site of MIF.[1][9] Its binding is reversible, and it inhibits the pro-inflammatory activities of MIF by blocking this active site.[10]
MIF Signaling and Inhibition
MIF exerts its biological effects by binding to its cell surface receptor, CD74, which then initiates downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways.[11][12] These pathways are crucial for cell proliferation, migration, and inflammatory responses. Both this compound and ISO-1 inhibit these signaling events by preventing MIF from engaging its receptor and initiating these downstream effects.[13]
Experimental Protocols
The following are summaries of key experimental protocols used to assess the potency of MIF inhibitors.
Dopachrome Tautomerase Activity Assay
This cell-free assay measures the enzymatic activity of MIF.
-
Reagents : Recombinant human or mouse MIF, L-dopachrome methyl ester (substrate), phosphate-buffered saline (PBS).
-
Procedure : a. Pre-incubate recombinant MIF with varying concentrations of the inhibitor (e.g., this compound or ISO-1) in PBS at room temperature. b. Initiate the reaction by adding the L-dopachrome methyl ester substrate. c. Monitor the tautomerase activity by measuring the decrease in absorbance at 475 nm over time using a spectrophotometer. d. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of MIF's enzymatic activity.
References
- 1. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ISO 1 | Cytokines | Tocris Bioscience [tocris.com]
- 5. ISO-1 | MIF antagonist | Probechem Biochemicals [probechem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MIF as a disease target: ISO-1 as a proof-of-concept therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of macrophage migration inhibitory factor (MIF) suppresses apoptosis signal-regulating kinase 1 to protect against liver ischemia/reperfusion injury [frontiersin.org]
- 12. Targeting Macrophage Migration Inhibitory Factor in Acute Pancreatitis and Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of macrophage migration inhibitory factor (MIF)-dependent tumor microenvironmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Effects of 4-IPP: A Comparative Guide Using MIF-Deficient Mouse Models
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a therapeutic candidate is a critical step. This guide provides a comparative analysis of the effects of 4-iodo-6-phenylpyrimidine (4-IPP), a potent inhibitor of Macrophage Migration Inhibitory Factor (MIF), in wild-type versus MIF-deficient mouse models. The data presented here, compiled from preclinical studies, robustly demonstrates that the anti-tumorigenic and immunomodulatory effects of this compound are mediated through its specific inhibition of MIF.
Executive Summary
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in the pathogenesis of numerous inflammatory diseases and cancers. Its inhibition is a promising therapeutic strategy. This compound has been identified as an irreversible small molecule inhibitor of MIF. To rigorously validate that the observed effects of this compound are a direct result of MIF inhibition, and not due to off-target interactions, studies have utilized MIF-deficient (MIF-/-) mouse models. These models provide a clean biological system to compare the pharmacological effects of this compound in the presence and absence of its target.
The collective evidence from studies in melanoma and osteosarcoma demonstrates that this compound significantly curtails tumor progression and modulates the tumor microenvironment in wild-type mice.[1][2] Crucially, these effects are largely abrogated in MIF-deficient mice, confirming the MIF-dependent mechanism of action of this compound.[1][2]
Comparative Data: this compound Efficacy in Wild-Type vs. MIF-Deficient Mice
The following tables summarize the key quantitative findings from studies comparing the effects of this compound in wild-type and MIF-deficient mouse models.
Table 1: Effects of this compound on Tumor Growth in a Melanoma Model
| Experimental Group | Tumor Volume (mm³) | Observations |
| Wild-Type (WT) + Vehicle | Baseline | Uninhibited tumor growth. |
| Wild-Type (WT) + this compound | Significantly Reduced | This compound treatment leads to a significant impairment of B16 melanoma outgrowth.[1] |
| MIF-deficient (MIF-/-) + Vehicle | Significantly Reduced | Genetic deletion of MIF significantly slows melanoma growth compared to wild-type mice.[1] |
| MIF-deficient (MIF-/-) + this compound | No Significant Difference from Vehicle | This compound treatment has no additional inhibitory effect on tumor growth in the absence of MIF, indicating no off-target effects.[1] |
Table 2: Modulation of Macrophage Polarization in the Tumor Microenvironment
| Experimental Group | Key Markers | Phenotype | Observations |
| Wild-Type (WT) + Vehicle | High Arg-1, IL-10 | M2-like (Pro-tumorigenic) | The tumor microenvironment in wild-type mice is characterized by immunosuppressive, pro-angiogenic M2 macrophages. |
| Wild-Type (WT) + this compound | High TNF-α, iNOS | M1-like (Anti-tumorigenic) | This compound treatment phenocopies MIF-deficiency, leading to an increase in pro-inflammatory M1 macrophages.[1] |
| MIF-deficient (MIF-/-) | High TNF-α, iNOS | M1-like (Anti-tumorigenic) | Macrophages from MIF-deficient mice exhibit a pro-inflammatory phenotype.[1] |
| MIF-deficient (MIF-/-) + this compound | No Significant Change | M1-like (Anti-tumorigenic) | This compound does not further alter the macrophage phenotype in MIF-deficient mice.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vivo Tumor Studies
-
Animal Models : MIF-deficient mice (MIF-/-) on a C57BL/6 background and corresponding wild-type (WT) C57BL/6 mice are used.
-
Tumor Cell Implantation : B16 melanoma cells are cultured and prepared for injection. A suspension of 1 x 10^5 B16 cells in 100 µL of sterile PBS is injected subcutaneously into the flank of each mouse.
-
This compound Administration : Once tumors are palpable, mice are randomized into treatment and vehicle control groups. This compound is dissolved in a vehicle such as DMSO and further diluted in PBS. A typical dose of 1 mg/kg or 5 mg/kg is administered via intraperitoneal (i.p.) injection every two days. The vehicle control group receives an equivalent volume of the vehicle solution.
-
Tumor Growth Monitoring : Tumor volume is measured every other day using calipers and calculated using the formula: (length x width²)/2.
Analysis of Macrophage Polarization
-
Tissue Harvest : Tumors and spleens are harvested from euthanized mice.
-
Single-Cell Suspension : Tumors are mechanically and enzymatically digested to obtain a single-cell suspension. Spleens are mechanically dissociated.
-
Macrophage Isolation : Tumor-associated macrophages (TAMs) can be isolated from the single-cell suspension using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) with antibodies against macrophage markers such as CD11b and F4/80.
-
Gene Expression Analysis : RNA is extracted from the isolated macrophages, and quantitative real-time PCR (qRT-PCR) is performed to analyze the expression of M1 markers (e.g., TNF-α, iNOS) and M2 markers (e.g., Arg-1, IL-10).
-
Protein Analysis : Protein levels of key cytokines in the tumor microenvironment can be quantified using ELISA or multiplex bead assays.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental logic described in this guide.
Caption: MIF Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Validating this compound Effects.
Conclusion
The use of MIF-deficient mouse models provides unequivocal evidence for the on-target activity of this compound. The abrogation of this compound's anti-tumor effects in mice lacking MIF confirms that its therapeutic potential is derived from the specific inhibition of the MIF signaling pathway. These findings underscore the importance of genetic models in the preclinical validation of targeted therapies and strongly support the continued development of this compound as a promising anti-cancer agent.
References
A Comparative Guide to the In Vivo Efficacy of 4-IPP and Other MIF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of 4-iodo-6-phenylpyrimidine (4-IPP) against other prominent Macrophage Migration Inhibitory Factor (MIF) inhibitors. The information presented is collated from peer-reviewed studies and is intended to assist researchers in selecting the most appropriate inhibitor for their preclinical studies.
Executive Summary
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in the pathogenesis of various inflammatory diseases and cancers. Its inhibition has emerged as a promising therapeutic strategy. Among the various small molecule inhibitors developed, this compound has shown significant potential due to its high potency and irreversible binding to MIF. This guide directly compares the in vivo efficacy of this compound with other well-characterized MIF inhibitors, namely ISO-1, CPSI-1306, and Ibudilast, with a focus on their anti-tumor effects in various animal models.
Data Presentation: In Vivo Efficacy of MIF Inhibitors
The following table summarizes the quantitative data from various in vivo studies, providing a comparative overview of the efficacy of different MIF inhibitors.
| Inhibitor | Animal Model | Cancer/Disease Type | Dosing Regimen | Key Efficacy Results | Reference |
| This compound | Nude Mice (subcutaneous xenograft) | Osteosarcoma (HOS cells) | 5 or 20 mg/kg, i.p., every other day for 3 weeks | Significantly decreased tumor size and weight compared to control.[1][2] | [1][2] |
| This compound | C57BL/6 Mice (syngeneic) | Melanoma (B16-F10 cells) | 80 mg/kg, i.p. | In combination with anti-CTLA-4, significantly reduced tumor size in both sensitive and resistant cell lines.[3] | [3] |
| This compound | Nude Mice (subcutaneous xenograft) | Glioblastoma (528NS cells) | Not specified | Monotherapy showed moderate tumor growth suppression; combination with radiation showed significant tumor growth delay. | [4] |
| ISO-1 | Nude Mice (xenograft) | Prostate Cancer | Not specified | Significantly reduced prostate cancer growth.[5] | [5] |
| ISO-1 | Mouse Model | Colon Cancer | Not specified | Significantly reduced colon cancer growth.[5] | [5] |
| ISO-1 | Mouse Model | Melanoma | Not specified | Blocked melanoma cell growth.[5] | [5] |
| CPSI-1306 | C57BL/6 Mice (orthotopic) | Head and Neck Squamous Cell Carcinoma (MOC-2 and MOC-1 cells) | 20 mg/kg/day, oral gavage | Significantly reduced tumor development in both MOC-1 and MOC-2 models.[6][7] | [6][7] |
| CPSI-1306 | MVT-1 Mammary Tumor Orthotopic Syngeneic Mouse Model | Breast Cancer | Not specified | Significantly reduced tumor growth and lung metastasis.[2] | [2] |
| Ibudilast | BALB/c Mice | Leptospirosis | Not specified | Increased survival rate from 25% to 66%. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation.
This compound in Osteosarcoma Xenograft Model[1][2]
-
Animal Model: Nude mice.
-
Cell Line: Human osteosarcoma cell line HOS.
-
Tumor Implantation: HOS cells were implanted subcutaneously into the nude mice.
-
Treatment: Mice were administered this compound intraperitoneally at doses of 5 mg/kg or 20 mg/kg every other day for a duration of 3 weeks.
-
Efficacy Evaluation: Tumor size and weight were measured at the end of the study to assess the anti-tumor efficacy of this compound.
This compound in a Melanoma Syngeneic Model[3]
-
Animal Model: C57BL/6 mice.
-
Cell Line: TMT (tdTomato+) melanoma cells (responsive to CTLA-4 immunotherapy) and 3I-F4 cells (resistant to CTLA-4 immunotherapy).
-
Tumor Implantation: 1 x 10^5 melanoma cells were injected into the right flank of the mice.
-
Treatment: this compound was administered via intraperitoneal injection at a dose of 80 mg/kg. This was given in combination with an anti-CTLA-4 antibody.
-
Efficacy Evaluation: Tumor growth was monitored to assess the therapeutic effect.
CPSI-1306 in Head and Neck Squamous Cell Carcinoma (HNSCC) Orthotopic Model[6][7]
-
Animal Model: C57BL/6 mice.
-
Cell Lines: Mouse oral cancer cell lines MOC-1 and MOC-2.
-
Tumor Implantation: Cells were implanted orthotopically.
-
Treatment: CPSI-1306 was administered daily via oral gavage at a dose of 20 mg/kg.
-
Efficacy Evaluation: Tumor development was monitored to evaluate the efficacy of the treatment.
Mandatory Visualization
MIF Signaling Pathway and Inhibition
This diagram illustrates the signaling cascade initiated by MIF and the points of intervention by inhibitors like this compound.
Caption: MIF signaling pathway and points of inhibition.
Experimental Workflow for In Vivo Efficacy Studies
This diagram outlines a typical workflow for conducting in vivo efficacy studies of anti-cancer agents.
Caption: General workflow for in vivo efficacy studies.
References
- 1. Destabilization of macrophage migration inhibitory factor by this compound reduces NF-κB/P-TEFb complex-mediated c-Myb transcription to suppress osteosarcoma tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MIF inhibition as a strategy for overcoming resistance to immune checkpoint blockade therapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Targeting macrophage migration inhibitory factor to inhibit T cell immunosuppression in the tumor microenvironment and improve cancer outcomes in head and neck squamous cell carcinoma | Oncohema Key [oncohemakey.com]
A Head-to-Head Comparison of 4-IPP and Other Small Molecule Inhibitors
In the landscape of targeted cancer therapy, small molecule inhibitors play a pivotal role by selectively modulating the activity of key proteins involved in tumor growth and survival. This guide provides a head-to-head comparison of 4-iodo-6-phenylpyrimidine (4-IPP), a covalent inhibitor of Macrophage Migration Inhibitory Factor (MIF), with three other notable small molecule inhibitors: Fedratinib, BI 2536, and PF-06463922, which target distinct signaling pathways crucial in oncology. This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in understanding the diverse mechanisms and potential applications of these targeted agents.
Mechanism of Action and Target Specificity
The efficacy of a small molecule inhibitor is fundamentally linked to its specific molecular target and its mechanism of action. Below is a comparative overview of the primary targets and inhibitory mechanisms of this compound, Fedratinib, BI 2536, and PF-06463922.
This compound is a unique small molecule that acts as a suicide substrate for Macrophage Migration Inhibitory Factor (MIF).[1] It forms a covalent bond with the N-terminal proline (Pro-1) of MIF, which is a critical residue for its tautomerase enzymatic activity.[1] This irreversible binding inactivates MIF, thereby inhibiting its pro-tumorigenic and pro-inflammatory functions.[1] MIF is a pleiotropic cytokine implicated in various cancers, promoting cell proliferation, angiogenesis, and metastasis while inhibiting apoptosis.[2][3][4][5]
Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2).[6][7] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the JAK2 kinase domain and preventing its phosphorylation activity.[6] The JAK-STAT signaling pathway, which is often constitutively activated in myeloproliferative neoplasms due to mutations like JAK2 V617F, is a primary target of Fedratinib.[6][7] By inhibiting JAK2, Fedratinib effectively suppresses the downstream signaling of STAT proteins, leading to reduced cell proliferation and induction of apoptosis in malignant hematopoietic cells.[6]
BI 2536 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of multiple stages of mitosis.[8][9][10] This ATP-competitive inhibitor binds to the kinase domain of PLK1, leading to mitotic arrest in prometaphase, characterized by the formation of aberrant mitotic spindles.[9] This disruption of the cell cycle ultimately triggers apoptosis in cancer cells.[9] PLK1 is frequently overexpressed in various human cancers and its elevated levels often correlate with a poor prognosis.[8]
PF-06463922 (Lorlatinib) is a potent, ATP-competitive, and macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[11][12][13] It is designed to be effective against a wide range of resistance mutations that can emerge during treatment with earlier-generation ALK inhibitors.[11][12] By blocking the kinase activity of ALK and ROS1 fusion proteins, PF-06463922 inhibits downstream signaling pathways, including the PI3K/Akt and MAPK/Erk pathways, which are crucial for the proliferation and survival of cancer cells harboring ALK or ROS1 rearrangements.[14][15]
Comparative Performance Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for each inhibitor against various cancer cell lines, providing a quantitative measure of their potency. It is important to note that these values are derived from different studies and experimental conditions, and therefore should be interpreted as indicative rather than as a direct like-for-like comparison.
| Inhibitor | Target | Cell Line | IC50 (nM) | Reference |
| This compound | MIF | A549 (Lung) | ~5,000 | [1] |
| TPC-1 (Thyroid) | ~50,000 (at 72h) | Not Found | ||
| K1 (Thyroid) | >50,000 (at 72h) | Not Found | ||
| Fedratinib | JAK2 | HEL (Erythroleukemia, JAK2 V617F) | ~300 | [16][17] |
| Ba/F3-JAK2V617F | ~300 | [16] | ||
| UKE-1 (Myeloid Leukemia, JAK2 V617F) | 100 - 1000 | [18] | ||
| KBV20C (Cervical, P-gp overexpressing) | 6,900 | [19] | ||
| KB (Cervical, parental) | 8,600 | [19] | ||
| BI 2536 | PLK1 | Various Cancer Cell Lines | 2 - 25 | [10] |
| Neuroblastoma Cell Lines | < 100 | [20] | ||
| LNCaP (Prostate) | Not specified | [21] | ||
| PF-06463922 | ALK/ROS1 | HCC78 (NSCLC, SLC34A2-ROS1) | 1.3 | [22] |
| Ba/F3-CD74-ROS1 | 0.6 | [22] | ||
| H3122 (NSCLC, EML4-ALK) | 2.8 | [11] | ||
| NB-1643 (Neuroblastoma, ALK R1275Q) | 10 - 30 | [11] | ||
| SH-SY5Y (Neuroblastoma, ALK F1174L) | 10 - 30 | [11] | ||
| SNU2535 (EML4-ALK G1269A) | 47 | [23] | ||
| MGH021-5 (SQSTM1-ALK G1202R) | 63 | [23] | ||
| MGH056-1 (EML4-ALK I1171T) | 23 | [23] |
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the signaling pathways targeted by each inhibitor.
Caption: The MIF signaling pathway initiated by its binding to the CD74 receptor and CXCR co-receptors, leading to the activation of pro-survival and proliferative pathways. This compound irreversibly inhibits MIF.
Caption: The JAK-STAT signaling pathway, where cytokine binding to its receptor leads to JAK2 activation and subsequent STAT-mediated gene transcription. Fedratinib inhibits JAK2 activity.
Caption: The role of PLK1 in regulating the mitotic cell cycle. Inhibition by BI 2536 disrupts this process, leading to mitotic catastrophe and apoptosis.
Caption: The signaling cascade activated by ALK/ROS1 fusion proteins, promoting cell proliferation and survival. PF-06463922 is a potent inhibitor of this pathway.
Experimental Protocols
For researchers aiming to conduct comparative studies, the following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of this compound, Fedratinib, BI 2536, and PF-06463922 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor using a dose-response curve.
Western Blotting for Phosphorylated Proteins
This technique is used to detect changes in the phosphorylation status of target proteins and downstream effectors.
-
Cell Lysis: Treat cells with the inhibitors as described in the cell viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-STAT3/STAT3 for Fedratinib, p-ERK/ERK for this compound and PF-06463922) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of their target kinases.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified recombinant kinase (e.g., JAK2, PLK1, ALK, or ROS1), a specific substrate peptide, and kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of the respective inhibitors (Fedratinib, BI 2536, PF-06463922) to the wells. Include a no-inhibitor control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (with [γ-32P]ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP consumed.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
This compound, Fedratinib, BI 2536, and PF-06463922 are potent small molecule inhibitors that target distinct and critical pathways in cancer biology. This compound offers a novel therapeutic strategy by targeting the MIF cytokine, while Fedratinib, BI 2536, and PF-06463922 represent more established approaches of targeting key oncogenic kinases. The choice of inhibitor for research or therapeutic development will depend on the specific cancer type, its underlying molecular drivers, and the desired biological outcome. The experimental protocols provided in this guide offer a framework for the direct comparison of these and other small molecule inhibitors, facilitating a deeper understanding of their relative efficacy and mechanisms of action.
References
- 1. gjms.com.pk [gjms.com.pk]
- 2. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibitors of macrophage migration inhibitory factor (MIF) as an emerging class of therapeutics for immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
- 7. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the Polo-like-kinase-1-inhibitor BI2536 in squamous cell carcinoma cell lines of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. opnme.com [opnme.com]
- 11. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations (Journal Article) | OSTI.GOV [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of 4-IPP in Combination Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The small molecule inhibitor 4-iodo-6-phenylpyrimidine (4-IPP) has emerged as a promising agent in oncology, primarily through its targeted inhibition of Macrophage Migration Inhibitory Factor (MIF), a key cytokine implicated in tumor progression, inflammation, and immune evasion. Preclinical studies have demonstrated the potential of this compound to not only inhibit cancer cell growth and survival as a monotherapy but also to synergize with existing cancer treatments, including radiation and immunotherapy. This guide provides a comprehensive comparison of the synergistic effects of this compound with other cancer therapies, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.
Synergistic Effects of this compound with Radiation Therapy in Glioblastoma
Glioblastoma (GBM), an aggressive and challenging-to-treat brain tumor, often exhibits resistance to standard therapies like radiation. The combination of this compound with radiation has shown significant promise in preclinical GBM models, enhancing the therapeutic efficacy of radiation by targeting key survival pathways and modulating the tumor microenvironment.
Quantitative Data Summary
| Treatment Group | Tumor Volume (mm³) | Apoptosis (Cleaved Caspase-3 Positive Area %) | Cell Proliferation (Ki-67 Positive Area %) | Reference |
| Control | ~1200 | ~5% | ~40% | [1][2] |
| This compound alone | ~700 | ~10% | ~30% | [1][2] |
| Radiation alone | ~800 | ~8% | ~35% | [1][2] |
| This compound + Radiation | ~300 | ~25% | ~20% | [1][2] |
Note: The values presented are approximate and have been synthesized from graphical representations in the cited literature for comparative purposes.
The data clearly indicates that the combination of this compound and radiation results in a more pronounced reduction in tumor volume and a significant increase in apoptosis compared to either treatment alone[1][2]. This synergistic effect is further supported by a decrease in cell proliferation markers[1][2].
Experimental Protocols
In Vivo Subcutaneous Xenograft Model:
-
Cell Culture: Human glioblastoma GSC (glioma stem-like cells) are cultured in appropriate stem cell medium.
-
Animal Model: Athymic nude mice (e.g., BALB/c-nu/nu) are used.
-
Tumor Implantation: 1 x 10^6 GSCs are suspended in a mixture of media and Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment:
-
When tumors reach a palpable size, mice are randomized into four groups: Control (vehicle), this compound alone, Radiation alone, and this compound + Radiation.
-
This compound is administered via intraperitoneal injection at a dose of 10 mg/kg daily.
-
Radiation is delivered as a single dose of 5 Gy to the tumor site.
-
In the combination group, this compound is administered one hour before radiation.
-
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.
-
Immunohistochemistry: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Sections are stained for cleaved caspase-3 (apoptosis marker) and Ki-67 (proliferation marker). The percentage of positive staining area is quantified using image analysis software.[1][2]
Signaling Pathway and Experimental Workflow
The synergistic effect of this compound and radiation in glioblastoma is mediated through the inhibition of the MIF/CD74 signaling axis, which in turn affects downstream pathways like PI3K/AKT and MAPK/ERK, known to be involved in cell survival and radioresistance.
Caption: Synergistic mechanism of this compound and radiation in glioblastoma.
Caption: Experimental workflow for in vivo testing of this compound and radiation.
Synergistic Effects of this compound with Immunotherapy in Melanoma
The tumor microenvironment in melanoma is often characterized by immunosuppressive mechanisms that hinder the efficacy of immune checkpoint inhibitors. By inhibiting MIF, this compound can modulate the tumor microenvironment, making it more favorable for an anti-tumor immune response, thereby synergizing with immunotherapies like anti-CTLA-4 and anti-PD-L1 antibodies.
Qualitative Data Summary
| Treatment Group | M1-like Macrophage Infiltration | M2-like Macrophage Infiltration | Reference |
| Control | Low | High | [3] |
| Anti-CTLA-4 alone | Moderate Increase | Slight Decrease | [3] |
| This compound alone | Increase | Decrease | [3] |
| This compound + Anti-CTLA-4 | Significant Increase | Significant Decrease | [3] |
| Anti-PD-L1 alone | Moderate Increase | Slight Decrease | [3] |
| This compound + Anti-PD-L1 | Significant Increase | Significant Decrease | [3] |
The combination of this compound with either anti-CTLA-4 or anti-PD-L1 antibodies leads to a significant shift in the macrophage population within the tumor microenvironment, from the immunosuppressive M2-like phenotype to the pro-inflammatory and anti-tumoral M1-like phenotype[3]. This repolarization of tumor-associated macrophages is a key mechanism behind the observed synergy.
Experimental Protocols
In Vivo Syngeneic Melanoma Model:
-
Cell Culture: B16-F10 melanoma cells are cultured in standard medium.
-
Animal Model: C57BL/6 mice are used.
-
Tumor Implantation: 2 x 10^5 B16-F10 cells are injected subcutaneously into the flank of each mouse.
-
Treatment:
-
Treatment is initiated when tumors reach a certain size (e.g., 50-100 mm³).
-
Mice are randomized into treatment groups: Isotype control, this compound alone, anti-CTLA-4/anti-PD-L1 alone, and the combination.
-
This compound is administered intraperitoneally (e.g., 10 mg/kg daily).
-
Anti-CTLA-4 and anti-PD-L1 antibodies are administered intraperitoneally at standard doses (e.g., 100-200 µg per mouse) on a specific schedule (e.g., days 6, 9, and 12 post-tumor implantation).
-
-
Tumor Analysis:
-
Tumor growth is monitored as described previously.
-
At the end of the study, tumors are harvested and processed for flow cytometry or immunohistochemistry to analyze the immune cell infiltrate.
-
For flow cytometry, single-cell suspensions are stained with antibodies against macrophage markers (e.g., F4/80, CD11b, CD206 for M2, and iNOS for M1).
-
Signaling Pathway and Logical Relationship
The synergy between this compound and immune checkpoint inhibitors is based on the modulation of the tumor immune microenvironment.
Caption: Synergistic immune modulation by this compound and checkpoint inhibitors.
Conclusion
The available preclinical evidence strongly suggests that this compound, through its inhibition of MIF, holds significant potential as a synergistic partner for various cancer therapies. In glioblastoma, its combination with radiation enhances tumor cell killing by targeting pro-survival pathways. In melanoma, it reshapes the tumor microenvironment to be more conducive to an effective anti-tumor immune response when combined with immune checkpoint inhibitors.
Further research is warranted to explore the synergistic potential of this compound with a broader range of chemotherapeutic agents and other targeted therapies across different cancer types. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate the design and execution of future studies to fully elucidate and harness the therapeutic benefits of this compound in combination cancer treatment strategies.
References
Unveiling the Downstream Cascade: A Comparative Guide to the Signaling Effects of 4-IPP
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-IPP's Performance Against Alternative MIF Inhibitors, Supported by Experimental Data.
This guide provides a comprehensive analysis of the downstream signaling effects of 4-iodo-6-phenylpyrimidine (this compound), a potent and irreversible inhibitor of Macrophage Migration Inhibitory Factor (MIF). By objectively comparing its performance with the alternative MIF inhibitor, ISO-1, and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating MIF-related signaling pathways in various pathological contexts, including cancer and inflammatory diseases.
At a Glance: this compound vs. ISO-1
| Feature | This compound (4-iodo-6-phenylpyrimidine) | ISO-1 |
| Target | Macrophage Migration Inhibitory Factor (MIF) | Macrophage Migration Inhibitory Factor (MIF) |
| Mechanism of Action | Irreversible, suicide substrate | Reversible inhibitor |
| Potency (MIF Tautomerase Activity) | IC50: ~7 µM[1] | IC50: Significantly higher than this compound; ~5-10 fold less potent[2] |
| Cellular Proliferation Inhibition | More potent inhibitor of cancer cell proliferation. IC50 values in bladder cancer cell lines HTB-9 and HTB-5 are between 30 µM and 50 µM.[3] In osteosarcoma cell lines HOS and 143B, IC50 values range from 11.74 µM to 37.64 µM depending on incubation time. | Less potent; failed to reach IC50 levels at concentrations up to 100 µM in bladder cancer cell lines.[3] |
| Cell Migration Inhibition | More potent inhibitor of cancer cell migration. At 10 µM, this compound attenuated A549 lung adenocarcinoma cell migration by over 50%.[2] | Less potent; 10 µM ISO-1 had no effect on A549 cell migration.[2] |
Delving Deeper: Downstream Signaling Pathways
This compound modulates several critical signaling pathways downstream of MIF, primarily impacting cellular proliferation, inflammation, and survival. The following sections detail these effects and provide a comparative perspective with ISO-1 where data is available.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory responses and cell survival. This compound has been demonstrated to be a potent inhibitor of this pathway.
Key Findings for this compound:
-
In osteosarcoma cells, this compound treatment (10-40 μM) significantly reduced the phosphorylation of key NF-κB pathway components including IκBα, IKKα/β, and the p65 subunit.[4]
-
This compound effectively inhibits the nuclear translocation of the p65 subunit, a critical step in NF-κB activation.[5]
-
This inhibition of the NF-κB pathway contributes to the anti-proliferative and anti-metastatic effects of this compound in cancer cells.[4][6]
Comparative Insights on ISO-1:
-
While ISO-1 is known to inhibit MIF's pro-inflammatory activity, which is often mediated by NF-κB, detailed quantitative comparisons of its effect on this pathway's phosphorylation cascade relative to this compound are not as extensively documented in the reviewed literature.
Signaling Pathway Diagram: this compound Inhibition of NF-κB Pathway
Caption: this compound inhibits MIF, preventing the activation of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, ERK, and p38, is crucial for regulating cell proliferation, differentiation, and apoptosis.
Key Findings for this compound:
-
In osteosarcoma cells, this compound treatment led to a significant inhibition of JNK and ERK phosphorylation, with a slighter inhibitory effect on p38 phosphorylation.[4]
-
The inhibition of the MAPK pathway by this compound contributes to its anti-cancer effects.
Comparative Insights on ISO-1:
-
Studies have shown that ISO-1 can also modulate MAPK signaling. For instance, it has been reported to suppress the activation of JNK and p38 in the context of liver ischemia/reperfusion injury.[7] However, direct quantitative comparisons of the potency of this compound and ISO-1 on MAPK pathway components are limited.
Signaling Pathway Diagram: this compound's Impact on MAPK Signaling
Caption: this compound's inhibition of MIF leads to the downregulation of the MAPK signaling cascades.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell survival, growth, and proliferation.
Key Findings for this compound:
-
In osteosarcoma cells, this compound treatment (10-40 μM) resulted in a significant reduction in the phosphorylation of PI3K and AKT.[4]
-
This inhibition of the PI3K/AKT pathway is another key mechanism through which this compound exerts its anti-tumor effects.
Comparative Insights on ISO-1:
-
The effect of ISO-1 on the PI3K/AKT pathway is less clearly defined in the available literature compared to this compound. While MIF is known to activate this pathway, direct evidence of ISO-1's inhibitory action and its potency is not as robust.
Signaling Pathway Diagram: this compound's Effect on PI3K/AKT Signaling
Caption: this compound inhibits MIF, leading to the suppression of the pro-survival PI3K/AKT pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments used to assess the downstream effects of this compound.
Western Blotting
Objective: To detect and quantify the levels of specific proteins and their phosphorylation status in cell lysates following treatment with this compound or other inhibitors.
Protocol Summary:
-
Cell Lysis: Cells are cultured and treated with desired concentrations of this compound or vehicle control for a specified duration. After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: An equal amount of protein from each sample is mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel. The proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phospho-p65, total p65, phospho-ERK, etc.) overnight at 4°C. Following washes with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Cell Proliferation Assay (e.g., CCK-8 or MTT Assay)
Objective: To assess the effect of this compound on the proliferation and viability of cells.
Protocol Summary:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for different time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: A solution (e.g., CCK-8 or MTT) is added to each well and incubated for a specified period (typically 1-4 hours) to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).
-
Analysis: The cell viability is expressed as a percentage of the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curves.
Cell Migration Assay (Transwell Assay)
Objective: To evaluate the effect of this compound on the migratory capacity of cells.
Protocol Summary:
-
Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
Cell Seeding: Cells are pre-treated with various concentrations of this compound or a vehicle control, and then a suspension of these cells in a serum-free medium is added to the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a period that allows for cell migration (e.g., 24 hours).
-
Removal of Non-migrated Cells: The non-migrated cells on the upper surface of the membrane are gently removed with a cotton swab.
-
Fixation and Staining: The migrated cells on the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet).
-
Imaging and Quantification: The stained cells are imaged under a microscope, and the number of migrated cells is counted in several random fields.
-
Analysis: The extent of cell migration is expressed as the average number of migrated cells per field or as a percentage relative to the vehicle-treated control.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of MIF1/MIF2/CD74 Interactions in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage migration inhibitory factor (MIF) inhibitor this compound suppresses osteoclast formation and promotes osteoblast differentiation through the inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Destabilization of macrophage migration inhibitory factor by this compound reduces NF-κB/P-TEFb complex-mediated c-Myb transcription to suppress osteosarcoma tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of macrophage migration inhibitory factor (MIF) suppresses apoptosis signal-regulating kinase 1 to protect against liver ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling MIF's Role: A Comparative Guide to 4-IPP and Genetic Approaches
For researchers, scientists, and drug development professionals investigating the multifaceted role of Macrophage Migration Inhibitory Factor (MIF), the choice between small molecule inhibitors and genetic tools is a critical experimental design decision. This guide provides a comprehensive comparison of 4-Iodo-6-phenylpyrimidin-2-amine (4-IPP), a potent and irreversible MIF inhibitor, with genetic approaches such as siRNA, shRNA, and CRISPR/Cas9 for MIF knockdown or knockout.
This guide presents a detailed analysis of experimental data, protocols, and the underlying signaling pathways to assist researchers in selecting the most appropriate method for their specific research questions.
Performance Comparison: this compound vs. Genetic Approaches
The efficacy of this compound in phenocopying the effects of genetic MIF inhibition has been demonstrated across various cellular processes. The following tables summarize quantitative data from studies directly comparing this compound with siRNA-mediated MIF knockdown.
| Parameter | This compound | MIF siRNA | Cell Type | Reference |
| Inhibition of Cell Proliferation | Dose-dependent decrease, IC50 ~30 µM | Time-dependent inhibition | Squamous Carcinoma Cells (SCCVII), Hepatocellular Carcinoma (HCC) Cells | [1][2] |
| Reduction in Cell Migration | >70% reduction at 100 µM | Significant reduction | Lung Adenocarcinoma (A549), Osteosarcoma (HOS/143B) | [3] |
| Inhibition of Cell Invasion | Significant reduction at 40 µM | N/A | Squamous Carcinoma Cells (SCCVII) | [1] |
| Downregulation of p-AKT | Decreased expression | Decreased expression | Glioblastoma Stem Cells (GSCs), HCC Cells | [2][4][5] |
| Downregulation of p-ERK | Decreased expression | Decreased expression | HCC Cells | [2] |
| Inhibition of NF-κB Activation | Reduced p65 phosphorylation and nuclear translocation | N/A | Osteosarcoma Cells, Osteoclasts | [3][6][7] |
Table 1: Comparative Efficacy of this compound and MIF siRNA in Cellular Assays. N/A indicates that direct comparative data was not available in the reviewed literature.
Signaling Pathways: A Visual Representation
The cross-validation of this compound with genetic methods consistently points to the central role of the NF-κB signaling pathway in mediating the effects of MIF.
Caption: MIF signaling pathway and points of intervention.
Experimental Workflows: A Step-by-Step Visualization
To ensure robust and reproducible results, a standardized workflow for cross-validation is essential.
Caption: Experimental workflow for cross-validation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound or transfect with MIF siRNA and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][9]
Western Blot for NF-κB Pathway Activation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total p65, phospho-p65 (Ser536), IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[10][11][12][13]
Cell Migration (Transwell) Assay
-
Chamber Preparation: Pre-coat the upper chamber of a Transwell insert (8 µm pore size) with a matrix protein like collagen or Matrigel.
-
Cell Seeding: Seed treated or transfected cells (5 x 10⁴ to 1 x 10⁵ cells) in serum-free medium in the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Cell Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet. Count the number of migrated cells in several random fields under a microscope.[1][3]
Validation of MIF siRNA Knockdown
-
RNA Extraction and qRT-PCR: Extract total RNA from siRNA-transfected cells and a control group. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) using MIF-specific primers to quantify the reduction in MIF mRNA levels.[2][14]
-
Western Blot: Prepare protein lysates from transfected and control cells and perform a western blot as described above using an antibody specific for MIF to confirm the reduction in MIF protein expression.[2]
Validation of CRISPR/Cas9-Mediated MIF Knockout
-
Genomic DNA Extraction and PCR: Isolate genomic DNA from single-cell clones derived from CRISPR-edited cells. Amplify the genomic region targeted by the gRNA using PCR.
-
Sequencing: Sequence the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation and premature stop codon, confirming gene knockout.[15][16]
-
Western Blot: Confirm the absence of MIF protein expression in the knockout clones by western blotting.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Small interfering RNA (siRNA)-mediated knockdown of macrophage migration inhibitory factor (MIF) suppressed cyclin D1 expression and hepatocellular carcinoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrophage migration inhibitory factor (MIF) inhibitor this compound downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Destabilization of macrophage migration inhibitory factor by this compound reduces NF-κB/P-TEFb complex-mediated c-Myb transcription to suppress osteosarcoma tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. Generation and immunofluorescent validation of gene knockouts in adult human colonic organoids using multi-guide RNA CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRISPR/Cas9-based knockout pipeline for reverse genetics in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of 4-IPP and Other Prominent Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of 4-iodo-6-phenylpyrimidine (4-IPP) with established anti-inflammatory agents: the corticosteroid dexamethasone, and the non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen and celecoxib. This document is intended to serve as a resource for researchers and professionals in drug development by presenting available experimental data, outlining detailed experimental methodologies, and illustrating the key signaling pathways involved.
Executive Summary
This compound is a small molecule inhibitor of Macrophage Migration Inhibitory Factor (MIF), a key upstream regulator of the inflammatory response. By targeting MIF, this compound offers a distinct mechanism of action compared to traditional anti-inflammatory drugs. Dexamethasone, a potent corticosteroid, exerts broad anti-inflammatory effects by modulating gene transcription. Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, and celecoxib, a selective COX-2 inhibitor, both act by reducing the production of prostaglandins, which are key mediators of inflammation. While direct comparative studies are limited, this guide consolidates the current understanding of each drug's anti-inflammatory profile.
Data Presentation: A Comparative Overview
The following tables summarize the known anti-inflammatory effects of this compound, dexamethasone, ibuprofen, and celecoxib.
Disclaimer: The data presented in these tables are compiled from various independent studies. Direct head-to-head comparative experimental data for this compound against dexamethasone, ibuprofen, and celecoxib is limited. Therefore, the quantitative values should be interpreted with caution as they may not be directly comparable due to variations in experimental conditions.
Table 1: Anti-inflammatory Effects of this compound
| Parameter | Effect | Cell Type/Model | Quantitative Data (Example) |
| Cytokine Production | Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) | Fibroblast-Like Synoviocytes (FLS) from rheumatoid arthritis patients | Significant reduction in cytokine levels observed at concentrations of 10-50 µM |
| Enzyme Expression | Reduction of COX-2 and subsequent PGE2 expression | FLS | Dose-dependent decrease in COX-2 and PGE2 protein levels |
| Cell Migration | Inhibition of inflammatory cell migration | FLS | Significant inhibition of cell migration in wound healing and transwell assays |
| Signaling Pathways | Inhibition of MAPK (ERK, JNK, p38) and NF-κB phosphorylation | FLS, Osteosarcoma cells | Decreased phosphorylation of key signaling proteins observed via Western blot |
Table 2: Anti-inflammatory Effects of Dexamethasone
| Parameter | Effect | Cell Type/Model | Quantitative Data (Example) |
| Cytokine Production | Potent suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6)[1][2] | Various immune cells (macrophages, lymphocytes) | IC50 values typically in the nanomolar range |
| Enzyme Expression | Inhibition of COX-2 and iNOS expression | Macrophages | Significant reduction in mRNA and protein levels |
| Cell Adhesion | Decreased expression of adhesion molecules | Endothelial cells | Downregulation of E-selectin and ICAM-1 |
| Signaling Pathways | Inhibition of NF-κB and AP-1 signaling pathways[2] | Multiple cell types | Prevents nuclear translocation of NF-κB subunits |
Table 3: Anti-inflammatory Effects of Ibuprofen
| Parameter | Effect | Cell Type/Model | Quantitative Data (Example) |
| Enzyme Activity | Non-selective inhibition of COX-1 and COX-2[3][4][5][6] | Various | IC50 values for COX-1 and COX-2 are in a similar micromolar range |
| Prostaglandin Synthesis | Reduced production of prostaglandins (PGE2, PGI2, etc.)[7] | Whole blood assays, various cell lines | Dose-dependent inhibition of prostaglandin synthesis |
| Platelet Aggregation | Inhibition of platelet aggregation (due to COX-1 inhibition) | Platelets | Reversible inhibition of thromboxane A2 production |
| Pain and Fever | Analgesic and antipyretic effects | In vivo models and clinical studies | Effective in reducing pain and fever at standard clinical doses |
Table 4: Anti-inflammatory Effects of Celecoxib
| Parameter | Effect | Cell Type/Model | Quantitative Data (Example) |
| Enzyme Activity | Selective inhibition of COX-2[8][9][10][11][12] | Various | Significantly higher IC50 for COX-1 compared to COX-2 |
| Prostaglandin Synthesis | Reduced production of prostaglandins primarily at sites of inflammation[9] | Inflammatory models | Dose-dependent inhibition of PGE2 in inflamed tissues |
| Gastrointestinal Effects | Lower incidence of gastrointestinal side effects compared to non-selective NSAIDs | Clinical studies | Reduced risk of gastric ulcers and bleeding |
| Platelet Aggregation | Minimal effect on platelet aggregation at therapeutic doses | Platelets | Does not significantly inhibit thromboxane A2 production |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the study of these anti-inflammatory drugs.
Caption: MIF signaling pathway and its inhibition by this compound.
Caption: Mechanism of action for NSAIDs.
Caption: Mechanism of action for Dexamethasone.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Ibuprofen - Wikipedia [en.wikipedia.org]
- 7. Ibuprofen | healthdirect [healthdirect.gov.au]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. arthritis.ca [arthritis.ca]
Navigating Macrophage Migration Inhibitory Factor (MIF): A Comparative Guide to Small Molecule Inhibitors Beyond 4-IPP
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key small molecule inhibitors targeting the macrophage migration inhibitory factor (MIF), a pivotal cytokine in inflammation and oncology. This document details alternatives to the well-established irreversible inhibitor, 4-iodo-6-phenylpyrimidine (4-IPP), with a focus on performance backed by experimental data.
Macrophage migration inhibitory factor (MIF) is a pleiotropic cytokine implicated in a wide array of inflammatory diseases and cancers. Its unique tautomerase activity, though its physiological substrate remains debated, has been a primary target for the development of small molecule inhibitors. While this compound is a potent tool, the scientific community continues to explore alternative compounds with different mechanisms of action, improved specificity, and better pharmacokinetic profiles. This guide focuses on three prominent alternatives: ISO-1, SCD-19, and CPSI-1306, comparing their efficacy and outlining the experimental frameworks used for their evaluation.
Quantitative Comparison of MIF Inhibitors
The following table summarizes the in vitro efficacy of this compound and its alternatives. The half-maximal inhibitory concentration (IC50) against the D-dopachrome tautomerase activity of MIF is a primary metric for comparison, with lower values indicating greater potency.
| Inhibitor | Mechanism of Action | Tautomerase IC50 (µM) | Key Findings & References |
| This compound | Irreversible, suicide substrate; covalently binds to N-terminal proline (Pro-1)[1][2] | ~0.7-5 | Approximately 5-10 times more potent than ISO-1 in inhibiting MIF-dependent catalysis and cancer cell migration.[3][4] |
| ISO-1 | Reversible, competitive inhibitor of the tautomerase active site[1] | ~7 | Widely used as a reference compound in MIF research; inhibits MIF's pro-inflammatory activity and increases survival in sepsis models.[4] |
| SCD-19 | Isocoumarin-class inhibitor targeting the tautomerase hydrophobic pocket[5] | Ki ≈ 32 | Shown to be more effective than ISO-1 at inhibiting MIF tautomerase activity and reducing lung tumor volume in vivo.[5] |
| CPSI-1306 | Orally available antagonist that disrupts MIF homotrimerization[6] | Not Reported | Effective in vivo, reducing UVB-induced skin carcinogenesis by decreasing inflammation and epidermal proliferation.[6] |
| Iguratimod | Tautomerase inhibitor | 6.81 | An anti-rheumatic drug that also exhibits anti-MIF activity.[4][7] |
| MIF-IN-6 | Tautomerase inhibitor | 1.4 (Ki = 0.96) | A potent inhibitor that attenuates MIF-induced ERK phosphorylation.[4][7] |
MIF Signaling Pathway
MIF exerts its biological functions primarily through the cell surface receptor CD74, often in complex with co-receptors such as CXCR2 and CXCR4. This interaction triggers downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which regulate cellular processes like proliferation, survival, and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Macrophage Migration Inhibitory Factor (MIF) Enzymatic Activity and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIF antagonist (CPSI-1306) protects against UVB-induced squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Iodophenyl-1-pentanone (4-IPP): A Comprehensive Guide for Laboratory Professionals
The proper management and disposal of chemical waste are fundamental to ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 4-Iodophenyl-1-pentanone (4-IPP), a halogenated organic compound, adherence to correct disposal procedures is a critical aspect of the experimental workflow. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound and its associated waste.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected before use and disposed of as hazardous waste after handling.
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing vapors or dust.[1]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Classification and Segregation
This compound is classified as a halogenated organic waste. It is imperative to segregate this waste stream from non-halogenated organic waste to facilitate proper disposal and minimize costs. Never mix this compound waste with incompatible materials such as strong oxidizing agents or bases.[1]
Step 2: Waste Collection and Containerization
-
Solid Waste: Collect pure this compound, contaminated consumables (e.g., weighing paper, pipette tips), and contaminated PPE in a designated, clearly labeled, and leak-proof container for "Halogenated Organic Solid Waste." The container must be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated container for "Halogenated Organic Liquid Waste." This container must be leak-proof and have a secure screw-top cap.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.
Step 3: Labeling
All waste containers must be clearly labeled with the words "Hazardous Waste." The label must also include:
-
The full chemical name: "4-Iodophenyl-1-pentanone" (avoiding abbreviations).
-
The specific hazards associated with the waste (e.g., "Irritant").
-
The date when the first drop of waste was added to the container.
Step 4: Storage
Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated, cool, and dry, away from sources of ignition.[1] Ensure that the containers are kept tightly closed when not in use.
Step 5: Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Provide them with a complete and accurate description of the waste contents.
Spill Management
In the event of a this compound spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, contact your institution's emergency response team.
Data Presentation: Waste Segregation Guidelines
| Waste Type | Container Type | Labeling Requirements | Incompatible Materials |
| Solid this compound Waste | Leak-proof, compatible container | "Hazardous Waste," "Halogenated Organic Solid Waste," "4-Iodophenyl-1-pentanone," "Irritant" | Strong Oxidizing Agents, Bases |
| Liquid this compound Waste | Leak-proof, compatible container with screw-top | "Hazardous Waste," "Halogenated Organic Liquid Waste," "4-Iodophenyl-1-pentanone," "Irritant" | Strong Oxidizing Agents, Bases |
| Contaminated Sharps | Puncture-resistant sharps container | "Hazardous Waste," "Sharps," "4-Iodophenyl-1-pentanone" | N/A |
Experimental Protocols
While this document focuses on disposal, it is critical that all experimental work with this compound is preceded by a thorough risk assessment and is conducted in accordance with your institution's safety protocols. Always consult the available safety information for any reagents and follow established laboratory procedures.
Mandatory Visualization: this compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
